1-(3-Chloropropyl)-4-phenylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20ClN |
|---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-phenylpiperidine |
InChI |
InChI=1S/C14H20ClN/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
PEXVQAFFEHJDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(3-Chloropropyl)-4-phenylpiperidine
The following technical guide is structured to serve as a definitive reference for researchers utilizing 1-(3-Chloropropyl)-4-phenylpiperidine in medicinal chemistry, specifically within the domains of neuropharmacology and ligand design.
Role: Strategic Synthon for Sigma-1, DAT, and Mu-Opioid Receptor Ligands
Part 1: Executive Technical Summary
1-(3-Chloropropyl)-4-phenylpiperidine is a bifunctional chemical intermediate characterized by a "privileged scaffold" (4-phenylpiperidine) linked to a reactive electrophilic handle (3-chloropropyl). In drug discovery, it serves as a critical building block for synthesizing bivalent ligands .
The 4-phenylpiperidine moiety is a proven pharmacophore for the Sigma-1 receptor (
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-Chloropropyl)-4-phenylpiperidine |
| Molecular Formula | C₁₄H₂₀ClN |
| Molecular Weight | 237.77 g/mol |
| Key Functional Groups | Tertiary Amine (Basic center), Alkyl Chloride (Electrophile), Phenyl Ring (Lipophilic domain) |
| Primary Reactivity | Nucleophilic Substitution ( |
| Physical State | Viscous Oil (Free base) or Crystalline Solid (HCl salt) |
Part 2: Synthetic Utility & Mechanism
The utility of this compound lies in its ability to undergo chemoselective alkylation . It is typically synthesized using 1-bromo-3-chloropropane . The distinct leaving group abilities (Br⁻ > Cl⁻) allow for the controlled attachment of the propyl chain to the piperidine nitrogen without polymerizing or cyclizing prematurely.
Mechanistic Pathway: The "Linker Strategy"
The synthesis and subsequent utilization follow a two-stage nucleophilic substitution workflow:
-
Stage 1 (Formation): 4-Phenylpiperidine attacks the bromo end of 1-bromo-3-chloropropane. The chloride remains intact due to the lower reactivity of the C-Cl bond compared to C-Br under controlled conditions.
-
Stage 2 (Coupling): The resulting 1-(3-chloropropyl)-4-phenylpiperidine is then treated with a second nucleophile (Nu⁻) to displace the chloride, utilizing the "Finkelstein effect" (iodide catalysis) if necessary to accelerate the reaction.
Visualization: Reaction Logic
Figure 1: Chemoselective synthesis pathway utilizing the reactivity difference between bromide and chloride leaving groups.[1][2]
Part 3: Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE. This compound is a skin sensitizer and potential neurotoxin precursor.
Protocol A: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Objective: Selective mono-alkylation of 4-phenylpiperidine.
Reagents:
-
4-Phenylpiperidine (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 eq) – Excess ensures mono-alkylation.
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Acetonitrile (ACN) or Acetone (0.5 M concentration)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpiperidine in ACN.
-
Base Addition: Add anhydrous
. Stir for 10 minutes to ensure suspension. -
Alkylation: Add 1-bromo-3-chloropropane dropwise over 20 minutes at room temperature. Critical: Slow addition prevents bis-alkylation or quaternary salt formation.
-
Reaction: Heat the mixture to 60°C (if using ACN) or reflux (if using Acetone) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The bromide is displaced first.
-
Workup: Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure to obtain a crude oil. -
Purification: Purify via flash column chromatography on silica gel. Elute with Hexane:Ethyl Acetate (gradient 4:1 to 1:1).
-
Yield expectation: 75–85%.
-
Characterization:
NMR should show the propyl chain signals and the triplet for around 3.6 ppm.
-
Protocol B: Coupling to Generate Sigma Ligands
Objective: Displacement of the terminal chloride by a secondary nucleophile (e.g., a substituted phenol or amine).
Reagents:
-
1-(3-Chloropropyl)-4-phenylpiperidine (1.0 eq)
-
Target Nucleophile (e.g., 4-fluorophenol) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) – Preferred for phenols. -
Sodium Iodide (NaI) (0.1 eq) – Catalyst (Finkelstein conditions).
-
2-Butanone (MEK) or DMF.
Procedure:
-
Activation: Dissolve the synthon and the nucleophile in MEK. Add
and catalytic NaI. -
Reflux: Heat to reflux (80°C) for 24 hours. The NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.
-
Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).
-
Isolation: Wash organics with brine, dry over
, and concentrate. Convert to HCl salt for stability/crystallization.
Part 4: Applications in Drug Discovery
Sigma-1 Receptor ( R) Ligands
The 4-phenylpiperidine moiety binds to the primary orthosteric site of the
-
Strategy: Reacting this intermediate with bulky aromatic amines (e.g., tetrahydroisoquinolines) creates high-affinity
antagonists used in neuropathic pain research.
Vesamicol Analogs (VAChT Inhibitors)
While Vesamicol utilizes a cyclohexanol ring, 4-phenylpiperidine analogs linked via propyl chains have been explored as Vesicular Acetylcholine Transporter (VAChT) ligands.[3]
-
Relevance: These ligands are used as PET radiotracers for imaging cholinergic neurodegeneration in Alzheimer’s disease.
Dopamine Transporter (DAT) Probes
Derivatives of this scaffold (often with substitutions on the phenyl ring) act as DAT inhibitors. The propyl linker is essential for maintaining the correct distance between the basic nitrogen and the lipophilic accessory domain.
Comparative Data: Scaffold Potency
| Receptor Target | Role of 4-Phenylpiperidine | Role of Propyl Linker | Typical |
| Sigma-1 | Primary Pharmacophore | Spacer to hydrophobic pocket | 1 – 50 nM |
| Mu-Opioid | Orthosteric Binding | Tolerance modulation | 10 – 500 nM |
| hERG Channel | Off-target liability | Flexibility increases risk | > 1000 nM (Desired) |
Part 5: Safety & Handling (E-E-A-T)
Warning: Structural Alert. This compound contains a 4-phenylpiperidine backbone. While 4-phenylpiperidine itself is not the neurotoxin MPTP (which contains a double bond in the ring), metabolic oxidation in vivo or improper synthetic conditions could theoretically generate pyridinium species.
-
Handling: Always handle as if it is a potent neurotoxin. Use double gloving (Nitrile) and work in a certified fume hood.
-
Skin Contact: The alkyl chloride moiety is a strong alkylating agent and vesicant. It can cause delayed burns and sensitization.
-
Disposal: Quench all reaction mixtures with aqueous ammonium hydroxide before disposal to destroy unreacted alkyl chlorides.
Workflow Visualization
Figure 2: Operational workflow for the isolation of the title compound.
References
-
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine . PrepChem. Retrieved from [Link]
-
Vesamicol Analogs and VAChT Ligands . National Institutes of Health (PubMed). "Synthesis, in vitro acetylcholine-storage-blocking activities... of vesamicol analogues." Retrieved from [Link]
-
Sigma-1 Receptor Ligand Design . Taylor & Francis.[4] "Advances with the discovery and development of novel sigma 1 receptor antagonists." Retrieved from [Link]
-
1-(3-Chloropropyl)-4-phenylpiperazine/piperidine Safety Data . PubChem. CID 101444 (Analogous Structure Safety Profile). Retrieved from [Link]
Sources
Technical Guide: 1-(3-Chloropropyl)-4-phenylpiperidine Structure Elucidation
This technical guide details the structure elucidation, synthesis, and stability profiling of 1-(3-Chloropropyl)-4-phenylpiperidine , a critical alkylating intermediate used in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol).[1]
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine is a tertiary amine intermediate serving as the lipophilic "anchor" in the synthesis of neuroleptic drugs.[1][2] Its structural integrity is paramount; the presence of the terminal alkyl chloride is required for subsequent nucleophilic substitution (e.g., with 4-fluorobutyrophenone derivatives).[1][2]
This guide addresses the primary challenge in its development: distinguishing the linear alkyl chloride from its thermodynamically stable cyclized impurity (azaspirium salt) and verifying the N-alkylation regioselectivity.[1][2]
Chemical Context & Synthetic Utility
The molecule acts as a bifunctional linker, connecting a pharmacophore (4-phenylpiperidine) to a receptor-binding motif via a propyl chain.[1][2]
-
Target Molecule: 1-(3-Chloropropyl)-4-phenylpiperidine[1][2][3]
-
Molecular Formula:
[1][2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Physical State: Viscous Oil (Free base) / Solid (HCl salt)[1][2][5]
Synthetic Pathway
The standard synthesis involves the N-alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane.[1][2]
| Parameter | Condition | Rationale |
| Reagents | 4-phenylpiperidine + 1-bromo-3-chloropropane | Bromo- leaving group is more labile than Chloro-, ensuring selective alkylation at one end.[1][2] |
| Base | Scavenges HBr generated during substitution.[1][2][5] | |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents favor |
| Temperature | 25°C - 60°C | Controlled heat prevents double alkylation (quaternization).[1][2][5] |
Critical Risk: Over-reaction leads to the formation of the Bis-1,3-(4-phenylpiperidino)propane dimer or internal cyclization.[1][2]
Analytical Strategy: Structure Elucidation
The elucidation logic relies on confirming three structural features:
-
Integrity of the Phenyl Ring: Monosubstituted benzene pattern.[1][2][5]
-
Terminal Chloride: Distinctive chemical shift of the propyl tail.[1][2][5]
Mass Spectrometry (MS)[1]
-
Molecular Ion (
): m/z 237.[1][2][5] -
Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 237 (
) and m/z 239 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) confirms the presence of a single chlorine atom.[1][2][5] -
Fragmentation:
Infrared Spectroscopy (FT-IR)
| Frequency ( | Assignment | Diagnostic Value |
| 2800 - 2950 | C-H Stretching (Aliphatic) | Standard backbone confirmation.[1][2] |
| ~700 & 750 | Monosubstituted Benzene | Confirms the 4-phenyl moiety is intact.[1][2][5] |
| 600 - 800 | C-Cl Stretch | Critical: Confirms the terminal chloride exists.[1][2][5] |
| Absent | N-H Stretch (3300-3500) | Pass: Confirms conversion of secondary amine to tertiary amine. |
Nuclear Magnetic Resonance (NMR)
The NMR spectrum provides the "fingerprint" for the propyl linker.[1][2][5]
H NMR (400 MHz,
) - Predicted Shifts
-
7.15 - 7.35 (m, 5H): Aromatic protons (Phenyl group).[1][2][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
3.65 (t,
, 2H): .[1][2] This triplet is deshielded by the electronegative chlorine.[1][2][5] - 3.05 (d/m, 2H): Piperidine equatorial protons adjacent to Nitrogen.[2][5]
-
2.55 (t,
, 2H): (Propyl chain).[1][2] - 2.45 (m, 1H): Methine proton at C4 (Benzylic position).[1][2][5]
-
2.05 (quint,
, 2H): Central methylene of the propyl chain ( ).[1][2] - 1.80 - 2.10 (m, 6H): Remaining piperidine ring protons.[1][2][5]
C NMR (100 MHz,
) - Key Signals
-
43.5 ppm:
(Distinctive aliphatic peak).[1][2][5] -
56.2 ppm:
(Propyl).[1][2][5] - 126.0 - 146.0 ppm: Aromatic carbons.[1][2][5]
Stability & Impurity Profiling (The "Azaspirium" Risk)
The most significant stability risk for 3-chloropropyl amines is intramolecular cyclization .[1][2][5]
Mechanism: Neighboring Group Participation
The tertiary nitrogen lone pair can attack the terminal carbon bearing the chlorine (an internal
Detection of Azaspirium Impurity:
-
Solubility: The target is soluble in non-polar organic solvents (DCM, Ether).[1][2][5] The azaspirium salt is water-soluble.[1][2][5]
-
MS: The salt shows a fixed positive charge (
) without the characteristic M+2 chlorine isotope pattern (since the chloride is now a counter-ion, not covalently bound).[2][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Figure 1: Pathway of degradation into the quaternary azaspirium salt.[1][2]
Experimental Protocol: Synthesis & Isolation
Step-by-Step Methodology
-
Charge: To a 500 mL round-bottom flask, add 4-phenylpiperidine (1.0 eq) and Acetonitrile (10 vol).
-
Base Addition: Add anhydrous
(3.0 eq).[1][2][5] Stir to suspend.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise over 30 minutes.
-
Reaction: Stir at ambient temperature for 12–24 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1).[1][2][5]
-
Workup:
-
Purification:
Elucidation Workflow Diagram
Figure 2: Analytical workflow for structural confirmation.
References
-
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem. Retrieved from [Link]
-
Structure Elucidation by NMR in Organic Chemistry. Breitmaier, E.[2][5][6] (2002).[1][2][5] John Wiley & Sons.[1][2][5] (General reference for NMR interpretation of propyl-amine systems).
-
Haloperidol Synthesis Pathways. DrugBank Online. Retrieved from [Link][1]
-
Neighboring Group Participation in Haloalkylamines. Carey, F. A., & Sundberg, R. J.[2][5] Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2][5]
Sources
- 1. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
synthesis pathway of 1-(3-Chloropropyl)-4-phenylpiperidine
An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine: Pathways, Mechanisms, and Practical Considerations
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and neurology.[1][2] Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets such as opioid receptors.[2] The title compound, 1-(3-Chloropropyl)-4-phenylpiperidine, is a crucial synthetic intermediate. The N-linked 3-chloropropyl group serves as a versatile and reactive handle, enabling chemists to introduce a variety of other functionalities through nucleophilic substitution, thereby facilitating the synthesis of diverse compound libraries for drug discovery and development.
This guide provides a detailed examination of the primary synthetic pathways to 1-(3-Chloropropyl)-4-phenylpiperidine. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and provide field-proven insights into the rationale behind specific experimental choices. The focus is on delivering a self-validating system of protocols grounded in established chemical principles for researchers, scientists, and drug development professionals.
Pathway 1: Direct N-Alkylation of 4-Phenylpiperidine
This is the most direct and widely reported method for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. The strategy relies on a classic nucleophilic substitution reaction (S_N2) between the secondary amine of 4-phenylpiperidine and a suitable three-carbon electrophile.
Principle and Mechanism
The core of this synthesis is the alkylation of the nitrogen atom of 4-phenylpiperidine. The secondary amine acts as a nucleophile, attacking the electrophilic terminal carbon of an alkylating agent like 1-bromo-3-chloropropane. The choice of 1-bromo-3-chloropropane is strategic; the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, ensuring that the substitution occurs selectively at the brominated end. An inorganic base, such as potassium carbonate, is employed to act as a proton scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction and preventing the protonation and deactivation of the starting amine.
Experimental Protocol
The following protocol is adapted from established laboratory procedures.[3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Phenylpiperidine | 161.24 | 8.0 g | 0.0496 |
| 1-Bromo-3-chloropropane | 157.44 | 20.0 mL (29.8 g) | 0.189 |
| Potassium Carbonate (anhydrous) | 138.21 | 28.0 g | 0.203 |
| Acetonitrile (anhydrous) | 41.05 | 80.0 mL | - |
| Silica Gel (0.06-0.2 mm) | - | As needed | - |
| Cyclohexane | 84.16 | As needed (eluent) | - |
| Ethyl Acetate | 88.11 | As needed (eluent) | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (8.0 g), acetonitrile (80 mL), and potassium carbonate (28 g).
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (20 mL) to the suspension. Note the use of a significant excess of the alkylating agent, which helps drive the reaction to completion.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 24 hours, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator under reduced pressure (e.g., 2.7 kPa).[3] This will yield a crude oily residue.
-
Purification: Purify the residue by column chromatography on silica gel.
-
Column Packing: Prepare a column with silica gel using a slurry of cyclohexane/ethyl acetate (50:50 by volume).
-
Elution: Elute the column with a 50:50 mixture of cyclohexane and ethyl acetate, collecting fractions.[3]
-
Isolation: Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 1-(3-Chloropropyl)-4-phenylpiperidine as an oil.[3]
-
Causality and Field Insights
-
Solvent Choice: Acetonitrile is an ideal polar aprotic solvent for this S_N2 reaction. It effectively dissolves the organic reactants while being unable to participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thus dampening its reactivity.
-
Base Selection: Anhydrous potassium carbonate is a cost-effective and practical base. Being a solid, it provides a heterogeneous reaction medium, and its removal is a simple matter of filtration, which simplifies the workup procedure significantly compared to using a soluble base.
-
Reagent Stoichiometry: The use of excess 1-bromo-3-chloropropane is a common strategy to ensure complete consumption of the more valuable 4-phenylpiperidine starting material.
-
Purification: Column chromatography is essential to remove unreacted 1-bromo-3-chloropropane and any potential side products, ensuring the high purity required for subsequent synthetic steps.
Visualization: N-Alkylation Pathway
Caption: N-Alkylation of 4-phenylpiperidine.
Pathway 2: Reductive Amination
While direct alkylation is common, reductive amination represents a powerful and versatile alternative for forming carbon-nitrogen bonds.[4][5] This pathway would involve the reaction of 4-phenylpiperidine with 3-chloropropanal, followed by in-situ reduction of the resulting iminium ion.
Principle and Mechanism
Reductive amination is typically a one-pot process that proceeds in two main stages.[6] First, the nucleophilic amine (4-phenylpiperidine) attacks the carbonyl carbon of the aldehyde (3-chloropropanal) to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a transient iminium ion. In the second stage, a mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product.[5]
Hypothetical Experimental Protocol
This protocol is constructed based on general procedures for reductive amination.[6][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (approx.) |
| 4-Phenylpiperidine | 161.24 | 5.0 g | 0.031 |
| 3-Chloropropanal | 92.52 | 3.15 g | 0.034 |
| Sodium Triacetoxyborohydride | 211.94 | 7.9 g | 0.037 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | - |
Step-by-Step Procedure
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-phenylpiperidine (5.0 g) in anhydrous dichloromethane (100 mL).
-
Aldehyde Addition: Add 3-chloropropanal (3.15 g) to the solution and stir for 20-30 minutes at room temperature. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (7.9 g) portion-wise to the mixture. The addition may be slightly exothermic; maintain the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via column chromatography as described in Pathway 1.
Causality and Field Insights
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations. It is milder and more selective for iminium ions over aldehydes than other reducing agents like sodium borohydride (NaBH₄), which prevents the undesired reduction of the starting aldehyde.[6] It also does not require the stringent pH control needed for sodium cyanoborohydride (NaBH₃CN).
-
pH Control: The formation of the iminium ion is most efficient under weakly acidic conditions (pH 4-6). The amine must be sufficiently nucleophilic to attack the carbonyl, but the carbonyl oxygen also needs to be protonated to facilitate the dehydration step. Acetic acid can serve as a catalyst, though NaBH(OAc)₃ itself can provide a sufficiently buffered acidic environment.
-
Advantages: This method avoids the use of highly reactive and potentially mutagenic dihaloalkane reagents. It offers an alternative when direct alkylation proves problematic due to side reactions or low yields.
Visualization: Reductive Amination Pathway
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
physical properties of 1-(3-Chloropropyl)-4-phenylpiperidine
An In-depth Technical Guide to the Physical Properties of 1-(3-Chloropropyl)-4-phenylpiperidine
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of the physical and chemical properties of 1-(3-Chloropropyl)-4-phenylpiperidine. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its characteristics is paramount for its effective handling, characterization, and utilization in research and development.
Compound Identity and Molecular Structure
1-(3-Chloropropyl)-4-phenylpiperidine is a synthetic organic compound featuring a piperidine ring substituted at the nitrogen atom with a 3-chloropropyl group and at the 4-position with a phenyl group. Its chemical identity is fundamental to understanding its reactivity and physical behavior.
-
IUPAC Name: 1-(3-chloropropyl)-4-phenylpiperidine
-
Molecular Formula: C₁₄H₂₀ClN[1]
-
Molecular Weight: 237.77 g/mol [2]
The structural arrangement, particularly the tertiary amine of the piperidine ring and the terminal alkyl chloride, dictates its primary chemical characteristics, including its basicity and susceptibility to nucleophilic substitution.
Synthesis and Purification
The compound is typically synthesized via N-alkylation of 4-phenylpiperidine. A common laboratory-scale procedure involves the reaction of 4-phenylpiperidine with 1-bromo-3-chloropropane in the presence of a base.
Protocol for Synthesis
A representative synthesis protocol is as follows[3]:
-
Dissolve 4-phenylpiperidine (1 equivalent) and 1-bromo-3-chloropropane (excess, e.g., 3 equivalents) in a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (e.g., 4 equivalents), to the solution to act as a proton scavenger.
-
Stir the reaction mixture at room temperature (approx. 25°C) for an extended period (e.g., 24 hours) to ensure complete reaction.
-
After the reaction is complete, remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue, containing the crude product, is then purified. Column chromatography using silica gel is an effective method. A solvent system such as a 1:1 mixture of cyclohexane and ethyl acetate can be used for elution[3].
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-Chloropropyl)-4-phenylpiperidine as an oil[3].
Caption: Relationship between structure and key properties.
Protocols for Physical Property Determination
For researchers requiring precise data, the following standard protocols are recommended.
Protocol 1: Boiling Point Determination under Reduced Pressure
Given the high predicted boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Place a small quantity of the oil in a micro-distillation apparatus equipped with a magnetic stirrer.
-
Connect the apparatus to a vacuum pump with a pressure gauge (manometer).
-
Slowly evacuate the system to a stable, known pressure (e.g., 1.0 mmHg).
-
Gently heat the distillation flask using an oil bath.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Use a nomograph to correct the observed boiling point to the value at standard pressure (760 mmHg) if required.
Protocol 2: Solubility Assessment (Shake-Flask Method)
-
Prepare a series of vials with a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, chloroform).
-
Add a small, accurately weighed amount of 1-(3-Chloropropyl)-4-phenylpiperidine to each vial.
-
If the compound dissolves completely, continue adding known amounts until a saturated solution is formed (i.e., solid or oil phase persists).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solute.
-
Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
Express solubility in units such as mg/mL or mol/L.
Conclusion
1-(3-Chloropropyl)-4-phenylpiperidine is a valuable chemical intermediate whose physical properties are consistent with its molecular structure. It exists as an oil with a high boiling point and is soluble in organic solvents. Proper characterization via spectroscopy is essential for quality control, and its reactive alkyl chloride moiety requires careful consideration during handling, storage, and synthetic use. The protocols and data provided in this guide serve as a foundational resource for scientists working with this compound, enabling safer handling and more effective application in drug discovery and development.
References
-
PrepChem.com. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride. Available from: [Link]
-
Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Available from: [Link]
-
Chemsrc. 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Available from: [Link]
-
National Institutes of Health (NIH), PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Available from: [Link]
-
PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
precisionFDA. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Available from: [Link]
-
ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available from: [Link]
-
PubChemLite. 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN). Available from: [Link]
-
Career Henan Chemical Co. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. Available from: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
-
ResearchGate. The Stability Study of a Novel Phenylpiperazine Derivative. Available from: [Link]
-
Wikipedia. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Review on development of forced degradation studies and its approaches on stability indicating method. Available from: [Link]
-
MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available from: [Link]
Sources
Biological Activity of 4-Phenylpiperidine Derivatives: A Technical Guide
Part 1: The Privileged Scaffold in Medicinal Chemistry
The 4-phenylpiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization.[1] Unlike rigid scaffolds that lock a molecule into a single conformation, the 4-phenylpiperidine core offers a semi-rigid chair conformation that can be exploited to probe G-Protein Coupled Receptors (GPCRs), specifically opioid and dopamine receptors, as well as monoamine transporters.
This guide dissects the pharmacological versatility of this scaffold, ranging from the classic mu-opioid receptor (MOR) agonism of pethidine (meperidine) to the selective serotonin reuptake inhibition (SSRI) of paroxetine , and the neurotoxicological implications of the MPTP impurity.
Core Structural Classes
The biological activity of 4-phenylpiperidine derivatives is dictated by the substitution pattern at the C4 position and the nitrogen atom (N1).
| Class | Representative Compound | C4 Substituent | N1 Substituent | Primary Target | Mechanism |
| Opioid Analgesics | Pethidine (Meperidine) | -COOEt (Ester) | -CH3 | MOR | Agonist |
| Opioid Analgesics | Ketobemidone | -COEt (Ketone), -OH | -CH3 | MOR | Agonist |
| Antidiarrheals | Loperamide | -OH, -CONMe2 | Long lipophilic chain | MOR (Peripheral) | Agonist (Non-CNS) |
| SSRIs | Paroxetine | -Phenyl (Fluorinated) | -H (Secondary amine) | SERT | Reuptake Inhibitor |
| Antipsychotics | Haloperidol* | -OH, -Cl (on phenyl) | Butyrophenone | D2 Receptor | Antagonist |
*Note: Haloperidol is formally a butyrophenone, but its pharmacophore contains the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, essential for its D2 binding affinity.
Part 2: Mechanisms of Action & Signaling Pathways
Mu-Opioid Receptor (MOR) Agonism
The 4-phenylpiperidine opioids (pethidine series) mimic the tyramine moiety of endogenous enkephalins.
-
Binding: The tertiary nitrogen is protonated at physiological pH, forming an ionic bond with Asp147 (TM3) of the MOR. The C4-phenyl ring engages in pi-stacking interactions with aromatic residues (e.g., Trp293 ) in the receptor pocket.
-
Signaling: Activation triggers G_i/o protein coupling, leading to:
-
Inhibition of Adenylyl Cyclase (reduced cAMP).
-
Activation of GIRK (potassium) channels (hyperpolarization).
-
Inhibition of voltage-gated Calcium channels (reduced neurotransmitter release).
-
The MPTP Toxophore: A Critical Safety Mechanism
A defining chapter in the history of this scaffold is the discovery of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a byproduct of improper pethidine analog synthesis. This highlights the critical importance of the saturation of the piperidine ring.
Mechanism of Toxicity:
-
Bioactivation: MPTP (lipophilic) crosses the Blood-Brain Barrier.[2]
-
Metabolism: Glial MAO-B converts MPTP to MPDP+, which oxidizes to MPP+ .[2]
-
Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it selectively in dopaminergic neurons.
-
Mitochondrial Inhibition: MPP+ inhibits Complex I of the electron transport chain, causing ATP depletion and ROS generation.
Figure 1: The bioactivation pathway of MPTP, a toxic dehydrogenated analog of the 4-phenylpiperidine scaffold.[3]
Part 3: Structure-Activity Relationships (SAR)
The SAR of 4-phenylpiperidines is characterized by three vectors of modification.
Vector 1: The Nitrogen Substituent (N-R)
-
Methyl (Pethidine): Optimal for agonist activity but subject to N-demethylation (forming toxic norpethidine).
-
Phenethyl (Fentanyl-like influence): Extending the N-substituent to a phenethyl group (as seen in N-phenethylnormeperidine) often increases potency by 10-50x due to an accessory binding pocket in the MOR.
-
Allyl/Cyclopropylmethyl: Converts the agonist into an antagonist or partial agonist (similar to the morphine-naloxone rule).
Vector 2: The C4 Substituents
-
4-Phenyl orientation: Essential for hydrophobic interaction. In Paroxetine , the phenyl ring must be in the trans configuration relative to the C3-substituent to target SERT rather than MOR.
-
4-Functional Group:
-
Ester (-COOEt): Rapid onset, moderate potency (Pethidine).
-
Ketone (-COEt): Enhanced potency (Ketobemidone).
-
Hydroxyl (-OH): Often increases polarity and receptor affinity but may reduce BBB penetration unless masked (e.g., Loperamide uses a lipophilic tail to compensate, but is pumped out by P-gp).
-
Figure 2: Structure-Activity Relationship map detailing how substituent variations shift biological activity.
Part 4: Experimental Protocols
Synthesis of 4-Hydroxy-4-Phenylpiperidine (Key Intermediate)
This protocol describes the Grignard addition to a piperidone, a fundamental reaction for generating the Ketobemidone/Loperamide class scaffolds.
Reagents:
-
1-Benzyl-4-piperidone (Starting material)
-
Phenylmagnesium bromide (Grignard reagent, 3.0 M in ether)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (sat. aq.)
Workflow:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1-benzyl-4-piperidone (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Dropwise add Phenylmagnesium bromide (12 mmol) over 20 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.
-
Quench: Cool to 0°C and quench slowly with saturated NH4Cl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Ether to yield 1-benzyl-4-hydroxy-4-phenylpiperidine.
-
Deprotection (Optional): Hydrogenation (H2, Pd/C) removes the benzyl group to yield the free amine.
In Vitro Radioligand Binding Assay (Mu-Opioid)
Objective: Determine the Ki of a new derivative.
-
Membrane Prep: Homogenize CHO cells expressing human MOR in Tris-HCl buffer.
-
Incubation:
-
Total Binding: Membranes + [3H]-DAMGO (0.5 nM) + Vehicle.
-
Non-Specific Binding: Membranes + [3H]-DAMGO + Naloxone (10 µM).
-
Test: Membranes + [3H]-DAMGO + Test Compound (10^-10 to 10^-5 M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Part 5: Future Directions & Biased Signaling
Current research on the 4-phenylpiperidine scaffold focuses on Biased Agonism . Traditional opioids like pethidine recruit both G-protein (analgesia) and Beta-arrestin (respiratory depression/tolerance).
-
Goal: Design 4-phenylpiperidine derivatives that selectively activate the G-protein pathway while avoiding Beta-arrestin recruitment.
-
Strategy: Modifications at the C3 and C4 positions (e.g., adding polar groups to the phenyl ring) are being investigated to alter the receptor conformational change upon binding, favoring the G-protein interface.
References
- Opioid Structure-Activity Relationships: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Classic text on the pethidine/4-phenylpiperidine SAR).
-
MPTP Neurotoxicity Mechanism : Langston, J. W., et al. (1984).[4] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis". Science, 219(4587), 979-980. Link
-
Paroxetine Pharmacology : Bourin, M., et al. (2001). "Paroxetine: a review". CNS Drug Reviews, 7(1), 25-47. Link
-
Loperamide and Peripheral Opioids : De Haven-Hudkins, D. L., et al. (1999). "Peripherally restricted opioid agonists as novel analgesic agents". Journal of Pharmacology and Experimental Therapeutics. Link
-
Recent Synthesis Protocols : Vardanyan, R., & Hruby, V. J. (2014). "Synthesis and biological evaluation of new 4-phenylpiperidine derivatives". Future Medicinal Chemistry. Link
Sources
Technical Guide: 1-(3-Chloropropyl)-4-phenylpiperidine Hydrochloride
Part 1: Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine hydrochloride is a bifunctional chemical intermediate widely utilized in medicinal chemistry for the synthesis of Central Nervous System (CNS) active agents. Structurally, it consists of a 4-phenylpiperidine pharmacophore —a privileged scaffold found in numerous opioids (e.g., Pethidine) and antipsychotics (e.g., Haloperidol analogs)—linked to a reactive 3-chloropropyl chain.
This compound serves as a critical "linker" module. The piperidine nitrogen is capped, stabilizing the pharmacophore, while the terminal alkyl chloride remains available for nucleophilic displacement. This unique reactivity profile allows researchers to attach the 4-phenylpiperidine moiety to other structural cores (such as tetralones, indoles, or other amines) to generate high-affinity ligands for Sigma-1 receptors , Dopamine D2 receptors , and Mu-opioid receptors .
This guide details the optimized synthesis, purification, and handling of this salt, emphasizing the chemoselective alkylation required to maintain the terminal chloride functionality.
Part 2: Chemical Profile & Specifications
Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| Chemical Name | 1-(3-Chloropropyl)-4-phenylpiperidine hydrochloride |
| Molecular Formula | C₁₄H₂₀ClN · HCl |
| Molecular Weight | 274.23 g/mol (Salt) / 237.77 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Salt); Viscous oil (Free Base) |
| Solubility | Salt: Soluble in water, methanol, DMSO. Base: Soluble in DCM, EtOAc, Acetonitrile. |
| Melting Point | 195–200°C (Decomposes) Note: Varies by crystal form |
| Reactivity | Alkylating agent (primary alkyl chloride); Stable under acidic conditions. |
Structural Analysis
The molecule features two distinct functional zones:
-
The Pharmacophore (Head): The 4-phenylpiperidine ring dictates binding affinity to GPCRs. The phenyl ring at the 4-position is crucial for hydrophobic pocket interactions within the receptor.
-
The Electrophile (Tail): The 3-chloropropyl chain acts as an electrophilic tether. The chloride is a moderate leaving group, stable enough to survive the initial N-alkylation but reactive enough for subsequent displacement by secondary nucleophiles.
Part 3: Synthetic Methodology
Mechanistic Insight: Chemoselective Alkylation
The synthesis relies on the reaction between 4-phenylpiperidine and 1-bromo-3-chloropropane .
-
The Challenge: The reagent 1-bromo-3-chloropropane has two electrophilic sites.
-
The Solution: We exploit the difference in leaving group ability. Bromide (
) is a significantly better leaving group than chloride ( ) ( of HBr < HCl). By controlling temperature and stoichiometry, the piperidine nitrogen selectively attacks the carbon bearing the bromine, leaving the alkyl chloride intact for future reactions.
Experimental Protocol
Reagents & Materials
-
Substrate: 4-Phenylpiperidine (1.0 equiv)
-
Alkylating Agent: 1-Bromo-3-chloropropane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 equiv) -
Solvent: Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, to accelerate reaction via Finkelstein mechanism, though not strictly necessary due to high reactivity of bromide.
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-phenylpiperidine (10.0 g, 62 mmol) and
(25.7 g, 186 mmol) in Acetonitrile (100 mL). -
Addition: Add 1-bromo-3-chloropropane (7.3 mL, 74 mmol) dropwise over 15 minutes at room temperature. Note: Exotherm is minimal, but dropwise addition prevents localized high concentrations.
-
Reaction: Stir the heterogeneous mixture vigorously at 25–30°C for 24 hours.
-
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (low
) should disappear, and a new higher spot (product) should appear.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (
, KBr). -
Wash the filter cake with fresh Acetonitrile (20 mL).
-
Concentrate the combined filtrate under reduced pressure to yield the crude free base as a yellow oil.
-
-
Purification (Flash Chromatography):
-
Purify the crude oil on silica gel.
-
Eluent: Gradient of 10%
30% Ethyl Acetate in Hexanes. -
Collect fractions containing the pure product. Evaporate to obtain 1-(3-chloropropyl)-4-phenylpiperidine (Free Base) as a clear, colorless to pale yellow oil.
-
Target Yield: 75–85%.
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the purified free base oil in anhydrous Diethyl Ether (or 1,4-Dioxane) (5 mL/g).
-
Cool to 0°C in an ice bath.
-
Slowly add 4M HCl in Dioxane (1.1 equiv) or bubble dry HCl gas.
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid, wash with cold ether, and dry under vacuum at 40°C.
-
Synthesis Visualization
Figure 1: Optimized synthetic workflow for the production of the hydrochloride salt.
Part 4: Applications in Drug Discovery
This compound is a versatile electrophilic building block . The terminal chloride is susceptible to attack by various nucleophiles, enabling the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.
Key Reaction Pathways
-
Sigma-1 Receptor Ligands:
-
Reaction with amines (e.g., substituted benzylamines) yields disubstituted propyl-piperidines, a classic scaffold for high-affinity Sigma-1 antagonists (e.g., analogs of (+)-MR200 ).
-
-
Dual-Action Opioids:
-
Reaction with phenolic or imidic cores creates bivalent ligands that can bridge two receptor sites or access accessory binding pockets in the Mu-opioid receptor.
-
Functionalization Diagram
Figure 2: Divergent synthetic applications for generating CNS-active libraries.
Part 5: Safety & Handling (E-E-A-T)[2]
As a Senior Scientist, I must emphasize that while this compound is a valuable intermediate, it possesses alkylating properties due to the chloro-alkyl chain.
Hazard Identification
-
GHS Classification:
-
Specific Risk: As a nitrogen mustard analog (though less reactive), it acts as a primary alkylating agent . Direct contact with DNA is theoretically possible, though the bulky piperidine group reduces volatility and cell permeability compared to smaller mustard agents.
Handling Protocols
-
Engineering Controls: Always handle the free base oil and the fine salt powder inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double gloving recommended for the oil), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically quench the alkyl chloride before disposal.
-
Storage: Store the HCl salt in a desiccator at room temperature. The free base should be used immediately or stored under inert gas (Argon) at -20°C to prevent quaternization (self-alkylation).
Part 6: References
-
PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine."[3] PrepChem.com. Accessed February 20, 2026. [Link]
-
Taylor & Francis. "4-Phenylpiperidine – Knowledge and References." Taylor & Francis Group. Accessed February 20, 2026. [Link]
-
National Institutes of Health (NIH). "PubChem Compound Summary: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Analogous Safety Data)." PubChem. Accessed February 20, 2026. [Link]
-
Hashizume, K., et al. "Single-step synthesis of [18F]haloperidol from the chloro-precursor."[4] Applied Radiation and Isotopes, 48(9), 1179-1185.[4] (Context on Piperidine Alkylation). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 1-(3-Chloropropyl)-4-phenylpiperidine
[1][2][3][4]
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (CAS: 19395-39-2 for HCl salt context; free base often unassigned or generic) is a critical tertiary amine intermediate used in the synthesis of phenylpiperidine-class pharmaceuticals (analgesics, antipsychotics).[1][2][3][4]
Unlike stable end-products, this intermediate presents a dual challenge: it possesses a reactive alkyl chloride moiety susceptible to hydrolysis and a basic nitrogen center that dictates pH-dependent solubility.[1][2][3][4] In its free base form, it typically exists as a viscous oil or low-melting solid, necessitating specific solvent systems for purification (chromatography) and downstream alkylation.[2][3][4]
This guide provides a structural analysis of its solubility, predictive modeling for solvent selection, and a validated protocol for determining intrinsic solubility, designed to prevent "oiling out" during scale-up.[2][3][4]
Part 1: Physicochemical Profile & Solubility Logic[1][2][4]
To manipulate this molecule effectively, one must understand the competition between its lipophilic domains and its ionizable center.[2][3][4]
Structural Analysis
The molecule (C₁₄H₂₀ClN) consists of three distinct solubility-determining regions:
-
The Lipophilic Tail (Phenyl Ring): Drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).[2][3][4]
-
The Reactive Linker (Propyl Chloride): Moderately lipophilic but sensitive to nucleophilic solvents (e.g., hot alcohols) which can cause solvolysis.[2][3][4]
-
The Basic Core (Piperidine Nitrogen): The pKa is estimated at ~8.5–9.[2][3][4]5. This allows the molecule to switch between a water-insoluble oil (Free Base) and a water-soluble solid (Salt).[1][2][3][4]
Predicted vs. Observed Solubility Data
Note: Empirical data for intermediates is often proprietary.[2][3][4] The values below represent high-confidence ranges based on structural analogs (e.g., 4-phenylpiperidine precursors) and partition coefficient (LogP) modeling.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Solvent Example | Solubility (Free Base) | Solubility (HCl Salt) | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Miscible / High | Moderate | Excellent for extraction from basic aqueous layers.[1][2][3][4] |
| Non-Polar | Cyclohexane / Hexane | High | Insoluble | Used as the mobile phase in silica gel chromatography (See Ref 1).[1][2][3] |
| Polar Aprotic | Acetonitrile (MeCN) | High | Moderate | Preferred solvent for downstream alkylation reactions to avoid solvolysis.[1][2][3] |
| Polar Protic | Water (pH 7) | Insoluble (<1 mg/mL) | Soluble (>20 mg/mL) | Free base forms an emulsion/oil in water.[1][2][3] |
| Acidic Aqueous | 0.1 M HCl | Soluble | Soluble | Forms the hydrochloride salt in situ.[1][2][3] |
| Basic Aqueous | 0.1 M NaOH | Insoluble | Insoluble | Forces the salt back to the oily free base.[1][2][3] |
The "Oiling Out" Phenomenon
As a Senior Scientist, I must highlight a critical risk. Because the free base is often an oil, attempting to crystallize it from semi-polar solvents (like Ethanol/Water mixtures) often results in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2][3][4]
Part 2: Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Synthesis vs. Purification).
Figure 1: Solubility-driven workflow for processing 1-(3-Chloropropyl)-4-phenylpiperidine.[1][2][3][4] The choice of form (Base vs. Salt) dictates the solvent system.[1][2][4]
Part 3: Validated Experimental Protocol
To determine the precise solubility for your specific batch (which may vary based on impurity profile), use the Shake-Flask Method with HPLC Quantification .[1][2][3][4] This is the gold standard for generating regulatory-grade data.
Materials
-
Analyte: 1-(3-Chloropropyl)-4-phenylpiperidine (Target purity >98%).[1][2][3][4][5]
-
Solvents: HPLC Grade Water, Acetonitrile, Buffer solutions (pH 1.2, 4.5, 6.8).[2][3][4]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (hydrophobic for free base), HPLC-UV/Vis.[2][3][4]
Step-by-Step Methodology
Step 1: Saturation
-
Add excess solid/oil of the compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Critical Check: Ensure undissolved material is visible.[2][3][4] If the oil dissolves completely, add more until a second phase (droplet or solid) persists.[2][3][4]
Step 2: Equilibration
-
Agitate samples at 25°C ± 0.5°C for 24 hours.
-
Stability Note: For alcohols or nucleophilic solvents, limit time to 4 hours to prevent the displacement of the chloro-group.[1][2][3][4]
Step 3: Phase Separation
-
For Salts: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.45 µm PVDF filter.[2][3][4]
-
For Oily Free Base: Allow the layers to settle (gravity separation).[2][3][4] Carefully pipette the solvent layer (avoiding the oil droplet).[2][3][4]
Step 3: Quantification (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.[2][3][4]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[2][3][4]
-
Detection: UV @ 210 nm (or 254 nm if phenyl absorption is sufficient).[2][3][4]
-
Calculation: Compare peak area against a standard curve of known concentration in Acetonitrile.
Part 4: Synthesis Implications (The "Why")
Understanding the solubility of this intermediate is vital for the synthesis of Haloperidol-type drugs.[1][2][3][4]
Reaction Solvent Selection
The alkylation of the piperidine nitrogen usually occurs in Acetonitrile or DMF using K₂CO₃ as a base.[1][2][3]
-
Why? The free base is soluble in MeCN, but the inorganic base (K₂CO₃) is not.[2][3][4] This creates a heterogeneous mixture where the reaction is driven by surface contact.[2][3][4]
-
Solubility Trap: If you use a solvent that dissolves the K₂CO₃ (like water), you risk hydrolyzing the alkyl chloride before it reacts with the target fluorobutyrophenone.[2][3][4]
Purification Strategy
According to preparative chemistry protocols (Ref 1), the free base is purified using Cyclohexane : Ethyl Acetate (50:50) on silica gel.[2][3][4]
Part 5: References
-
PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine."[1][2][3][4] PrepChem.com.[2][3][4] Accessed February 20, 2026.[2][3][4] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24862198, 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride" (Analogous Structure Reference).[1][2][3][4] PubChem. Accessed February 20, 2026.[2][3][4] [Link][1][2][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN) [pubchemlite.lcsb.uni.lu]
- 5. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(3-Chloropropyl)-4-phenylpiperidine mechanism of action
This guide details the technical specifications, chemical reactivity, and pharmacological utility of 1-(3-Chloropropyl)-4-phenylpiperidine (and its derivatives).[1] It is structured for drug discovery scientists utilizing this compound as a privileged synthon for developing Dopamine D2 antagonists, Sigma-1 receptor ligands, and dual-action antipsychotics.[1]
Functionalized Synthon for GPCR Ligand Design
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (often an intermediate in the synthesis of phenylpiperidine-class antipsychotics) acts as a bifunctional pharmacophore delivery system .[1]
-
Pharmacological Core: It provides the 4-phenylpiperidine moiety, a "privileged structure" that forms the primary binding interaction with Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors.
-
Synthetic Handle: The 3-chloropropyl tail serves as an electrophilic linker, enabling the attachment of secondary pharmacophores (e.g., fluorobutyrophenone in Haloperidol analogs or indole moieties in dual-action ligands) via nucleophilic substitution (
).
Target Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.
Pharmacological Mechanism of Action (The Scaffold)
While the chloropropyl derivative itself is a reactive intermediate, the 4-phenylpiperidine motif it delivers is the active pharmacophore in drugs like Haloperidol , Pridopidine , and Penfluridol .
2.1. Dopamine D2 Receptor Binding Dynamics
The 4-phenylpiperidine moiety binds within the orthosteric binding pocket of the D2 receptor. The mechanism relies on three critical interactions:
-
Ionic Salt Bridge (Essential): The tertiary nitrogen of the piperidine ring (protonated at physiological pH) forms a salt bridge with the carboxylate of Aspartate 3.32 (Asp114) in Transmembrane Helix 3 (TM3). This anchors the ligand.
-
Edge-to-Face
-Stacking: The phenyl ring at position 4 orients into a hydrophobic pocket formed by Phenylalanine 6.51 (Phe389) and Tryptophan 6.48 (Trp386) in TM6.[1] This interaction stabilizes the receptor in an inactive conformation (antagonism). -
Linker Interaction: The propyl chain (derived from the 3-chloropropyl group) extends through the channel, often interacting with Aspartate 2.61 or serving as a spacer to position the secondary "tail" group (e.g., the fluorophenyl ring) in the accessory binding pocket.
2.2. Sigma-1 Receptor Affinity
The
Chemical Mechanism of Action (Reactivity)
As a reagent, 1-(3-Chloropropyl)-4-phenylpiperidine functions as an alkylating agent .[1] Its utility is defined by the reactivity of the terminal alkyl chloride.
3.1. Nucleophilic Substitution (
)
The primary reaction pathway is the displacement of the chloride leaving group by a nucleophile (Nu:).
-
Reaction:
-
Kinetics: The reaction is bimolecular. The 3-carbon chain length is optimal; it is short enough to prevent steric folding but long enough to avoid the slow reaction rates of ethyl chlorides (due to inductive withdrawal) or the cyclization risks of shorter chains.
-
Finkelstein Activation: The reactivity of the chloro-group is often moderate. In standard protocols (see Section 5), Potassium Iodide (KI) is added catalytically. The iodide displaces the chloride to form the more reactive alkyl iodide in situ, which then reacts faster with the target nucleophile.
3.2. Cyclization Risk (Toxicology Note)
Under basic conditions, 3-chloropropylamines can undergo intramolecular cyclization to form a strained azetidinium ion (a 4-membered ring quaternary ammonium).[1]
-
Significance: This species is a potent electrophile and alkylating agent (similar to nitrogen mustards). While less reactive than the aziridinium ions formed by ethyl-analogs, it represents a genotoxic impurity risk that must be controlled in GMP synthesis.
Visualization: Pharmacophore & Synthesis Pathways
4.1. Pharmacophore Mapping (Dopamine D2 Receptor)
This diagram illustrates how the 4-phenylpiperidine scaffold (delivered by the title compound) anchors into the D2 receptor.
Caption: Structural basis of D2 antagonism. The protonated nitrogen anchors to Asp3.32, while the phenyl ring engages TM6 aromatic residues.
4.2. Synthetic Workflow
This flow details the generation and utilization of the intermediate.[2]
Caption: Synthetic route converting 4-phenylpiperidine into the reactive chloropropyl intermediate, followed by iodide-catalyzed coupling.
Experimental Protocols
Protocol A: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Rationale: Selective mono-alkylation of the secondary amine while preserving the alkyl chloride for future reactions.[1]
-
Reagents:
-
Procedure:
-
Dissolve 4-phenylpiperidine in ACN.
-
Add
and stir at room temperature for 15 min. -
Add 1-bromo-3-chloropropane dropwise over 30 minutes. Note: The bromo-group is more reactive than the chloro-group, ensuring selectivity.[1]
-
Reflux for 6–8 hours (monitor by TLC/LCMS).
-
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in DCM, wash with water/brine. Dry over
. -
Purification: Column chromatography (Hexane/EtOAc) or crystallization as HCl salt (using ethereal HCl).
-
Protocol B: Coupling to Secondary Pharmacophore (e.g., Fluorobutyrophenone)
Rationale: Creating the final drug candidate (Haloperidol-like analog) using the Finkelstein modification.
-
Reagents:
-
1-(3-Chloropropyl)-4-phenylpiperidine (1.0 eq)[1]
-
Target Nucleophile (e.g., 4-fluorobutyrophenone derivative or substituted indole) (1.0 eq)
-
Potassium Iodide (KI, 0.1 eq) — Catalyst.
-
Base:
or DIPEA. -
Solvent: DMF or Butanone (MEK).
-
-
Procedure:
-
Combine reagents in DMF.
-
Heat to 80°C under Nitrogen atmosphere.
-
Mechanism Check: The KI converts the alkyl chloride to an alkyl iodide intermediate, which reacts 10–100x faster with the nucleophile.
-
Stir for 12–24 hours.
-
Workup: Quench with water, extract with EtOAc. Purify via recrystallization (common for butyrophenones) or HPLC.
-
Data Summary: Reactivity & Properties
| Parameter | Value/Description | Relevance |
| Molecular Weight | ~237.77 g/mol (Free Base) | Calculation of stoichiometry.[1][3] |
| pKa (Piperidine N) | ~8.5 – 9.5 | Protonated at physiological pH (Critical for D2 binding). |
| Leaving Group | Chloride (Cl) | Moderate reactivity; requires heat or Iodide catalysis. |
| Linker Length | 3 Carbons (Propyl) | Optimal for spanning the D2 receptor aspartate-to-accessory pocket distance (~6–8 Å).[1] |
| Solubility | Low in water; High in DCM, DMSO | Use organic solvents for synthesis; convert to HCl salt for aqueous testing. |
| Toxicity Class | Alkylating Agent | Handle with care. Potential mutagen. Use gloves and fume hood. |
References
-
Janssen, P. A. J., et al. (1959). "Chemistry and pharmacology of haloperidol and related butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry.
-
Leysen, J. E., et al. (1992). "Receptor interactions of new antipsychotics: Relation to pharmacodynamics and clinical effects." International Journal of Psychiatry in Clinical Practice.
-
Sonesson, C., et al. (1995). "Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005). "Assessment of the effects of linker modification on the affinity of 4-phenylpiperidine-based sigma-1 receptor ligands." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Haloperidol Intermediate (related structures)." National Center for Biotechnology Information. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of 1-(3-Chloropropyl)-4-phenylpiperidine
An In-Depth Technical Guide to 1-(3-Chloropropyl)-4-phenylpiperidine: Synthesis, Properties, and Application in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)-4-phenylpiperidine, a key synthetic intermediate in the development of pharmacologically active compounds. While a singular "discovery" of this molecule is not prominently documented, its history is intrinsically linked to the broader exploration of 4-phenylpiperidine derivatives, a scaffold of immense importance in medicinal chemistry. This document details the synthesis, physicochemical properties, and the pivotal role of 1-(3-Chloropropyl)-4-phenylpiperidine as a versatile building block in the creation of novel therapeutics.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a foundational structural motif in modern pharmacology, forming the core of numerous drugs targeting the central nervous system (CNS). The journey into the therapeutic potential of this scaffold can be traced back to the development of early synthetic opioids like pethidine (meperidine).[1] The structural simplicity and yet profound physiological effects of these initial compounds spurred extensive research into modifying the 4-phenylpiperidine core to elicit a wide range of pharmacological activities.
This exploration led to the development of potent analgesics, antipsychotics, and other CNS-active agents.[2] A key figure in this field was Dr. Paul Janssen, whose work on phenylpiperidine derivatives led to the synthesis of the potent antipsychotic haloperidol.[3] Haloperidol's mechanism, primarily antagonism of the dopamine D2 receptor, highlighted the therapeutic potential of targeting dopaminergic pathways with this chemical class.[3][4][5] The versatility of the 4-phenylpiperidine scaffold lies in the ability to introduce various substituents at the piperidine nitrogen, leading to compounds with diverse pharmacological profiles, from dopamine reuptake inhibitors to mu-opioid receptor agonists.[6][7][8]
It is within this rich historical context of medicinal chemistry that 1-(3-Chloropropyl)-4-phenylpiperidine emerges not as a therapeutic agent itself, but as a crucial intermediate. Its structure, featuring a reactive chloropropyl group attached to the piperidine nitrogen, makes it an ideal precursor for introducing a variety of functional groups and extending the carbon chain, thereby enabling the synthesis of a diverse library of drug candidates.
Synthesis and Methodology
The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine is typically achieved through the N-alkylation of 4-phenylpiperidine. A common and effective method involves the reaction of 4-phenylpiperidine with a bifunctional alkylating agent such as 1-bromo-3-chloropropane.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
This protocol is based on established synthetic procedures.[9]
Materials:
-
4-Phenylpiperidine
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-phenylpiperidine (8 g) in acetonitrile (80 cc).
-
Addition of Reagents: To this solution, add 1-bromo-3-chloropropane (20 cc) and potassium carbonate (28 g). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Stir the mixture at 25°C for 24 hours.
-
Work-up: After 24 hours, filter the mixture to remove the solid potassium salts.
-
Concentration: Concentrate the filtrate to dryness under reduced pressure (2.7 kPa) to obtain the crude product.
-
Purification:
-
Prepare a silica gel column (0.06-0.2 mm particle size, 3 cm diameter, 25 cm height).
-
Elute the crude product using a mixture of cyclohexane and ethyl acetate (50:50 by volume).
-
Collect 60 cc fractions.
-
-
Isolation: Combine fractions 6 to 10 and concentrate to dryness under reduced pressure (2.7 kPa) to yield 1-(3-Chloropropyl)-4-phenylpiperidine (8 g) as an oil.[9]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine.
Physicochemical Properties
The physical and chemical characteristics of 1-(3-Chloropropyl)-4-phenylpiperidine are crucial for its use in further synthetic steps.
| Property | Value |
| Molecular Formula | C₁₄H₂₀ClN |
| Molecular Weight | 237.77 g/mol |
| Appearance | Oil |
| Boiling Point | Data not readily available |
| Solubility | Soluble in organic solvents like ethyl acetate and cyclohexane |
| Reactivity | The chloropropyl group is susceptible to nucleophilic substitution, making it a key reactive site for further chemical modifications. |
Role in Drug Discovery and Development
The primary significance of 1-(3-Chloropropyl)-4-phenylpiperidine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 3-chloropropyl chain allows for the introduction of various functionalities through nucleophilic substitution reactions, enabling the exploration of a wide chemical space.
Precursor to Antidepressants and Anxiolytics
A notable application of related intermediates, such as 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, is in the synthesis of antidepressant drugs like Nefazodone.[10] This highlights a common strategy where the chloropropyl group is displaced by a nucleophile to link the piperidine or piperazine core to another cyclic system, thereby creating compounds with the desired pharmacological profile. For instance, the reaction of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine with 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one is a key step in synthesizing Trazodone analogs.[11][12]
Development of Histamine H3 Receptor Ligands
The piperidine scaffold is also central to the development of ligands for the histamine H3 receptor. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (Pitolisant/Wakix), a potent H3 receptor inverse agonist/antagonist, is used for the treatment of narcolepsy.[13][14][15][16] While not directly synthesized from 1-(3-Chloropropyl)-4-phenylpiperidine, its structure demonstrates the therapeutic potential of N-substituted piperidines with a propyl linker, a structural motif readily accessible from chloropropyl intermediates.
Role as a Synthetic Intermediate Diagram:
Caption: Role of 1-(3-Chloropropyl)-4-phenylpiperidine as a synthetic intermediate.
Conclusion
1-(3-Chloropropyl)-4-phenylpiperidine represents a cornerstone intermediate in the field of medicinal chemistry. While its own discovery is not a singular, celebrated event, its existence is a testament to the systematic exploration of the 4-phenylpiperidine scaffold. Its value lies in the reactive chloropropyl handle, which provides a gateway for the synthesis of a vast array of complex molecules. The ability to readily modify its structure has made it an invaluable tool for researchers and drug development professionals in the quest for novel therapeutics targeting the central nervous system and other biological pathways. The continued use of this and similar intermediates will undoubtedly contribute to the discovery of future generations of medicines.
References
-
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. Available from: [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available from: [Link]
- Raga, M., et al. (2013). Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine. US Patent 8,354,430 B2.
-
Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Available from: [Link]
-
Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine. PubChem. Available from: [Link]
-
Shingalapur, R. V., et al. (2010). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 142-149. Available from: [Link]
- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents. WO2016078107A1.
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem. Available from: [Link]
-
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. Available from: [Link]
-
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Available from: [Link]
-
Temple, D. L., Jr., & Lobeck, W. G., Jr. (1981). United States Patent 4,256,744. Available from: [Link]
-
1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride for the treatment of narcolepsy. European Medicines Agency. (2007). Available from: [Link]
- Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. Google Patents. TWI382975B.
-
Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. Available from: [Link]
- 4-hydroxy-4-phenylpiperidines. Google Patents. US3455935A.
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride. Pharmaffiliates. Available from: [Link]
-
Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Available from: [Link]
-
Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Available from: [Link]
-
Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 12(5), 353-365. Available from: [Link]
-
Janssen, P. A. J., et al. (1959). Compounds Related to Pethidine--I. Mannich Bases Derived from Norpethidine and Acetophenones. Journal of Medicinal Chemistry, 1(3), 281-297. Available from: [Link]
- 4-phenylpiperidines and their preparation. Google Patents. US2904550A.
-
4-Phenylpiperidine – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. ResearchGate. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 7. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]
- 13. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine - Google Patents [patents.google.com]
- 15. Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine - Patent US-8354430-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Technical Whitepaper: Strategic Utility of 1-(3-Chloropropyl)-4-phenylpiperidine in Medicinal Chemistry
[1][2]
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (CAS: N/A for specific salt, Free base generic structure) represents a high-value "privileged structure" intermediate.[1][2] Unlike simple reagents, this compound pre-installs a pharmacologically validated scaffold (the 4-phenylpiperidine moiety) onto a reactive propyl linker.[2] This whitepaper analyzes its critical role as a linchpin in the synthesis of Sigma-1 (
Part 1: Chemical Profile & Reactivity[1][2][3][4]
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in drug design:
-
The Head Group (4-Phenylpiperidine): A classic pharmacophore found in opioids (e.g., Meperidine) and NMDA antagonists. It provides lipophilic bulk and receptor binding affinity.
-
The Linker (Propyl Chain): A three-carbon spacer is often the optimal length for bridging binding pockets in GPCRs (G-Protein Coupled Receptors), specifically between an orthosteric site and a secondary binding pocket.[2]
-
The Warhead (Terminal Chloride): A moderate leaving group. Unlike bromide or iodide, the chloride offers stability during storage but requires activation (e.g., Finkelstein conditions) for efficient coupling.
Reactivity Matrix
| Reaction Type | Target Site | Reagent/Condition | Application |
| N-Alkylation | Terminal Cl | Primary/Secondary Amines, K₂CO₃, KI (cat) | Library generation of CNS active agents |
| S-Alkylation | Terminal Cl | Thiolates (NaS-R) | Synthesis of metabolic probes |
| Finkelstein Exchange | Terminal Cl | NaI in Acetone | In-situ activation to Iodo-analog for faster kinetics |
| Friedel-Crafts | Phenyl Ring | Acyl Chlorides, AlCl₃ | Derivatization of the head group (less common) |
Part 2: Primary Research Vectors[2]
Vector A: Sigma-1 ( ) Receptor Ligand Development
The most immediate application of this intermediate is in the synthesis of high-affinity
-
Mechanism: The 4-phenylpiperidine moiety binds to the primary hydrophobic pocket of the
receptor.[2] The propyl chain extends to allow a secondary group (attached via the Cl) to interact with the bulk tolerance region. -
Research Opportunity: Use this intermediate to synthesize analogs of SA4503 (Cutamesine) or RC-33 , testing for neuroprotective effects in Alzheimer's models.[2]
Vector B: Multi-Target Directed Ligands (MTDLs)
In schizophrenia and depression research, "magic shotguns" (drugs hitting multiple targets) are preferred over selective agents.
-
Strategy: Couple 1-(3-Chloropropyl)-4-phenylpiperidine with serotonin-mimetic scaffolds (e.g., substituted indoles or piperazines).[1][2]
-
Goal: Create molecules with dual affinity for Dopamine D2 (via the phenylpiperidine) and 5-HT2A (via the coupled tail), mimicking the profile of atypical antipsychotics like Risperidone.
Vector C: PET Radiotracer Precursors
The propyl chloride chain is an excellent precursor for Fluorine-18 labeling via nucleophilic substitution.[1][2]
-
Workflow: 1-(3-Chloropropyl)-4-phenylpiperidine
Precursor (Tosylate or direct Cl displacement) [¹⁸F]-Analog. -
Application: Developing PET tracers to map
receptor density in neurodegenerative diseases.
Part 3: Visualizing the Research Landscape
The following diagram illustrates the divergent synthesis pathways starting from this core intermediate.
Figure 1: Divergent synthetic utility of the title compound in medicinal chemistry.[1][2]
Part 4: Optimized Experimental Protocols
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Note: While commercially available, in-house synthesis ensures freshness, preventing cyclization to quaternary ammonium salts.[1][2]
Reagents: 4-Phenylpiperidine (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone (HPLC Grade).[1][2]
Protocol:
-
Setup: Charge a 3-neck round bottom flask with 4-phenylpiperidine (10.0 g, 62 mmol) and anhydrous Acetone (150 mL).
-
Base Addition: Add powdered K₂CO₃ (21.4 g, 155 mmol). Stir vigorously for 15 minutes at Room Temperature (RT).
-
Alkylation: Add 1-Bromo-3-chloropropane (11.7 g, 74.4 mmol) dropwise over 20 minutes. Critical: The bromo-end is more reactive, ensuring selective alkylation without dimerizing.[1][2]
-
Reaction: Reflux at 60°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield: Expected yield 75–85% as a pale yellow oil.
Downstream Coupling (The "Finkelstein" Activation)
Use this protocol to attach the intermediate to a secondary amine (e.g., for Vector B).
Protocol:
-
Dissolve 1-(3-Chloropropyl)-4-phenylpiperidine (1.0 eq) in Acetonitrile (MeCN).
-
Add the target secondary amine (1.1 eq) and K₂CO₃ (3.0 eq).
-
Catalyst: Add Potassium Iodide (KI, 0.1 eq). Mechanism: KI converts the terminal alkyl chloride to a highly reactive alkyl iodide in situ.
-
Heat to 80°C for 8 hours.
-
Standard aqueous workup.
Part 5: Safety & Regulatory (E-E-A-T)[1]
Genotoxic Impurity (PGI) Control
This compound is an alkylating agent . In drug development, alkyl halides are flagged as Potential Genotoxic Impurities (PGIs).
-
Risk: Residual 1-(3-Chloropropyl)-4-phenylpiperidine in a final drug substance could alkylate DNA.[1][2]
-
Control Strategy:
-
Use this compound early in the synthesis (Step 1 or 2).
-
Validate a "purge factor" demonstrating that subsequent steps (hydrolysis, crystallization) reduce the level of this intermediate to < ppm levels.
-
Analytical Method: Develop a GC-MS method for trace detection (LOD < 10 ppm).
-
Handling
-
PPE: Double nitrile gloves, chemical splash goggles, and fume hood are mandatory.
-
Hazards: Skin irritant, potential sensitizer.
References
-
Preparation of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. Retrieved from [Link]
-
Sigma-1 Receptor Ligands and Neuroprotection. National Institutes of Health (NIH) / PubMed.[1][2] MS-377 and SA4503 analogs.[1][2] Retrieved from [Link] (General Search Context: Sigma Receptor Ligands)[1][4]
-
Synthesis and Pharmacological Characterization of 4-Phenylpiperidines. University of Gothenburg (GUPEA). Thesis on D2/Sigma interactions. Retrieved from [Link][1]
-
1-Bromo-3-chloropropane: A Dual-Halogenated Workhorse. NBInno. Discusses selective reactivity of Br vs Cl. Retrieved from [Link][1]
-
Design of Multi-Target Antipsychotics. ResearchGate. Discusses piperazine/piperidine linkers in medicinal chemistry. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust method based on the N-alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven advice to ensure a successful and reproducible synthesis. The document includes a step-by-step protocol, safety precautions, purification techniques, and methods for characterization, all supported by authoritative references.
Introduction and Scientific Background
1-(3-Chloropropyl)-4-phenylpiperidine serves as a crucial building block in medicinal chemistry. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, including analgesics and dopamine reuptake inhibitors[1][2]. The addition of the 3-chloropropyl group to the piperidine nitrogen provides a reactive handle for subsequent synthetic modifications, making this compound a versatile intermediate for creating extensive libraries of molecules for drug discovery.
The synthesis described herein is a classic example of a nucleophilic substitution reaction (SN2), a fundamental transformation in organic chemistry. This application note presents a detailed, validated protocol that emphasizes safety, efficiency, and purity of the final product.
Reaction Principle and Mechanism
The core of this synthesis is the N-alkylation of the secondary amine of 4-phenylpiperidine with a bifunctional alkylating agent, 1-bromo-3-chloropropane.
Causality of Reagent Choice:
-
Nucleophile: The nitrogen atom of 4-phenylpiperidine acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the alkylating agent.
-
Alkylating Agent: 1-bromo-3-chloropropane is the chosen electrophile. The strategic value of this reagent lies in the differential reactivity of the two halogen atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group. This ensures that the nucleophilic attack occurs selectively at the brominated carbon, leaving the chloro-group intact for future functionalization.
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is employed to act as a proton scavenger[3]. As the piperidine nitrogen attacks the alkyl halide, it initially forms a piperidinium salt. The base neutralizes the generated hydrobromic acid (HBr), regenerating the free amine and driving the reaction to completion.
The reaction proceeds via a standard SN2 mechanism, as illustrated below.
Caption: SN2 mechanism for the N-alkylation of 4-phenylpiperidine.
Comprehensive Experimental Protocol
This protocol is adapted from established laboratory procedures to ensure high yield and purity[3].
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Notes |
| 4-Phenylpiperidine | 771-99-3 | 161.24 g/mol | 8.0 g | Starting material. |
| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 g/mol | 20.0 mL | Alkylating agent. Flammable and toxic[4][5]. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 28.0 g | Anhydrous, powdered. Acts as the base. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | 80.0 mL | Anhydrous, reaction solvent. |
| Cyclohexane | 110-82-7 | 84.16 g/mol | ~500 mL | For chromatography. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~500 mL | For chromatography. |
| Silica Gel | 63231-67-4 | - | ~150 g | For column chromatography (0.06-0.2 mm particle size)[3]. |
Essential Safety Precautions
Researcher Trustworthiness: A self-validating protocol begins with safety. Adherence to these guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.
-
1-Bromo-3-chloropropane Handling: This reagent is a flammable liquid, harmful if swallowed or inhaled, and a suspected mutagen[4][5][6]. Avoid all personal contact, including inhalation of vapors[7]. Keep away from heat, sparks, and open flames[5].
-
Solvent Handling: Acetonitrile, cyclohexane, and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (8.0 g).
-
Add anhydrous acetonitrile (80 mL) to the flask and stir until the 4-phenylpiperidine is fully dissolved.
-
Add powdered anhydrous potassium carbonate (28 g).
-
In the fume hood, carefully add 1-bromo-3-chloropropane (20 mL) to the stirring mixture.
-
-
Reaction Execution:
-
Seal the flask with a septum or stopper.
-
Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 24 hours[3].
-
In-Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate (1:1) mobile phase. The product should have a higher Rf value than the starting 4-phenylpiperidine.
-
-
Work-up and Isolation of Crude Product:
-
After 24 hours, filter the mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts.
-
Wash the collected solids with a small amount of acetonitrile (~20 mL) to recover any residual product.
-
Combine the filtrates and concentrate them to dryness using a rotary evaporator under reduced pressure (2.7 kPa) to obtain a residual oil[3]. This oil is the crude 1-(3-Chloropropyl)-4-phenylpiperidine.
-
Purification by Column Chromatography
Rationale: This step is critical for removing unreacted starting materials and any potential side products, ensuring the high purity of the final compound.
-
Column Preparation:
-
Prepare a silica gel slurry using a mixture of cyclohexane and ethyl acetate (90:10).
-
Pack a glass chromatography column (e.g., 3 cm diameter, 25 cm height) with the slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
-
Sample Loading and Elution:
-
Dissolve the crude oil in a minimal amount of the eluent (e.g., 5-10 mL of cyclohexane/ethyl acetate 50:50).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a mixture of cyclohexane and ethyl acetate (50:50 by volume)[3].
-
Collect fractions (e.g., 60 mL each) and monitor them by TLC.
-
-
Product Collection:
-
Combine the fractions containing the pure product (typically fractions 6 to 10, as identified by TLC)[3].
-
Concentrate the combined pure fractions to dryness under reduced pressure (2.7 kPa) using a rotary evaporator.
-
-
Final Product:
-
The final product, 1-(3-Chloropropyl)-4-phenylpiperidine, is obtained as an oil[3]. The expected yield is approximately 8 g.
-
Experimental Workflow and Data Summary
The overall workflow is summarized in the diagram below.
Caption: Overall workflow for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine.
Summary of Reaction Parameters
| Parameter | Value | Reference |
| Reaction Scale (4-Phenylpiperidine) | 8.0 g | [3] |
| Solvent | Acetonitrile (80 mL) | [3] |
| Base | K₂CO₃ (28 g) | [3] |
| Temperature | 25°C | [3] |
| Reaction Time | 24 hours | [3] |
| Purification Method | Silica Gel Chromatography | [3] |
| Eluent | Cyclohexane / Ethyl Acetate (50:50) | [3] |
| Expected Yield | ~8.0 g | [3] |
| Product Form | Oil | [3] |
Characterization and Validation
To ensure the identity and purity of the synthesized 1-(3-Chloropropyl)-4-phenylpiperidine, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound. The expected monoisotopic mass is 237.1284 Da[8].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for assessing purity and identifying trace impurities[9][10].
The successful synthesis will yield a product whose spectral data are consistent with the structure of 1-(3-Chloropropyl)-4-phenylpiperidine.
References
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved from PrepChem.com. [Link]
-
PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from PrepChem.com. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from PrepChem.com. [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from globalresearchonline.net. [Link]
-
Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]
-
ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from researchgate.net. [Link]
-
Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from en.wikipedia.org. [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from eurofins.com. [Link]
-
PubChemLite. (n.d.). 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN). Retrieved from pubchemlite.com. [Link]
-
PubMed. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
Sources
- 1. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. PubChemLite - 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Application Note: High-Purity Isolation of 1-(3-Chloropropyl)-4-phenylpiperidine
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (CPP) is a critical pharmacophore and intermediate in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol) and phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone). The synthesis typically involves the N-alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane.
The primary purification challenge is the separation of the target mono-alkylated product from the bis-alkylated impurity (1,3-bis(4-phenylpiperidin-1-yl)propane), which forms via competitive alkylation. This guide details a robust, scalable purification protocol relying on hydrochloride salt formation and fractional crystallization , eliminating the need for time-consuming column chromatography in scale-up environments.
Strategic Analysis & Chemical Logic
The Impurity Profile
In the alkylation reaction, three main species exist in the crude mixture:
-
Target (CPP): A tertiary amine with a reactive alkyl chloride tail.
-
Bis-Impurity (Dimer): Formed when CPP reacts with another equivalent of 4-phenylpiperidine. This is a lipophilic, non-reactive "dead end" molecule.
-
Unreacted Starting Material: 4-phenylpiperidine.[1]
Why Salt Formation?
While column chromatography (Silica/EtOAc) separates these species, it is cost-prohibitive at >10g scales. Salt formation utilizes the differential lattice energy and solubility of the hydrochloride salts:
-
CPP-HCl: High melting point (~198-203°C), crystallizes well from polar protic solvents.
-
Bis-Impurity: Often forms an amorphous gum or remains soluble in cold ethanol/acetone mixtures due to its bulky, greasy structure.
-
Stability: The free base of CPP contains both a nucleophilic amine (albeit tertiary) and an electrophilic alkyl chloride. Long-term storage of the free base oil risks self-polymerization (quaternization). The HCl salt protonates the amine, shutting down this reactivity and ensuring long-term stability.
Experimental Workflow Diagram
Figure 1: Critical Process Flow for the isolation of 1-(3-chloropropyl)-4-phenylpiperidine HCl.
Detailed Protocols
Protocol A: Work-up of Reaction Mixture
Context: Assumes a reaction of 4-phenylpiperidine (1.0 eq) + 1-bromo-3-chloropropane (1.2 eq) + K2CO3 in Acetone or Toluene.
-
Quench: Filter off inorganic solids (K2CO3/KBr) if the solvent is anhydrous. If water was used, separate the phases.[2][3]
-
Solvent Swap (Critical):
-
If the reaction solvent was Acetone (miscible with water), evaporate the filtrate to a yellow oil under reduced pressure.[4] Do not exceed 50°C to prevent cyclization to the aziridinium species [1].
-
Redissolve the oily residue in Toluene or DCM (10 mL per gram of theoretical yield).
-
-
Aqueous Wash: Wash the organic layer with water (2x) and Brine (1x). This removes residual inorganic bases and polar byproducts.
-
Drying: Dry the organic phase over anhydrous MgSO4 for 30 minutes. Filter.
Protocol B: Hydrochloride Salt Formation & Isolation
This is the primary purification step.
-
Preparation: Cool the dried organic solution (from Protocol A) to 0–5°C in an ice bath.
-
Acidification:
-
Method A (Gas): Bubble anhydrous HCl gas slowly into the solution.
-
Method B (Solution - Preferred for Safety): Add 5-6N HCl in Isopropanol (IPA) or Diethyl Ether dropwise.
-
Endpoint: Continue addition until pH reaches ~2-3 (wet pH paper). A thick white precipitate will form immediately.
-
-
Digestion: Stir the slurry at 0°C for 1 hour. This "ages" the crystal, reducing the inclusion of impurities.
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the cake with cold Acetone (2x). The bis-impurity is more soluble in acetone than the HCl salt of the product.
-
Crude Yield Check: The solid is likely off-white. MP may be broad (190-195°C).
Protocol C: Recrystallization (Polishing)
Required to reach Pharma-grade purity (>99%).
-
Solvent System: Boiling Ethanol (95%) or a mixture of Acetone/Water (9:1).
-
Dissolution: Suspend the crude salt in the minimum amount of boiling solvent. If insolubles remain (inorganic salts), filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours.
-
Note: Rapid cooling traps the bis-impurity. Slow cooling excludes it.
-
-
Isolation: Filter the white crystalline needles. Wash with cold Ethanol.
-
Drying: Dry in a vacuum oven at 60°C.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile[10]
| Property | Free Base (Oil) | HCl Salt (Purified) | Relevance |
| Appearance | Pale yellow viscous oil | White crystalline powder | Salt form allows visual purity check. |
| Melting Point | N/A (Liquid/Oil) | 198 – 203°C | Sharp MP indicates high purity. |
| Solubility (Water) | Insoluble (<0.1 mg/mL) | Soluble (>50 mg/mL) | Allows aqueous drug formulation. |
| Solubility (Acetone) | Soluble | Slightly Soluble (Hot) | Basis for removing impurities. |
| Solubility (DCM) | Soluble | Soluble | Used for extraction/free-basing. |
| Stability | Poor (Polymerizes >3 months) | Excellent (>2 years) | Salt form required for storage. |
Table 2: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Product "Oils Out" upon HCl addition | Solvent too non-polar or wet. | Decant solvent.[2] Dissolve oil in hot IPA/Acetone and cool slowly to induce crystallization. |
| Low Yield | Product remains in mother liquor. | Bis-impurity concentration is high, solubilizing the product.[5] Cool to -20°C or add Ether to force precipitation. |
| Yellow Color persists in solid | Oxidation products. | Recrystallize using activated charcoal (5% w/w) in boiling ethanol/water. |
Safety & Handling (E-E-A-T)
-
Alkylating Hazard: 1-(3-Chloropropyl)-4-phenylpiperidine contains a nitrogen mustard-like motif (chloro-alkylamine). It is a potential skin sensitizer and alkylating agent.
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle all solids in a fume hood to avoid dust inhalation.
-
Neutralization: Treat waste mother liquors with aqueous ammonia or NaOH to hydrolyze residual alkyl chlorides before disposal.
References
-
PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine."[9] PrepChem.com. Accessed February 20, 2026. [Link]
- Janssen, P. A. J. "Process for preparing haloperidol." US Patent 3,438,991.
-
Global Research Online. "Synthesis and Pharmacology of Novel Antidepressant Agents." International Journal of Pharmaceutical Sciences Review and Research, 4(2), 2010.[10] [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. EP0506468B1 - N-substituted 4-phenyl-piperidine opioid-antagonists - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 1- (3-Chlorophenyl)-4- (3-Chloropropyl)-Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 6. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]
- 7. 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine HCL - Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Note: Analytical Profiling and Detection of 1-(3-Chloropropyl)-4-phenylpiperidine
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of phenylpiperidine-class Active Pharmaceutical Ingredients (APIs).
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of phenylpiperidine-class opioids and antipsychotics (e.g., structural analogs of haloperidol, meperidine, and loperamide).
Due to the presence of the alkyl chloride moiety (3-chloropropyl group), this compound is classified as a Potential Genotoxic Impurity (PGI) . It possesses alkylating properties capable of interacting with DNA, necessitating trace-level quantification well below standard HPLC detection limits (often < 10 ppm).
This guide provides two distinct analytical workflows:
-
HPLC-UV: For raw material assay and reaction monitoring (Process Control).
-
LC-MS/MS: For trace-level quantification in final drug substances (Limit Tests).
Chemical Profile & Properties[1][2][3][4][5][6][7]
Understanding the physicochemical behavior of the analyte is the foundation of the method design.
| Property | Description | Analytical Implication |
| Chemical Structure | C₁₄H₂₀ClN | Piperidine ring substituted with a phenyl group and a chloropropyl chain.[1][2][3][4] |
| Molecular Weight | 237.77 g/mol | Monoisotopic Mass: 237.13 Da. |
| Acidity (pKa) | ~9.0 - 9.5 (Piperidine Nitrogen) | Basic. Requires buffered mobile phases (pH > 9 for neutral form or pH < 3 for protonated form). |
| LogP | ~3.5 (Estimated) | Lipophilic. Retains well on C18 columns. |
| Chromophore | Phenyl Ring | Weak UV absorption. Maxima at ~210 nm and ~254 nm. |
| Reactivity | Alkyl Chloride | Susceptible to hydrolysis or cyclization (quaternization) if left in solution for extended periods. Prepare fresh. |
Analytical Strategy & Workflow
The following diagram illustrates the decision logic for selecting the appropriate detection method based on the manufacturing stage.
Caption: Selection matrix for analytical methods based on sample origin and required sensitivity.
Method A: HPLC-UV (Process Control)
Objective: To assay the purity of the intermediate or monitor the progress of the alkylation reaction (e.g., reaction of 4-phenylpiperidine with 1-bromo-3-chloropropane).
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system with PDA/UV Detector.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Why: The compound is moderately lipophilic; C18 provides standard retention.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Why: High pH keeps the basic piperidine nitrogen deprotonated (neutral), improving peak shape and reducing tailing caused by silanol interactions.
-
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary for specificity).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Equilibration |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1-(3-Chloropropyl)-4-phenylpiperidine into a 10 mL volumetric flask. Dissolve in Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Method B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantitation of potential genotoxic impurities (PGI) in the final API at ppm/ppb levels.
Mass Spectrometry Rationale
The presence of the chlorine atom provides a distinct isotopic signature (³⁵Cl:³⁷Cl ratio of ~3:1), which aids in confirmation. The basic nitrogen allows for excellent ionization in Positive Electrospray Ionization (ESI+) mode.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 UHPLC Column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: Low pH ensures full protonation of the piperidine nitrogen ([M+H]⁺), maximizing sensitivity.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | ID |
| 238.1 ([M+H]⁺, ³⁵Cl) | 162.1 | 25 | 50 | Quantifier |
| 238.1 ([M+H]⁺, ³⁵Cl) | 117.1 | 35 | 50 | Qualifier 1 |
| 240.1 ([M+H]⁺, ³⁷Cl) | 162.1 | 25 | 50 | Qualifier 2 (Isotope) |
-
Mechanistic Insight:
-
238.1 -> 162.1: Cleavage of the N-alkyl bond, losing the chloropropyl chain (C3H6Cl, mass ~76) and leaving the 4-phenylpiperidine cation. This is the most stable and abundant fragment.
-
240.1 -> 162.1: The corresponding transition for the ³⁷Cl isotope. The ratio of the 238/240 transitions should be consistent with natural abundance (~3:1).
-
Diagram: Fragmentation Pathway
Caption: Primary fragmentation pathway in ESI+ mode: Loss of the chloropropyl chain.
Validation Parameters (ICH Q2(R1))
To ensure the method is "fit for purpose," the following validation criteria must be met, particularly for the Trace LC-MS/MS method.
| Parameter | Acceptance Criteria (Trace Analysis) | Notes |
| Specificity | No interference at RT of analyte in blank API matrix. | Critical. Use ³⁷Cl transition to confirm identity if peaks overlap. |
| LOD (Limit of Detection) | S/N ratio ≥ 3:1 | Target: < 0.5 ppm relative to API. |
| LOQ (Limit of Quantitation) | S/N ratio ≥ 10:1 | Target: < 1.5 ppm (Generic TTC limit). |
| Linearity | R² ≥ 0.99 | Range: From LOQ to 120% of the specification limit. |
| Accuracy (Recovery) | 80% - 120% | Spike API samples at LOQ, 100%, and 150% levels. |
| Precision | RSD ≤ 10% (at trace levels) | Repeatability (n=6). |
Troubleshooting & Best Practices
Carryover
-
Issue: The basic amine moiety can adsorb to stainless steel surfaces or injector seals.
-
Solution: Use a needle wash solution containing Acetonitrile:Water:Formic Acid (50:49:1) . The acid helps desorb the basic amine.
Stability
-
Issue: As an alkyl halide, the compound can hydrolyze to the alcohol (1-(3-hydroxypropyl)-4-phenylpiperidine) or cyclize to a quaternary ammonium salt in solution.
-
Solution: Prepare standards fresh daily . Keep autosampler temperature at 5°C. Avoid protic solvents (methanol) if degradation is observed; use Acetonitrile.
Matrix Effects (LC-MS)
-
Issue: High concentrations of the API (phenylpiperidine drug) may suppress the ionization of the impurity.
-
Solution: Use a divert valve to send the API peak to waste. Ensure the impurity elutes before or after the main API peak by optimizing the gradient.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link
-
Valavani, P., et al. (2014). "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arabian Journal of Chemistry. (Methodology adapted for phenylpiperidine analogs). Link
-
PubChem. (2023). Compound Summary: 4-Phenylpiperidine Derivatives.[5] National Library of Medicine. Link
Sources
- 1. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | SIELC Technologies [sielc.com]
- 3. veeprho.com [veeprho.com]
- 4. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
Application Note: Quantitative Analysis of 1-(3-Chloropropyl)-4-phenylpiperidine by HPLC
Introduction & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 1-(3-Chloropropyl)-4-phenylpiperidine (CPPP).
Compound Significance
CPPP is a critical alkylating intermediate used in the synthesis of butyrophenone antipsychotics, most notably Haloperidol . It is formed by the N-alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane. Precise quantification of this intermediate is essential for process control to ensure stoichiometry in subsequent coupling steps (e.g., with 4-chloro-1-(4-fluorophenyl)butanone) and to monitor carryover impurities in the final Active Pharmaceutical Ingredient (API).
Chemical Context & Challenges
-
Chemical Structure: A piperidine core substituted at the 4-position with a phenyl ring and at the nitrogen with a 3-chloropropyl lipophilic tail.[1]
-
Basicity: The tertiary amine nitrogen has a predicted pKa of ~9.0–9.5. At neutral pH, silanol interactions on silica columns can cause severe peak tailing.
-
Hydrophobicity: The addition of the chloropropyl chain significantly increases LogP (approx. 3.5–4.0) compared to the parent 4-phenylpiperidine, requiring a stronger organic eluent for elution.
-
Chromophores: The molecule possesses a phenyl ring, allowing for UV detection at 254 nm (selective) or 210–220 nm (sensitive).
Method Development Strategy (Expertise & Experience)
To ensure a "self-validating" system, we employ a Reverse-Phase (RP-HPLC) approach with specific controls for the basic amine functionality.
Column Selection
A C18 (Octadecylsilane) column is selected for its high hydrophobicity, which is necessary to retain the chloropropyl moiety. To mitigate peak tailing caused by the basic nitrogen interacting with residual silanols, a highly end-capped column with a high carbon load is mandatory.
-
Recommended: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (or equivalent).
Mobile Phase Design
-
Buffer Selection: We utilize a Phosphate Buffer at pH 3.0 .
-
Reasoning: At pH 3.0, the piperidine nitrogen is fully protonated (
). While this reduces hydrophobic retention slightly, it effectively suppresses silanol ionization ( rather than ) on the column stationary phase, eliminating the primary cause of peak tailing.
-
-
Organic Modifier: Acetonitrile (MeCN) is chosen over methanol for its lower viscosity (lower backpressure) and sharper peak shapes for phenyl-substituted compounds.
Detection
-
Primary: 210 nm (Maximal sensitivity for the alkyl-phenyl system).
-
Secondary: 254 nm (High selectivity for the phenyl ring, reducing interference from non-aromatic process impurities).
Experimental Protocol
Reagents and Standards
-
Reference Standard: 1-(3-Chloropropyl)-4-phenylpiperidine hydrochloride (Purity >98%).
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC System with Binary Pump and PDA/UV Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size |
| Column Temp | 35°C (Controls viscosity and retention reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 210 nm (Quant); 254 nm (Qual) |
| Run Time | 15 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.22 µm membrane.[2] -
Mobile Phase B: 1000 mL Acetonitrile (degassed).
Gradient Program
A gradient is recommended to elute the target CPPP (moderate retention) while clearing late-eluting dimers or bis-alkylated impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 20 | 80 | Linear Ramp |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Sample Preparation Workflow
To ensure accuracy, samples must be prepared in a solvent compatible with the initial mobile phase conditions to prevent "solvent shock" (peak distortion).
DOT Diagram: Analytical Workflow
Figure 1: Step-by-step sample preparation and analysis workflow ensuring sample integrity.
Preparation Steps:
-
Stock Solution: Weigh 10.0 mg of CPPP Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with water (Concentration: 1000 µg/mL).
-
Working Standard: Dilute 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) (Concentration: 50 µg/mL).
-
Sample: Prepare unknown samples similarly to target approx. 50 µg/mL based on estimated purity.
Method Validation (Trustworthiness)
This method must be validated according to ICH Q2(R1) guidelines.
System Suitability Parameters
Before running samples, ensure the system meets these criteria (based on 5 replicate injections of Standard):
-
Retention Time (RT): ~6.5 - 7.5 min (Typical).
-
Tailing Factor (
): NMT 1.5 (Critical for basic amines). -
Theoretical Plates (
): > 5000. -
RSD of Peak Area: < 2.0%.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target).
-
Criteria: Correlation coefficient (
) > 0.999.
Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.
-
Note: At 210 nm, LOQ is expected to be < 0.5 µg/mL.
Synthesis Context & Impurity Logic
Understanding where CPPP fits in the synthesis pathway helps in identifying potential impurities (e.g., unreacted 4-phenylpiperidine).
DOT Diagram: Synthesis Pathway
Figure 2: Synthesis pathway showing the target analyte and potential impurities.
Chromatographic Logic:
-
Unreacted 4-Phenylpiperidine: Lacks the hydrophobic chloropropyl chain. It will elute earlier (RT ~2-3 min) than CPPP.
-
Bis-alkylated Dimer: If the chloropropyl chain reacts with another piperidine unit (less likely due to stoichiometry but possible), it would be very hydrophobic and elute later (RT > 10 min). The gradient wash step ensures this is cleared.
References
-
SIELC Technologies. Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. (Accessed 2026).[3][4][5] Method for parent compound 4-phenylpiperidine.[4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 203689, 1-(3-chloropropyl)-4-phenylpiperidine. (Accessed 2026).[3][4][5]
-
Rao, D. S., et al. LC determination and purity evaluation of nefazodone HCl.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 26(4), 629-636 (2001).[6][7] Describes analogous separation of chloropropyl-piperazine derivatives.
-
PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Detailed synthesis procedure confirming the compound's role as an intermediate.
Sources
- 1. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
- 2. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. ClinPGx [clinpgx.org]
- 4. PubChemLite - 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN) [pubchemlite.lcsb.uni.lu]
- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 97 52605-52-4 [sigmaaldrich.com]
- 7. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
reaction of 1-(3-Chloropropyl)-4-phenylpiperidine with primary amines
Application Note: Optimized Synthesis of N-Substituted Phenylpiperidine Scaffolds via Nucleophilic Substitution
Executive Summary & Scientific Context
The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including Sigma-1 receptor ligands , opioid analgesics , and neuroleptics (e.g., Haloperidol analogs).
This Application Note details the protocol for coupling 1-(3-Chloropropyl)-4-phenylpiperidine (Reactant A) with various primary amines (Reactant B) to generate secondary amine derivatives.
Key Chemical Challenge: The starting material contains an alkyl chloride, which is a moderate leaving group. Direct alkylation often suffers from slow kinetics and the formation of "bis-alkylated" impurities (where the product competes with the starting amine).
The Solution:
This protocol utilizes Finkelstein-assisted
Reaction Mechanism & Strategy
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Activation: The alkyl chloride reacts with catalytic iodide (
) to form the alkyl iodide (faster leaving group). -
Substitution: The primary amine attacks the alkyl iodide, displacing iodide.
-
Deprotonation: A base (
) neutralizes the generated acid (HI/HCl), driving the equilibrium forward.
Graphviz Diagram: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the risk of over-alkylation.
Experimental Protocol
Materials & Reagents
-
Substrate: 1-(3-Chloropropyl)-4-phenylpiperidine (often supplied as HCl salt).[1]
-
Nucleophile: Primary Amine (
equivalents). -
Solvent: Acetonitrile (MeCN) [Preferred] or DMF.
-
Base: Potassium Carbonate (
, anhydrous, powder) or DIPEA. -
Catalyst: Potassium Iodide (KI).
Step-by-Step Methodology
Step 1: Free-Basing (If starting with HCl salt)
-
Context: If your starting material is the hydrochloride salt (CAS 52605-52-4 refers to the piperazine analog, but the piperidine salt is common), you must neutralize it.
-
Action: Dissolve the salt in water, basify with 1M NaOH to pH 10, extract with Dichloromethane (DCM), dry over
, and concentrate to obtain the free base oil.-
Alternative: Use an extra equivalent of base in the main reaction, though this increases salt load.
-
Step 2: The Reaction (Finkelstein Conditions)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of 1-(3-Chloropropyl)-4-phenylpiperidine in anhydrous Acetonitrile (MeCN) (concentration
). -
Additives: Add 2.0 - 3.0 eq of anhydrous
and 0.1 - 0.2 eq of Potassium Iodide (KI).-
Note: The KI turns the solution slightly yellow; this is normal.
-
-
Amine Addition: Add 1.5 - 3.0 eq of the Primary Amine.
-
Critical: If the amine is valuable/expensive, use 1.2 eq and add the alkyl chloride slowly to the amine solution to prevent bis-alkylation. If the amine is cheap (e.g., methylamine, ethylamine), use a large excess (3-5 eq) to force mono-alkylation.
-
-
Incubation: Heat the mixture to reflux (approx. 80-82°C) for 12–24 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The conversion of chloride to product is usually clean.
-
Step 3: Workup & Purification [1]
-
Filtration: Cool to room temperature. Filter off the inorganic solids (
, KCl, KI) and rinse the cake with MeCN. -
Concentration: Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in EtOAc or DCM. Wash with water (
) and Brine ( ). Dry over and concentrate. -
Purification:
-
Flash Chromatography:[2] Silica gel, eluting with DCM:MeOH (95:5 to 90:10) + 1%
(or ). -
Salt Formation: Dissolve the oil in minimal ethanol and add HCl in dioxane/ether to precipitate the hydrochloride salt. Recrystallize from EtOH/Ether.
-
Purification Logic Flowchart
The following diagram illustrates the decision-making process for purifying the secondary amine product.
Figure 2: Purification strategy based on the volatility of the primary amine reactant.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Chloride is a poor leaving group. | Add KI (0.5 eq) to accelerate via Finkelstein exchange. Increase temp to reflux. |
| Bis-Alkylation (Impurity) | High local concentration of alkyl chloride relative to amine. | Use Excess Amine (3-5 eq) . Add the chloride solution dropwise to the amine. |
| Elimination Product (Alkene) | Base is too strong or Temp too high. | Switch base to |
| Product stuck on Silica | Secondary amines interact with acidic silanols. | Pre-wash silica with 1% |
References
-
Synthesis of Phenylpiperidine Scaffolds
-
PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine." Accessed Oct 2023. Link
-
-
General N-Alkylation Optimization
-
Sigma Receptor Ligand Design
-
Chemical Data & Safety
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 1-(3-CHLORO PHENYL)-4- (3-CHLORO PROPYL) -PIPERAZINE HCL – CHEM-IS-TRY Inc [chem-is-try.com]
- 8. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
Application Note: Optimized N-Alkylation Protocols Using 1-(3-Chloropropyl)-4-phenylpiperidine
Executive Summary
This technical guide details the optimized protocol for utilizing 1-(3-Chloropropyl)-4-phenylpiperidine (and its hydrochloride salt) as a propyl-linker building block in the synthesis of GPCR ligands (e.g., dopamine, opioid, and sigma receptor modulators).
While alkyl chlorides are generally less reactive than their bromide or iodide counterparts, this reagent is preferred for its stability and commercial availability. To overcome the kinetic sluggishness of the C-Cl bond, this protocol employs Finkelstein catalysis (in situ iodination) to accelerate reaction rates and suppress side reactions.
Chemical Foundation & Mechanism[1]
The Challenge
The target reaction is a bimolecular nucleophilic substitution (
-
Primary Issue: The chloride leaving group is poor (
of HCl -7) compared to iodide ( of HI -10). -
Secondary Issue: The free base of 1-(3-Chloropropyl)-4-phenylpiperidine is an oil that can degrade; the HCl salt is a stable solid but requires neutralization, consuming stoichiometric base.
The Solution: Finkelstein Catalysis
By adding a catalytic amount of Potassium Iodide (KI), the unreactive alkyl chloride is converted transiently into a highly reactive alkyl iodide. The amine then attacks the iodide, displacing it and regenerating the iodide ion to continue the cycle.
Reaction Pathway Visualization
Figure 1: The catalytic cycle converting the sluggish alkyl chloride into a reactive alkyl iodide intermediate.
Pre-Experimental Planning
Safety & Handling
-
Toxicity: 1-(3-Chloropropyl)-4-phenylpiperidine is a nitrogen mustard analog. While less potent than warfare agents, it is a skin/eye irritant and potentially vesicant. Handle in a fume hood.
-
Salt vs. Free Base: The reagent is commonly supplied as the HCl salt .
-
Correction Factor: You must add 1 extra equivalent of base to neutralize the HCl salt before the alkylation can proceed.
-
Reagent Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Secondary Amine | Nucleophile | 1.0 | Limiting reagent.[1] |
| Alkyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess drives completion. |
| Base ( | Acid Scavenger | 3.0 - 4.0 | Granular, anhydrous. Use 4.0 eq if using HCl salt of electrophile. |
| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 | Essential for rate acceleration. |
| Solvent (MeCN) | Medium | [0.1 - 0.2 M] | Anhydrous Acetonitrile is preferred. |
Detailed Protocol (The "Finkelstein-Carbonate" Method)
This protocol is optimized for high throughput and ease of purification.
Step 1: Reaction Assembly
-
Prepare Glassware: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Charge Solids: Add the Secondary Amine (1.0 eq), 1-(3-Chloropropyl)-4-phenylpiperidine HCl salt (1.1 eq), Anhydrous
(4.0 eq), and KI (0.1 eq).-
Note: Grinding the
with a mortar and pestle immediately before use increases surface area and reaction rate.
-
-
Add Solvent: Add Anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.15 M relative to the amine.
-
Alternative: DMF can be used if the amine is insoluble in MeCN, but DMF is harder to remove during workup.
-
Step 2: Reaction Execution
-
Stirring: Initiate vigorous stirring. The mixture will be a heterogeneous suspension.
-
Heating: Heat the mixture to reflux (approx. 80-82°C) .
-
Monitoring: Monitor by TLC or LC-MS.
-
Typical Time: 12 to 24 hours.
-
TLC Tip: Use a stain sensitive to amines, such as Dragendorff’s reagent or Ninhydrin. The product will be less polar (higher
) than the starting secondary amine.
-
Step 3: Workup & Purification[3]
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (
, excess ). Wash the pad with Ethyl Acetate (EtOAc). -
Evaporation: Concentrate the filtrate under reduced pressure to remove MeCN.
-
Acid-Base Extraction (The Purification Key):
-
Dissolve residue in EtOAc.
-
Wash 1: Water (removes residual DMF/inorganics).
-
Wash 2: Brine.[1]
-
Dry: Over
, filter, and concentrate. -
Note: If the starting amine was non-basic (e.g., an amide), this standard wash is sufficient. If the starting material was a basic amine, column chromatography is required.
-
Purification Logic Flowchart
Figure 2: Decision matrix for purification based on crude purity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Chloride is too stable. | Increase KI to 0.5 eq. Switch solvent to Methyl Ethyl Ketone (MEK) or DMF and increase temp to 90°C. |
| "Sticky" Spot on TLC | Amine dragging on Silica. | The tertiary amine product interacts with silanols. Add 1% Triethylamine ( |
| Starting Material Remains | Salt not neutralized. | Ensure you calculated the extra equivalents of base for the HCl salt of the reagent. |
| Emulsion during Workup | Fine particulates. | Filter the crude reaction mixture before adding water. Use brine to break emulsions. |
References
-
PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. (Methodology for precursor synthesis and general alkylation conditions). Link
-
PubChem. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride (Compound Summary). National Library of Medicine. (Safety and Physical Properties). Link
-
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[2] (Foundational mechanism for Iodide catalysis).
-
Salvatore, R. N., et al. Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[3] J. Org.[3] Chem., 2002, 67, 674-683.[3] (Discussion on base effects in N-alkylation). Link
-
BenchChem.
reactions). Link
Sources
Scalable Process Engineering: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Application Note & Industrial Protocol
Part 1: Executive Summary & Strategic Process Design
Introduction
The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine represents a critical junction in the manufacturing of butyrophenone antipsychotics, most notably Haloperidol . This linker molecule acts as the "privileged scaffold" that connects the pharmacophore (4-phenylpiperidine) to the fluorobutyrophenone tail.
While academic literature often utilizes polar aprotic solvents like DMF or acetonitrile for this N-alkylation, these solvents pose significant challenges at scale (e.g., aqueous miscibility, solvent recovery, and toxicity). This guide presents a Process Analytical Technology (PAT) aligned protocol optimized for kilogram-scale production, utilizing Methyl Isobutyl Ketone (MIBK) as the solvent of choice to facilitate streamlined aqueous workup and crystallization.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency and high purity (>98%), the following mechanistic factors must be controlled:
-
Chemo-Selectivity (The Leaving Group Effect):
-
Reagent: 1-Bromo-3-chloropropane is superior to 1,3-dichloropropane.
-
Mechanism: The bromide ion is a better leaving group (
of HBr < HCl), allowing for selective alkylation at the bromine terminus under mild conditions ( C), leaving the chloride intact for subsequent reactions. -
Impact: Reduces the formation of polymerized by-products.
-
-
Impurity Control (The "Dumbbell" Dimer):
-
Risk: The product contains a reactive alkyl chloride. If the starting amine (4-phenylpiperidine) is present in excess or if the reaction runs too hot/long, the product itself acts as an electrophile, reacting with a second equivalent of amine to form 1,3-bis(4-phenylpiperidin-1-yl)propane .
-
Control: Maintain a strict stoichiometric excess of the alkyl halide (1.2 – 1.5 eq) and stop the reaction immediately upon consumption of the amine.
-
-
Thermodynamics:
-
The N-alkylation is exothermic. On a large scale, the addition of the alkyl halide must be dose-controlled to prevent thermal runaways.
-
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the primary reaction pathway and the critical competitive side-reaction (dimerization) that this protocol is designed to suppress.
Caption: Figure 1. Reaction pathway highlighting the selective SN2 substitution and the dimerization risk managed by stoichiometry.
Part 3: Detailed Industrial Protocol
Scale: 1.0 kg Input (4-Phenylpiperidine) Expected Yield: ~1.35 – 1.45 kg (HCl Salt) Classification: GMP-Ready Draft
Materials & Equipment
| Reagent | CAS | Eq.[1] | Mass/Vol | Role |
| 4-Phenylpiperidine | 771-99-3 | 1.0 | 1.00 kg | Limiting Reagent |
| 1-Bromo-3-chloropropane | 109-70-6 | 1.3 | 1.27 kg | Electrophile |
| Potassium Carbonate | 584-08-7 | 2.0 | 1.71 kg | Acid Scavenger |
| Potassium Iodide | 7681-11-0 | 0.05 | 51.5 g | Catalyst (Finkelstein) |
| MIBK | 108-10-1 | - | 8.0 L | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Reactor Setup: Equip a 20L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a dropping funnel (or dosing pump).
-
Charging: Charge 8.0 L of MIBK into the reactor. Start stirring at 150 RPM.
-
Solid Addition: Add 1.00 kg of 4-Phenylpiperidine , 1.71 kg of Granular
, and 51.5 g of KI .-
Note: Granular carbonate is preferred over powder to prevent "caking" on the reactor bottom.
-
-
Heating: Heat the heterogeneous mixture to 60°C .
Phase 2: Controlled Addition (Exotherm Management)
-
Dosing: Load 1.27 kg of 1-Bromo-3-chloropropane into the dosing vessel.
-
Addition: Add the alkyl halide dropwise over 60–90 minutes , maintaining the internal temperature between 60–75°C .
-
Caution: Do not allow temperature to exceed 80°C to minimize dimerization.
-
-
Cook-out: After addition is complete, hold the reaction at 70–75°C for 6–8 hours.
Phase 3: In-Process Control (IPC)
-
Sampling: Take a 100 µL aliquot, filter (remove salts), and dilute in acetonitrile.
-
Criteria: Analyze via HPLC (C18 column).
-
Pass: < 1.0% Area 4-Phenylpiperidine remaining.
-
Fail: If > 1.0%, add 0.1 eq of alkyl halide and stir for 2 more hours.
-
Phase 4: Workup & Isolation (The MIBK Advantage)
-
Cooling: Cool the mixture to 20–25°C .
-
Quench: Add 5.0 L of Deionized Water and stir vigorously for 30 minutes to dissolve inorganic salts (
, Excess ). -
Phase Separation: Stop stirring and allow phases to settle (15–30 min).
-
Top Layer: Product in MIBK (Organic).
-
Bottom Layer: Aqueous waste (Discard after pH check).
-
-
Washing: Wash the organic layer again with 3.0 L of 5% Brine to remove residual alkalinity.
Phase 5: Salt Formation & Crystallization
Rationale: The free base is an oil and difficult to handle. The HCl salt is a stable solid.
-
Drying: Dry the MIBK layer over anhydrous
or via azeotropic distillation (remove ~10% solvent volume under vacuum). -
Acidification: Cool MIBK solution to 0–5°C . Slowly bubble HCl gas or add 4M HCl in Dioxane/Ethanol until pH reaches 2–3.
-
Crystallization: The product will precipitate as a white solid. Stir at 0°C for 2 hours.
-
Filtration: Filter the solid via a Nutsche filter. Wash the cake with 1.0 L of cold Acetone (removes non-polar impurities).
-
Drying: Vacuum dry at 50°C for 12 hours.
Part 4: Process Flow Diagram (PFD)
This diagram visualizes the unit operations required for the kilo-scale campaign.
Caption: Figure 2. Unit operation flow from raw material charging to isolation of the HCl salt.
Part 5: Analytical Validation & Troubleshooting
Analytical Specifications
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 198 – 203°C (Lit.[2] Value).
-
Purity (HPLC): > 98.5% (Area %).
-
Assay (Titration): 98.0 – 102.0% (Argentometric titration of Chloride).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete reaction or loss during wash. | Check IPC before quench. Ensure aqueous layer pH > 10 during extraction (if isolating free base). |
| High Dimer Impurity | Reagent addition too fast; Temp too high. | Reduce temp to 60°C. Increase alkyl halide excess to 1.5 eq. |
| Colored Product (Yellow) | Oxidation of Iodide (from KI). | Wash organic layer with 5% Sodium Thiosulfate solution before salt formation. |
| Slow Filtration | Fine particle size. | Digestion: Heat the slurry to 40°C then cool slowly back to 0°C to grow crystal size (Ostwald ripening). |
Part 6: References
-
Janssen, P. A. J., et al. (1959). "Chemistry and Pharmacology of Haloperidol and Related Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry.
-
PubChem Compound Summary. (2023). "1-(3-Chloropropyl)-4-phenylpiperidine."[3][4][5] National Center for Biotechnology Information.
-
Patent US 3,438,991. (1969). "Process for the preparation of piperidine derivatives."[6][4][7][8] United States Patent Office. (Describes general N-alkylation conditions for phenylpiperidines).
-
PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine." (Protocol verification for acetonitrile/carbonate systems).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2007006708A1 - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents [patents.google.com]
- 5. CAS 79145-33-8 1-(3-chloropropyl)-4-phenyl piperazine hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 7. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 8. TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents [patents.google.com]
Application Notes & Protocols: High-Purity Isolation of 1-(3-Chloropropyl)-4-phenylpiperidine via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 1-(3-Chloropropyl)-4-phenylpiperidine from a crude synthetic reaction mixture. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications. These protocols are tailored for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the separation. We address the specific challenges associated with purifying basic piperidine derivatives on silica gel and present a robust, validated method using a modified mobile phase to ensure high recovery and purity. The guide includes detailed protocols for Thin-Layer Chromatography (TLC) method development, column preparation, sample loading, elution, and fraction analysis.
Introduction: The Purification Challenge
1-(3-Chloropropyl)-4-phenylpiperidine is a substituted piperidine derivative commonly synthesized via N-alkylation of 4-phenylpiperidine with an appropriate 3-carbon electrophile, such as 1-bromo-3-chloropropane.[1] The crude product from this synthesis typically contains unreacted starting materials (4-phenylpiperidine), excess alkylating agent, and potential side-products. The primary challenge in the purification of piperidine-containing molecules via silica gel chromatography stems from the basicity of the tertiary amine. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low yield.
-
Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks that co-elute with impurities, resulting in poor separation.[2]
-
On-Column Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.
To overcome these challenges, this protocol incorporates a basic modifier into the eluent system. The modifier, typically a volatile tertiary amine like triethylamine (TEA), competitively binds to the acidic silanol sites, effectively masking them from the target compound.[2][3] This allows the 1-(3-Chloropropyl)-4-phenylpiperidine to travel through the column with minimal undesirable interaction, resulting in sharp, symmetrical peaks and a highly efficient separation.
Physicochemical Properties & Separation Strategy
A successful purification strategy is built upon understanding the properties of the target compound and its likely impurities.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₁₄H₂₀ClN | Provides the elemental composition. |
| Molecular Weight | 237.77 g/mol | Relevant for characterization (e.g., Mass Spectrometry). |
| Appearance | Oily liquid.[1] | The compound is not a solid at room temperature, making recrystallization difficult and chromatography the preferred method. Wet loading onto the column is a viable option. |
| Polarity | Moderately polar. The phenyl and alkyl groups are nonpolar, while the tertiary amine and chloro-substituent contribute polarity. | Dictates the choice of stationary and mobile phases. Normal-phase chromatography (polar stationary phase, less polar mobile phase) is suitable. |
| Key Functional Group | Tertiary Amine (Piperidine) | Crucial consideration. The basicity of this group necessitates the use of a basic modifier (e.g., triethylamine) in the eluent to prevent peak tailing and ensure good recovery from the silica gel column.[2] |
| Primary Impurity | 4-Phenylpiperidine (Starting Material) | This secondary amine is more polar than the tertiary amine product due to the N-H bond. It will have a lower Rf value on TLC and elute more slowly from the column, allowing for effective separation. |
| Secondary Impurity | 1-Bromo-3-chloropropane (Reagent) | This alkyl halide is significantly less polar than the product. It will have a high Rf value and elute very quickly from the column, often with the solvent front. |
Experimental Protocols
This section provides a step-by-step workflow for the purification of 1-(3-Chloropropyl)-4-phenylpiperidine.
Materials and Reagents
| Material | Grade | Supplier (Example) |
| Crude 1-(3-Chloropropyl)-4-phenylpiperidine | Synthesis Grade | N/A |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) | Standard Suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Standard Suppliers |
| Cyclohexane or Hexanes | ACS Grade or higher | Standard Suppliers |
| Triethylamine (TEA) | Reagent Grade, >99% | Standard Suppliers |
| Dichloromethane (DCM) | ACS Grade or higher | Standard Suppliers |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Suppliers |
| Potassium Permanganate (KMnO₄) Stain | Laboratory Prepared (KMnO₄, K₂CO₃, NaOH in H₂O) | N/A |
Workflow Overview
Caption: General workflow for purification by column chromatography.
Step 1: TLC Analysis and Eluent Selection
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3, which generally provides the best separation in column chromatography.[3]
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM). Prepare dilute solutions of the starting material (4-phenylpiperidine) and the product for use as standards if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and standards on a silica gel TLC plate.
-
Develop the Plate: Develop the plates in a TLC chamber with various ratios of cyclohexane/ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to each solvent system to prevent peak tailing.
-
Example Systems to Test:
-
90:10 Cyclohexane:EtOAc + 1% TEA
-
80:20 Cyclohexane:EtOAc + 1% TEA
-
70:30 Cyclohexane:EtOAc + 1% TEA
-
50:50 Cyclohexane:EtOAc + 1% TEA[1]
-
-
-
Visualize: After development, dry the plate and visualize the spots under UV light (254 nm). Then, stain the plate with potassium permanganate (KMnO₄) stain. Amines typically appear as yellow/orange spots on a purple background.
-
Select System: Choose the solvent system that gives an Rf of ~0.3 for the product spot and shows good separation from the more polar starting material (lower Rf) and any non-polar impurities (higher Rf).
Table: Example TLC Data
| Eluent System (Cyclohexane:EtOAc + 1% TEA) | Rf (Product) | Rf (Starting Material) | Separation Quality |
| 80:20 | 0.55 | 0.20 | Too high, poor separation from non-polar impurities. |
| 70:30 | 0.35 | 0.10 | Optimal. Good separation and ideal product Rf. |
| 50:50 | 0.20 | 0.05 | Too low, long elution time. |
Step 2: Column Preparation (Slurry Packing)
Slurry packing is the preferred method as it minimizes air bubbles and ensures a homogeneously packed column.
-
Select Column Size: For a research scale of ~1g of crude material, a column with a diameter of 2-3 cm is appropriate.
-
Prepare Slurry: In a beaker, mix silica gel with the chosen mobile phase (e.g., 70:30 Cyclohexane:EtOAc + 1% TEA) to form a free-flowing slurry. Use approximately 50-100 g of silica per 1 g of crude material.
-
Pack Column: With the column stopcock closed, pour a small layer of the mobile phase into the column. Swirl the slurry and quickly pour it into the column.
-
Pressurize: Open the stopcock and use gentle air pressure to push the solvent through, continuously tapping the column to ensure even packing. Do not let the top of the silica bed run dry.
-
Equilibrate: Once packed, run 2-3 column volumes of the mobile phase through the silica bed to ensure it is fully equilibrated.
Step 3: Sample Loading
-
Dissolve Sample: Dissolve the crude product (e.g., 1 g) in a minimal amount of the mobile phase or a strong solvent like DCM (2-3 mL).
-
Load onto Column: Carefully pipette the dissolved sample onto the top of the silica bed.
-
Adsorb: Open the stopcock and allow the sample to absorb completely into the silica gel until the liquid level just reaches the top of the bed.
-
Wash: Carefully add a small amount of fresh mobile phase to wash the sides of the column and push the entire sample band into the silica. Repeat this wash step once more.
-
Fill Column: Carefully fill the remainder of the column with the mobile phase.
Step 4: Elution and Fraction Collection
-
Begin Elution: Start eluting the mobile phase through the column using gentle air pressure (flash chromatography). Maintain a steady flow rate.
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 3 cm diameter column).
Step 5: Fraction Analysis and Product Isolation
-
Analyze by TLC: Spot every few fractions onto a TLC plate. Develop and visualize the plate as described in Step 1.
-
Identify Pure Fractions: Group the collected fractions based on their TLC profile. You will typically see three groups:
-
Early Fractions: Contain non-polar impurities (high Rf).
-
Middle Fractions: Contain the pure product (Rf ≈ 0.3).
-
Late Fractions: Contain the more polar starting material and other polar impurities (low Rf).
-
-
Pool and Evaporate: Combine all fractions containing only the pure product into a round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. The added triethylamine is volatile and will be removed under reduced pressure.
-
Final Product: The remaining oil is the purified 1-(3-Chloropropyl)-4-phenylpiperidine.[1] Confirm its identity and purity using analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting
Caption: Troubleshooting guide for common chromatography issues.
Conclusion
The protocol detailed in this application note presents a reliable and efficient method for the purification of 1-(3-Chloropropyl)-4-phenylpiperidine. By understanding the chemical properties of the target molecule, particularly the basicity of the piperidine nitrogen, and implementing a modified mobile phase containing triethylamine, the common pitfalls of purifying amines on silica gel can be effectively circumvented. The systematic approach of TLC-guided solvent optimization followed by careful flash column chromatography ensures the isolation of the target compound with high purity, suitable for the stringent requirements of pharmaceutical development and research.
References
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Note: While not directly cited, this is the foundational paper for "Flash Chromatography" and is an authoritative source for the principles described). URL: [Link]
-
Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
Sources
Troubleshooting & Optimization
common problems in 1-(3-Chloropropyl)-4-phenylpiperidine synthesis
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Executive Summary & Reaction Logic
The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine is a critical intermediate step in the manufacturing of butyrophenone neuroleptics (e.g., Haloperidol) and phenylpiperazine antidepressants (e.g., Trazodone analogs).[1]
The standard route involves the chemoselective
The Chemoselectivity Challenge:
The success of this reaction relies entirely on the kinetic difference between the leaving groups. Bromide (
-
Failure: Reaction at the chlorine terminus (dimerization) or elimination (allyl formation).[1]
Reaction Pathway & Impurity Profile (Visualized)
The following diagram maps the desired pathway against the two most common failure modes: Dimerization (Bis-alkylation) and Elimination.
Caption: Figure 1. Chemoselective alkylation pathway vs. competing dimerization and elimination mechanisms.
Troubleshooting Guide: Common Failure Modes
This section addresses specific issues reported by process chemists.
Issue 1: High Levels of "Dimer" Impurity
Symptom: LC-MS shows a large peak at M+ = ~362 Da (Mass of two piperidine units + propyl chain).[1] Root Cause: The product (which contains a terminal chlorine) acts as an electrophile and reacts with a second molecule of 4-phenylpiperidine.[1] This happens if the reaction runs too hot, too long, or if the stoichiometry is skewed.
| Variable | Adjustment for Correction | Scientist's Rationale |
| Stoichiometry | Use 1.2 - 1.5 eq of 1-bromo-3-chloropropane.[1][2] | Excess alkylating agent ensures the amine is consumed by the highly reactive Br-end before it attacks the slower Cl-end of the product.[2] |
| Addition Mode | Reverse Addition (if possible) or Slow Addition. | Add the amine to the alkyl halide. This keeps the concentration of free amine low relative to the alkyl halide, favoring mono-alkylation. |
| Temperature | Limit to 50-60°C . | The activation energy to displace Chloride is higher than Bromide. Keeping the temperature moderate "locks out" the second substitution. |
Issue 2: Low Yield / Incomplete Conversion
Symptom: Large amount of unreacted 4-phenylpiperidine remains after 24 hours. Root Cause: Poor solubility of the base or "stalling" due to salt coating.[1]
-
Solvent Choice: Switch from Acetone to Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN) .[1] Acetone boils at 56°C, which may be too low to drive the reaction to completion if moisture is present. MEK (bp 80°C) allows slightly higher thermal energy without reaching the "Dimerization Zone" (>90°C).[1]
-
Catalysis: Add 0.1 eq of Potassium Iodide (KI) .
Issue 3: "Oily" Product / Crystallization Failure
Symptom: The free base is an oil and refuses to crystallize; the HCl salt forms a sticky gum.[1] Root Cause: Residual solvent (DMF/DMAc) or presence of the "Bis-impurity" which acts as a plasticizer.[1]
-
Protocol Fix: The free base of this compound is naturally an oil or low-melting solid.[1][2] Do not attempt to crystallize the free base.[1]
-
Salt Formation: Dissolve the crude oil in anhydrous Diethyl Ether or Isopropyl Acetate .[1][2] Cool to 0°C. Bubble dry HCl gas or add HCl in Dioxane dropwise. The salt should precipitate as a white solid. If it gums, triturate with fresh ether.
Optimized Experimental Protocol
Objective: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine HCl (Target Scale: 10g).
Reagents:
-
4-Phenylpiperidine (1.0 eq)[1]
-
1-Bromo-3-chloropropane (1.2 eq) [Critical: Excess ]
-
Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Methyl Ethyl Ketone (MEK) [Solvent][1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge 4-Phenylpiperidine (10g, 62 mmol) and
(17.1g, 124 mmol) into MEK (100 mL). Stir for 15 minutes at room temperature to ensure a homogeneous suspension. -
Addition: Add 1-Bromo-3-chloropropane (11.7g, 7.3 mL, 74.4 mmol) dropwise over 20 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C bath temperature) for 12–16 hours.
-
Work-up:
-
Purification (Acid-Base Extraction):
-
Wash with water (2x) to remove traces of DMF (if used) or inorganic salts.[1]
-
Crucial Step: Extract the organic layer with 1N HCl .[1][2] The product moves to the aqueous phase; non-basic impurities (if any) stay in organic.
-
Basify the aqueous layer with 2N NaOH (to pH 12) and extract back into EtOAc.[1]
-
Dry over
and concentrate.
-
Isolation: Convert to Hydrochloride salt as described in the Troubleshooting section (Issue 3).
Diagnostic Logic Tree
Use this flow to diagnose outcomes during the pilot phase.
Caption: Figure 2. Decision matrix for reaction monitoring.
Frequently Asked Questions (FAQ)
Q1: Can I use 1,3-dichloropropane instead of 1-bromo-3-chloropropane? A: Technically yes, but it is not recommended .[1][2]
-
Reasoning: 1,3-dichloropropane lacks the "leaving group differential."[1][2] Both ends are equally reactive.[1][2] To make it work, you usually need Finkelstein conditions (NaI catalyst), which randomizes the reaction and significantly increases the formation of the dimer (bis-impurity). Stick to the Bromo-Chloro reagent for high selectivity.[1][2]
Q2: My product turned purple/brown upon storage. Is it degraded? A: The free base is an amine and is sensitive to oxidation (N-oxide formation) and light.[1]
-
Solution: Store the Hydrochloride salt , which is stable indefinitely at room temperature. If you must store the free base, keep it under Nitrogen/Argon in the dark at -20°C.[2]
Q3: Why is the aqueous workup forming an emulsion? A: Piperidine derivatives often act as surfactants.[1][2]
-
Solution: Add saturated Brine to the aqueous phase. If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension.
References
-
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem. Detailed methodology for alkylation using potassium carbonate in acetonitrile. [Link]
- Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine.Google Patents (WO2007006708A1).
-
1-(3-Chloropropyl)-4-phenylpiperidine hydrochloride (Compound Summary). PubChem. Physical properties and safety data (GHS Hazards). [Link][1]
-
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity. Arabian Journal of Chemistry. Provides analytical context for the "bis-impurity" and chloropropyl intermediates in related pharmaceutical synthesis. [Link]
Sources
- 1. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 79145-33-8 1-(3-chloropropyl)-4-phenyl piperazine hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Welcome to the technical support center for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-alkylation reaction. Here, we address common challenges, explain the chemical principles behind our recommendations, and offer detailed protocols to improve your synthetic outcomes.
Overview of the Synthesis
The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine is a standard nucleophilic substitution reaction (SN2). It involves the N-alkylation of the secondary amine, 4-phenylpiperidine, with an alkylating agent, typically 1-bromo-3-chloropropane. The reaction requires a base to neutralize the hydrobromic acid (HBr) generated, driving the equilibrium towards the product.
Reaction Mechanism: N-Alkylation
The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane. Bromine is a better leaving group than chlorine, ensuring high regioselectivity for the reaction at the brominated carbon.
Caption: SN2 mechanism for the N-alkylation of 4-phenylpiperidine.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue in N-alkylation and can stem from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Inadequate Base Strength or Solubility
-
Explanation: The base is critical for deprotonating the piperidinium salt that forms, regenerating the nucleophilic free amine. If the base is too weak or is insoluble in the solvent, this process is inefficient, and the reaction stalls.
-
Solutions:
-
Switch to a Stronger/More Soluble Base: While potassium carbonate (K₂CO₃) is common, it has limited solubility in solvents like acetonitrile[1]. Cesium carbonate (Cs₂CO₃) is an excellent alternative; it is more soluble and its use can lead to significantly higher yields, a phenomenon sometimes referred to as the "cesium effect"[2].
-
Use a Phase-Transfer Catalyst (PTC): If using an inorganic base with low solubility, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase, accelerating the reaction.
-
-
-
Cause 2: Inappropriate Solvent Choice
-
Explanation: The solvent must effectively dissolve the reactants and facilitate the SN2 mechanism. Protic solvents (like ethanol or water) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
-
Solutions:
-
Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They solvate the cation of the base but do not strongly interact with the amine, leaving it free to act as a nucleophile[3]. DMF is generally a better solvent but can be harder to remove.
-
-
-
Cause 3: Insufficient Reaction Temperature
-
Explanation: Like most SN2 reactions, this alkylation has an activation energy barrier that must be overcome. Room temperature may not provide enough energy for the reaction to proceed at a reasonable rate.
-
Solutions:
-
Increase Temperature Systematically: Gently heat the reaction mixture, for example, to 50-80 °C, while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. Avoid excessive heat, which can lead to side product formation.
-
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: The primary side product in this reaction is the result of over-alkylation, where the product, a tertiary amine, reacts again with the alkylating agent to form a quaternary ammonium salt.
-
Cause 1: Incorrect Stoichiometry
-
Explanation: Using a large excess of the alkylating agent (1-bromo-3-chloropropane) significantly increases the probability of the desired product reacting a second time.
-
Solutions:
-
Control the Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents). This ensures the primary reaction goes to completion without providing a large excess to drive the secondary reaction[3].
-
Slow Addition: Adding the alkylating agent slowly over several hours using a syringe pump ensures that its concentration remains low at all times, favoring mono-alkylation[1].
-
-
-
Cause 2: High Reaction Temperature or Prolonged Reaction Time
-
Explanation: Higher energy input can overcome the activation barrier for the second alkylation, which is generally slower than the first.
-
Solutions:
-
Optimize Temperature and Time: Monitor the reaction closely. Once the starting 4-phenylpiperidine is consumed (as determined by TLC or LC-MS), work up the reaction promptly. Do not leave it to stir unnecessarily.
-
-
Q3: I'm having difficulty purifying the final product by column chromatography. What can I do?
A3: Amines are notoriously tricky to purify on silica gel due to their basicity, which can lead to significant tailing or streaking on the column.
-
Cause: Strong Interaction with Acidic Silica Gel
-
Explanation: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and irreversibly bind to the basic nitrogen atom of your product, leading to poor recovery and broad peaks.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide[4]. This will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your pure product back into an organic solvent[5].
-
-
Frequently Asked Questions (FAQs)
-
Q: Why is 1-bromo-3-chloropropane used instead of 1,3-dichloropropane or 1,3-dibromopropane?
-
A: The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This allows the N-alkylation to occur selectively at the carbon with the bromine, leaving the chloro- group intact for subsequent synthetic steps if needed[6][7]. Using 1,3-dibromopropane would increase the risk of over-alkylation and cyclization side products.
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product will be less polar than the starting 4-phenylpiperidine. Visualize the spots using a UV lamp (for the phenyl ring) and a potassium permanganate (KMnO₄) stain, which is excellent for visualizing amines.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: 1-bromo-3-chloropropane is a hazardous alkylating agent and should be handled with care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a reproductive toxin and should also be handled with caution.
-
Optimized Experimental Protocol
This protocol is adapted from established procedures and incorporates best practices for maximizing yield and purity[8].
Materials:
-
4-phenylpiperidine (1.0 equiv.)
-
1-bromo-3-chloropropane (1.2 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylpiperidine and anhydrous acetonitrile.
-
Add cesium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Add 1-bromo-3-chloropropane dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil using column chromatography on silica gel.
-
Eluent: A gradient of 0% to 20% ethyl acetate in hexane, containing 0.5% triethylamine (v/v) to prevent tailing.
-
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-Chloropropyl)-4-phenylpiperidine as a clear oil.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 4-phenylpiperidine (1.0 equiv.) | Limiting reagent. |
| Alkylating Agent | 1-bromo-3-chloropropane (1.1-1.2 equiv.) | Slight excess to drive reaction to completion while minimizing over-alkylation[3]. |
| Base | Cesium Carbonate (Cs₂CO₃) (2.0 equiv.) | High solubility and basicity promote higher yields compared to K₂CO₃ or Na₂CO₃[2]. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvent that facilitates SN2 reactions[3]. |
| Temperature | 60-80 °C | Provides sufficient activation energy without promoting significant side reactions. |
| Reaction Time | 12-24 hours | Typical duration; should be monitored by TLC/LC-MS. |
| Purification | Silica Gel Chromatography (w/ 0.5% Et₃N) | Standard method; base deactivates silica for clean elution of the amine product[4]. |
| Typical Yield | >85% | With optimized conditions. |
Visual Troubleshooting Workflow
Use this flowchart to diagnose and solve common problems during the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. [Link]
- He, L., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Chemical Letters.
-
Corral, E., et al. (2016). Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]
- Takeda, Y., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.
-
Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]
- Patel, S., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- Google Patents. (n.d.). TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine.
- Google Patents. (n.d.). WO2007006708A1 - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Reddit. (2025, March 11). Purification of THP protected compound. Reddit. [Link]
-
ResearchGate. (2006, May). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. WO2007006708A1 - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Welcome to the technical support center for the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this critical N-alkylation reaction. Our focus is to move beyond simple procedural outlines and provide in-depth, field-tested insights into the causality of side reactions and the logic behind optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(3-Chloropropyl)-4-phenylpiperidine?
A1: The most common and direct method is the N-alkylation of 4-phenylpiperidine. This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an alkylating agent, typically 1-bromo-3-chloropropane. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[1][2] Acetonitrile is a frequently used solvent for this transformation.[1][3]
Q2: What are the most common side reactions I should anticipate?
A2: The principal and most challenging side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[4][5] This occurs when the desired tertiary amine product, 1-(3-Chloropropyl)-4-phenylpiperidine, acts as a nucleophile and reacts with another molecule of the alkylating agent. Other potential, though often less prevalent, issues include incomplete reaction and, depending on the conditions, the formation of dimeric impurities.[4][6]
Q3: How can I effectively monitor the progress of this reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, can effectively separate the starting material, the product, and the highly polar quaternary salt byproduct. For more precise analysis and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, allowing for the accurate identification and quantification of all components in the reaction mixture.[3][7][8][9]
Q4: What is the recommended method for purifying the final product?
A4: As 1-(3-Chloropropyl)-4-phenylpiperidine is typically an oil, purification is almost always achieved using column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, allows for the separation of non-polar impurities and the starting material from the desired product. The highly polar quaternary salt will remain strongly adsorbed to the silica at the origin under these conditions.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a problem-solution format, providing both corrective actions and the underlying chemical principles.
Problem 1: Persistent Starting Material and Low Product Yield
Q: My reaction has been running for 24 hours, but TLC and LC-MS analysis still shows a significant amount of unreacted 4-phenylpiperidine. What are the likely causes and how can I improve the conversion?
A: This issue typically points to insufficient reactivity or deactivation of reagents. Here are the key factors to investigate:
-
Base Inefficiency: The choice and amount of base are critical. An inadequate amount of a weak base may not be sufficient to neutralize the HBr generated, leading to the protonation of the starting amine. The resulting ammonium salt is not nucleophilic, effectively halting the reaction.[6]
-
Solution: Ensure at least two equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) are used. K₂CO₃ is effective and its heterogeneous nature can help moderate reactivity.[1][3] For more stubborn reactions, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be employed.[6]
-
-
Reaction Temperature: While this alkylation is often run at room temperature to minimize side reactions, low conversion may indicate that the activation energy barrier is not being sufficiently overcome.[1]
-
Solution: Gently heat the reaction mixture to 40-50°C. Monitor closely, as higher temperatures can also accelerate the rate of quaternary salt formation.
-
-
Reagent Quality: The alkylating agent, 1-bromo-3-chloropropane, can degrade over time. The 4-phenylpiperidine starting material should be pure and dry.
-
Solution: Use freshly opened or purified reagents. Ensure the solvent (e.g., acetonitrile) is anhydrous, as water can interfere with the reaction.
-
Problem 2: Formation of a Major, High-Polarity Byproduct
Q: I'm observing a significant byproduct that is baseline on my TLC plate (in 7:3 Hexane:EtOAc) and has a mass corresponding to [Product + C₃H₆Cl]⁺. Is this the quaternary salt, and how can I prevent its formation?
A: Yes, this is the classic signature of the over-alkylation product: the 1-(3-Chloropropyl)-1-(3-chloropropyl)-4-phenylpiperidin-1-ium salt. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction if conditions are not controlled.[5][10]
The key to preventing this side reaction is to minimize the opportunity for the product to encounter the alkylating agent.
-
Slow Addition of Alkylating Agent: This is the most effective technique. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a low instantaneous concentration. This ensures that any newly formed product is less likely to compete with the more abundant starting amine for the limited amount of alkylating agent available at any given moment.[6]
-
Adjust Stoichiometry: Use a slight excess of the 4-phenylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[4]
The diagram below illustrates the desired reaction pathway versus the problematic side reaction.
Caption: Primary reaction pathway vs. over-alkylation side reaction.
Problem 3: Formation of a Dimeric Impurity [M+160]
Q: My LC-MS shows an impurity with a mass that corresponds to two piperidine units linked by a propyl chain. How is this formed and what can be done to avoid it?
A: This impurity, 1,1'-(propane-1,3-diyl)bis(4-phenylpiperidine), is formed when the desired product, 1-(3-Chloropropyl)-4-phenylpiperidine, reacts with a molecule of the starting material, 4-phenylpiperidine. In this reaction, the secondary amine acts as a nucleophile, displacing the chloride from the propyl chain of the product.
-
Causality: This side reaction is favored when there is a high concentration of both the product and unreacted starting material, particularly towards the end of the reaction or if the reaction is left to stir for an extended period after the primary alkylating agent has been consumed.
-
Solution:
-
Monitor Closely: Stop the reaction once the starting alkylating agent (1-bromo-3-chloropropane) is fully consumed.
-
Control Stoichiometry: Avoid using a large excess of the 4-phenylpiperidine starting material. A slight excess (1.1 eq) is sufficient.
-
Temperature Control: Higher temperatures can increase the rate of this secondary reaction. Maintain room temperature or mild heat.
-
The following troubleshooting workflow can help diagnose and resolve common issues.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocols & Data
Protocol 1: Standard Synthesis Procedure
This protocol is a common starting point but may be susceptible to over-alkylation.
-
To a round-bottom flask, add 4-phenylpiperidine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (to make a 0.2 M solution).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude oil.
-
Purify by column chromatography (Silica gel, gradient elution 0-20% ethyl acetate in hexane).
Protocol 2: Optimized Procedure to Minimize Quaternization
This protocol incorporates best practices to achieve a cleaner reaction profile.
-
To a round-bottom flask, add 4-phenylpiperidine (1.1 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (to make a 0.2 M solution).
-
In a separate flask, prepare a solution of 1-bromo-3-chloropropane (1.0 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the 1-bromo-3-chloropropane solution to the stirred piperidine suspension over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours.
-
Monitor the reaction for the disappearance of the alkylating agent.
-
Work up and purify as described in Protocol 1.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Amine:Halide Ratio | 1 : 1.2 | 1.1 : 1 | Makes alkylating agent the limiting reagent to prevent over-alkylation.[4] |
| Reagent Addition | All at once | Slow addition via syringe pump | Maintains low [Alkylating Agent], disfavoring the second alkylation.[6] |
| Typical Product:Salt Ratio | ~ 4 : 1 | > 10 : 1 | Significantly reduces the formation of the primary byproduct. |
| Yield | 50-65% | 75-85% | Improved yield due to higher selectivity and less material loss as byproduct. |
| Table 1: Comparison of standard and optimized reaction protocols. |
| Compound | Typical Rf Value | Notes |
| 1-Bromo-3-chloropropane | ~ 0.80 | Stains with KMnO₄ |
| 4-Phenylpiperidine | ~ 0.35 | Stains with ninhydrin and KMnO₄ |
| 1-(3-Chloropropyl)-4-phenylpiperidine | ~ 0.55 | Desired Product, UV active |
| Quaternary Ammonium Salt | ~ 0.00 | Remains at baseline, highly polar |
| Mobile Phase: 7:3 Hexane / Ethyl Acetate on silica gel plates. | ||
| Table 2: Representative TLC data for reaction monitoring. |
References
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
- Royal Society of Chemistry. (2010). Analytical Methods.
- ResearchGate. (2025).
- National Center for Biotechnology Information (PMC). (n.d.).
- ResearchGate. (n.d.). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Chloropropyl)-4-phenylpiperidine
Welcome to the technical support center for the synthesis and optimization of 1-(3-Chloropropyl)-4-phenylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important N-alkylation reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Reaction Pathway: N-Alkylation
The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine is a classic example of a nucleophilic substitution (SN2) reaction. The secondary amine of 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. The bromine atom is the preferred leaving group due to its higher reactivity compared to chlorine. A base is essential to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[1][2]
Sources
Technical Support Center: Purification of 1-(3-Chloropropyl)-4-phenylpiperidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-(3-Chloropropyl)-4-phenylpiperidine. This document aims to deliver expert, field-proven insights to overcome common challenges encountered during the synthesis and purification of this important chemical intermediate.
Introduction to Purification Challenges
1-(3-Chloropropyl)-4-phenylpiperidine is typically synthesized via the N-alkylation of 4-phenylpiperidine with a 1,3-dihalopropane derivative, most commonly 1-bromo-3-chloropropane. While this reaction is straightforward, it can lead to a range of impurities that complicate downstream applications. The primary purification challenges arise from the similar physicochemical properties of the desired product and its related impurities, necessitating robust and optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(3-Chloropropyl)-4-phenylpiperidine?
A1: The impurity profile can vary based on reaction conditions, but the most prevalent impurities include:
-
Unreacted Starting Materials: Residual 4-phenylpiperidine and 1-bromo-3-chloropropane.
-
Over-alkylation Product (Quaternary Salt): Formation of a quaternary ammonium salt where a second molecule of 1-(3-Chloropropyl)-4-phenylpiperidine or 4-phenylpiperidine reacts with the product.[1]
-
Bis-alkylation Product: Reaction of two molecules of 4-phenylpiperidine with one molecule of 1-bromo-3-chloropropane.
-
Hydrolysis Product: If water is present, the chloropropyl group can hydrolyze to a hydroxypropyl group, forming 1-(3-Hydroxypropyl)-4-phenylpiperidine.
-
Solvent and Reagent-Related Impurities: Residual solvents like acetonitrile or DMF, and inorganic salts from the base used (e.g., potassium carbonate).[2]
Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow tint in piperidine derivatives often indicates the presence of oxidation products.[3] This can occur if the compound is exposed to air and light for extended periods. To remove the color, you can try recrystallization with the addition of a small amount of activated charcoal. However, be cautious as charcoal can sometimes adsorb the desired product, leading to lower yields.
Q3: Can I use distillation to purify 1-(3-Chloropropyl)-4-phenylpiperidine?
A3: While distillation is a common purification technique for liquids, it may not be ideal for 1-(3-Chloropropyl)-4-phenylpiperidine due to its relatively high boiling point and potential for thermal degradation. At elevated temperatures, there is an increased risk of side reactions, such as elimination or decomposition. Therefore, chromatographic methods or recrystallization of a salt form are generally preferred.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and detect the presence of structurally similar impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 1-(3-Chloropropyl)-4-phenylpiperidine.
Diagram: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor separation on silica gel column chromatography (streaking/tailing of the product spot). | The basic nature of the piperidine nitrogen interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to the eluent system.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| The product oils out during recrystallization instead of forming crystals. | The chosen solvent system is not optimal, or the product is impure. | Try a different solvent or a solvent mixture. For piperidine derivatives, ethanol, isopropanol, or mixtures of ethanol/ethyl acetate are often effective.[6] If oiling out persists, the crude product may require pre-purification by column chromatography to remove impurities that inhibit crystallization. |
| Low recovery of the product after purification. | The product may be partially soluble in the aqueous phase during workup, or it may have been adsorbed by activated charcoal if used. | Ensure the aqueous phase is saturated with a salt like NaCl before extraction to reduce the solubility of the product. If using charcoal, use the minimum amount necessary and consider a less adsorptive grade. |
| TLC analysis shows a new, more polar spot after workup. | This could be the hydrochloride salt of your product if an acidic workup was performed, or it could be the hydrolysis product if the reaction was exposed to water for a prolonged period at elevated temperatures. | To confirm if it is the salt, basify a small sample and re-run the TLC. If the spot returns to the expected Rf of the free base, it was the salt. To avoid hydrolysis, ensure anhydrous conditions during the reaction and minimize exposure to water during workup. |
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This method is effective for separating the desired product from both less polar (unreacted starting materials) and more polar (over-alkylation and hydrolysis products) impurities.
1. Eluent System Selection:
-
Perform Thin-Layer Chromatography (TLC) analysis of the crude product using a silica gel plate.
-
Test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[7]
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.[8]
-
To prevent tailing, add 0.5-1% triethylamine to the eluent.[5]
2. Column Packing:
-
Select a column with a diameter appropriate for the amount of crude product (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[8]
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pour the slurry into the column and allow it to pack evenly.
3. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the selected solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Chloropropyl)-4-phenylpiperidine as an oil.[7]
Protocol 2: Recrystallization via Hydrochloride Salt Formation
This method is particularly useful if the main impurities are the over-alkylation products, which may have different solubility profiles as their corresponding salts.
1. Salt Formation:
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt of 1-(3-Chloropropyl)-4-phenylpiperidine will precipitate as a white solid.
2. Recrystallization:
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Select a suitable recrystallization solvent. For piperidine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures with other solvents, are often effective.[6]
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
3. Liberation of the Free Base (Optional):
-
If the free base is required, dissolve the purified hydrochloride salt in water and basify with a solution of sodium hydroxide or potassium carbonate until the pH is >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Acid-Base Extraction
This technique is effective for removing neutral or acidic impurities and unreacted starting materials that are less basic than the product.
1. Acidic Extraction:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The basic 1-(3-Chloropropyl)-4-phenylpiperidine will be protonated and move into the aqueous layer, leaving less basic and neutral impurities in the organic layer.
2. Liberation and Re-extraction:
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 10).
-
Extract the liberated free base back into an organic solvent (e.g., diethyl ether).
3. Final Purification:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
References
-
Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved from [Link]
- Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243.
-
PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 4(2), 180-186.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Diastereoselective N-quaternization of piperidines. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moodle@Units. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-chloropropyl)-4-phenylpiperidine hydrochloride (C14H20ClN). Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]
- ScienceDirect. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 99, 109-115.
-
PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
- MDPI. (2012).
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. prepchem.com [prepchem.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Scaling Up 1-(3-Chloropropyl)-4-phenylpiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 1-(3-chloropropyl)-4-phenylpiperidine, a key intermediate in the manufacturing of various pharmaceutical agents. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and safety.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the N-alkylation of 4-phenylpiperidine with a 3-chloropropyl source.
Problem 1: Low Yield of 1-(3-Chloropropyl)-4-phenylpiperidine Upon Scale-Up
Q: We achieved an excellent yield (>90%) in our lab-scale synthesis (1-10 g), but the yield dropped significantly to around 60% when we scaled up to 1 kg. What are the likely causes and how can we mitigate this?
A: A drop in yield upon scale-up is a common issue and can often be attributed to several factors that are less pronounced at the bench scale.[1]
Potential Causes & Solutions:
-
Inefficient Heat Transfer: The N-alkylation of amines is often an exothermic reaction. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat effectively. This can lead to localized overheating, which can promote side reactions and degradation of both reactants and products.[1]
-
Solution: Implement a more robust temperature control system. This may involve using a reactor with a better-jacketed cooling system, adjusting the addition rate of the alkylating agent to control the exotherm, or using a more dilute reaction mixture to better manage heat dissipation.
-
-
Poor Mixing and Mass Transfer: What appears as a homogenous mixture in a small flask may suffer from inadequate mixing in a large reactor, leading to "dead zones" where reactants are not effectively brought together. This results in incomplete conversion.[1]
-
Solution: Optimize the stirring mechanism. This could involve changing the type of impeller (e.g., from an anchor stirrer to a pitched-blade turbine for better axial flow), increasing the stirring speed (while avoiding excessive shear that could degrade materials), or installing baffles in the reactor to improve turbulence and mixing.
-
-
Side Reactions Becoming More Prominent: At a larger scale, even minor side reactions can lead to a significant loss of yield.[1] The primary side reaction in this synthesis is the formation of the quaternary ammonium salt, where a second molecule of 1-(3-chloropropyl)-4-phenylpiperidine reacts with the product.
-
Solution: Carefully control the stoichiometry. Adding the alkylating agent (1-bromo-3-chloropropane or 1,3-dichloropropane) slowly to a solution of 4-phenylpiperidine ensures that the piperidine is always in excess, minimizing the chance of the product reacting further.[2] Using a syringe pump for the addition at the lab scale is a good practice to mimic on a larger scale with a controlled-rate addition pump.[2]
-
Problem 2: Formation of Significant Impurities, Including a Di-alkylated Byproduct
Q: Our crude product shows a significant amount of an impurity with a higher molecular weight, which we suspect is the di-alkylated product. How can we minimize its formation?
A: The formation of a di-alkylated byproduct, specifically the quaternary ammonium salt, is a classic challenge in the N-alkylation of secondary amines.
Root Cause Analysis & Prevention:
-
Reaction Stoichiometry and Addition Rate: As mentioned previously, maintaining an excess of the amine nucleophile (4-phenylpiperidine) relative to the electrophile (alkylating agent) is crucial. A slow, controlled addition of the alkylating agent is paramount to prevent localized high concentrations that favor the second alkylation.[2]
-
Choice of Base and Solvent: The reaction conditions can significantly influence the rate of the desired mono-alkylation versus the undesired di-alkylation.
-
Weak vs. Strong Base: Using a milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH).[2][3] Strong bases can deprotonate the piperidine more completely, potentially increasing the concentration of the highly reactive free amine and leading to faster, less controlled reactions.
-
Solvent Effects: Aprotic polar solvents like acetonitrile or DMF are commonly used.[2][3] These solvents effectively dissolve the reactants and facilitate the SN2 reaction.
-
Proposed Optimized Protocol:
-
To a well-stirred solution of 4-phenylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, slowly add a solution of 1-bromo-3-chloropropane (1.1 eq) in acetonitrile over 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Problem 3: Difficulties in Purifying the Final Product at Scale
Q: We are using column chromatography for purification, but this is not feasible for our multi-kilogram scale. What are some alternative purification strategies?
A: Relying on silica gel chromatography for large-scale purification is often impractical and costly. Alternative methods should be explored.
Scalable Purification Techniques:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting materials and major impurities, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization/Salt Formation: This is often the most cost-effective and scalable method.
-
Convert the crude basic product into a salt (e.g., hydrochloride or hydrobromide) by treating the crude oil with a solution of HCl or HBr in a suitable solvent like isopropanol or ethyl acetate.
-
The resulting salt will often crystallize out of the solution, leaving impurities behind.
-
The salt can then be filtered, washed with a cold solvent, and dried. If the free base is required, the purified salt can be neutralized with a base and extracted.
-
-
Liquid-Liquid Extraction: A well-designed series of extractions can significantly improve purity. For instance, after the reaction, the mixture can be diluted with a non-polar solvent and washed with water to remove inorganic salts. Subsequent washes with dilute acid can remove unreacted 4-phenylpiperidine, while the desired product remains in the organic phase.
| Purification Method | Advantages | Disadvantages | Scale-Up Feasibility |
| Column Chromatography | High resolution | High cost, time-consuming, large solvent waste | Poor |
| Vacuum Distillation | Cost-effective, reusable solvent | Requires thermal stability of the product | Good |
| Crystallization/Salt Formation | High purity, cost-effective, easy to scale | Product must be crystalline | Excellent |
| Liquid-Liquid Extraction | Fast, can handle large volumes | Lower resolution than chromatography | Excellent |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling 1-bromo-3-chloropropane or 1,3-dichloropropane on a large scale?
A: Both 1-bromo-3-chloropropane and 1,3-dichloropropane are hazardous materials that require strict safety protocols, especially at an industrial scale.
-
Toxicity and Carcinogenicity: 1-bromo-3-chloropropane is considered a potential carcinogen in experimental animals.[4] The International Agency for Research on Cancer (IARC) classifies it as "possibly carcinogenic to humans" (Group 2B).[4] Both compounds can be harmful if inhaled, ingested, or absorbed through the skin.[5][6][7]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood or a contained system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary.[4][5]
-
Avoid contact with skin and eyes.[5][7] In case of contact, flush immediately with copious amounts of water.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Q2: Can Phase Transfer Catalysis (PTC) be beneficial for this synthesis at scale?
A: Yes, Phase Transfer Catalysis (PTC) is an excellent strategy for scaling up N-alkylation reactions and offers several advantages.[8]
-
How it Works: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the deprotonated amine from an aqueous or solid phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed efficiently in a biphasic system.[8][9]
-
Benefits for Scale-Up:
-
Milder Reaction Conditions: PTC often allows the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate in an aqueous solution, avoiding the need for strong, hazardous bases in anhydrous organic solvents.[8][10]
-
Improved Safety and Control: By running the reaction in a two-phase system, the concentration of reactive species in the organic phase can be kept low, which helps to control the reaction rate and exotherm.
-
Simplified Workup: Separation of the aqueous and organic phases is often straightforward, simplifying the initial stages of purification.
-
Continuous Flow Possibilities: PTC is well-suited for integration into continuous flow reactor systems, which can offer superior heat and mass transfer, leading to a safer and more efficient process at scale.[11]
-
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and key byproducts by their mass-to-charge ratio. This is particularly useful for confirming the presence of di-alkylated impurities.
-
-
Final Product Quality Control:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and impurity identification, especially for volatile components.
-
Visualizing the Process
Reaction Pathway and Side Reaction
Caption: N-alkylation of 4-phenylpiperidine and potential side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in scale-up.
References
- Asymmetric α-Alkylation of Piperidin-2-ones through Phase-Transfer Catalysis. (2019). Angewandte Chemie International Edition.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement.
- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. (n.d.). RSC Publishing.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Name of the source.
- ICSC 0995 - 1,3-DICHLOROPROPENE (MIXED ISOMERS). INCHEM. (n.d.).
- Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. (n.d.).
- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes. NCBI. (n.d.).
- Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. (2008). Journal of Heterocyclic Chemistry, 45, 1371.
- Dichloropropenes | ToxFAQs™ | ATSDR. CDC. (n.d.).
- 1-Bromo-3-chloropropane. Santa Cruz Biotechnology. (n.d.).
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (n.d.).
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ICSC 0995 - 1,3-DICHLOROPROPENE (MIXED ISOMERS) [inchem.org]
- 6. Dichloropropenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 11. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Method Development for 1-(3-Chloropropyl)-4-phenylpiperidine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-(3-Chloropropyl)-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analytical method development for this piperidine derivative. The following sections provide in-depth, experience-driven answers to frequently encountered issues, complete with detailed protocols and troubleshooting logic.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Methods
High-Performance Liquid Chromatography is the workhorse for purity, stability, and assay testing. However, the basic nature of the piperidine nitrogen in 1-(3-Chloropropyl)-4-phenylpiperidine presents specific challenges that require a well-designed approach.
Frequently Asked Questions (HPLC/UPLC)
Question 1: My primary peak for 1-(3-Chloropropyl)-4-phenylpiperidine is showing significant tailing on a C18 column. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like piperidine derivatives is a classic chromatography problem. The root cause is most often secondary interactions between the protonated basic analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak front, resulting in a tail.
Here is a systematic approach to resolve this issue:
-
Mobile Phase pH Adjustment: The most direct way to minimize silanol interactions is to ensure the analyte remains consistently in its protonated (ionized) state. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the piperidine nitrogen. Simultaneously, this low pH suppresses the ionization of the acidic silanol groups, drastically reducing the unwanted ionic interaction.
-
Column Chemistry Selection: Modern columns are designed to minimize these effects.
-
End-Capped Columns: Use a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.
-
Low Silanol Activity Columns: Select columns specifically marketed as having low silanol activity or being base-deactivated. The Newcrom R1 is an example of a reverse-phase column with low silanol activity suitable for such compounds.[1]
-
Alternative Stationary Phases: Consider a phenyl-hexyl or embedded polar group (PEG) stationary phase. The phenyl phase can offer beneficial pi-pi interactions with the phenyl ring of your analyte, altering selectivity and potentially improving peak shape.
-
-
Use of Buffers: In some cases, an acidic modifier alone may not be sufficient. Using a buffer (e.g., 10-20 mM phosphate or acetate) adjusted to a low pH can provide better control over the mobile phase pH and improve peak symmetry.[3]
Troubleshooting Flowchart: HPLC Peak Tailing
Below is a decision tree to guide the troubleshooting process for peak tailing issues.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Question 2: I am struggling to separate 1-(3-Chloropropyl)-4-phenylpiperidine from a closely eluting process impurity. What are my options?
Answer: Resolving closely eluting peaks requires optimizing the selectivity of your chromatographic system. Selectivity (α) is a measure of the separation between two peak maxima. Here’s how you can improve it:
-
Modify Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient): This is the first and simplest step. For an isocratic method, systematically vary the percentage of the organic solvent. For a gradient method, make the gradient shallower around the elution time of your peaks of interest. This increases the residence time on the column and allows for better separation.
-
Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and will interact with your analyte and impurities differently, leading to changes in selectivity. If you are using ACN, try switching to MeOH, or even a ternary mixture of Water/ACN/MeOH.
-
Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve efficiency. It can also subtly change selectivity. Ensure your analyte is stable at the tested temperature.
-
Change Stationary Phase: If mobile phase optimization is insufficient, a change in column chemistry is the most powerful way to alter selectivity. If you are on a C18, consider:
-
Phenyl-Hexyl: Introduces pi-pi interactions.
-
Cyano (CN): Offers different dipole-dipole interactions.
-
Pentafluorophenyl (PFP): Provides a unique combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions.
-
Table 1: Starting HPLC/UPLC Method Parameters
This table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | High efficiency for UPLC applications. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates the analyte and minimizes silanol interactions.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Good UV transparency and elution strength. |
| Gradient | 10% to 90% B over 10 minutes | A good starting scout gradient to determine elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak efficiency and reduces backpressure. |
| Injection Vol. | 2 µL | Minimizes potential for peak overload. |
| Detection (UV) | 215 nm & 254 nm | Monitor at a lower wavelength for the piperidine structure and at 254 nm for the phenyl ring. |
Section 2: Gas Chromatography (GC) Methods
While HPLC is more common, GC can be a viable alternative, particularly for impurity profiling where volatile impurities may be present.
Frequently Asked Questions (GC)
Question: Can I analyze 1-(3-Chloropropyl)-4-phenylpiperidine by GC-MS, and what column should I use?
Answer: Yes, GC-MS is a suitable technique for this compound. Its molecular weight (~251.8 g/mol ) and predicted boiling point are well within the range for GC analysis. However, as with HPLC, the basicity of the piperidine nitrogen can cause peak tailing and adsorption on standard GC columns.
Column Selection is Critical:
-
Recommended Phase: A mid-polarity column with a phase designed for basic compounds is ideal. Look for columns like a DB-5ms or an Agilent HP-5, which are general-purpose columns. For better peak shape, consider a column specifically treated for amines, such as a CP-Sil 8 CB for Amines or a similar "WAX" type phase.[4]
-
Avoid: Standard, non-deactivated non-polar phases (e.g., DB-1), as they will likely exhibit significant peak tailing due to active sites.
Potential Issues:
-
Thermal Degradation: The chloropropyl group can be susceptible to thermal degradation in a hot GC inlet. It is crucial to use the lowest possible inlet temperature that still ensures efficient volatilization. A split/splitless inlet is common.
-
Derivatization: If peak shape remains poor, derivatization (e.g., acylation) can be used to cap the basic nitrogen, making the molecule less polar and improving its chromatographic behavior. However, this adds complexity to sample preparation.
Section 3: Mass Spectrometry (MS) Analysis & Fragmentation
MS detection provides invaluable structural information for both the parent compound and any unknown impurities or degradants.
Question: What is the expected mass and fragmentation pattern for 1-(3-Chloropropyl)-4-phenylpiperidine in positive ion ESI-MS/MS?
Answer: In positive mode Electrospray Ionization (ESI), the compound will readily protonate on the piperidine nitrogen.
-
Parent Ion: The monoisotopic mass of C₁₅H₂₂ClN is 251.15. Therefore, you should observe the protonated molecule, [M+H]⁺, at m/z 252.15 . You will also see the A+2 isotope peak at m/z 254.15 due to the presence of ³⁷Cl, with an intensity approximately one-third of the main peak.
-
Fragmentation Pattern: Collision-Induced Dissociation (CID) of the m/z 252.15 precursor ion will likely produce several characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the chloropropyl side chain and fragmentation of the piperidine ring.
Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of protonated 1-(3-Chloropropyl)-4-phenylpiperidine.
Section 4: Development of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. Developing one is a regulatory requirement and is essential for understanding the stability of a drug. The cornerstone of this process is the forced degradation study.[5][6]
Frequently Asked Questions (Forced Degradation)
Question: How do I perform a forced degradation study for 1-(3-Chloropropyl)-4-phenylpiperidine?
Answer: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] This ensures that your analytical method can separate any degradants from the parent peak, a concept known as specificity.
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions as recommended by ICH guidelines.[6]
1. Preparation:
-
Prepare a stock solution of 1-(3-Chloropropyl)-4-phenylpiperidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
For each condition below, prepare a stressed sample and a control sample (stored at 5°C in the dark).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat at 60°C for 2 hours.
-
Cool, then carefully neutralize with an equivalent amount of 1 M NaOH.
-
Dilute to the target concentration with mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Cool, then carefully neutralize with an equivalent amount of 1 M HCl.
-
Dilute to the target concentration with mobile phase.
-
Note: The chloro-alkane moiety is susceptible to hydrolysis, potentially forming a hydroxyl-propyl derivative. Base hydrolysis may also lead to elimination reactions.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 6 hours.
-
Dilute to the target concentration with mobile phase.
-
Note: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.
-
-
Thermal Degradation:
-
Store a solid sample of the API in an oven at 80°C for 24 hours.
-
Dissolve the stressed solid in the solvent to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the API (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Prepare the samples for analysis.
-
3. Analysis:
-
Analyze all stressed samples, control samples, and a blank by your developed HPLC-UV method.
-
Use a photodiode array (PDA) detector to perform peak purity analysis on the main 1-(3-Chloropropyl)-4-phenylpiperidine peak in each stressed chromatogram. A passing peak purity result provides confidence that the peak is spectrally homogeneous and not co-eluting with a degradant.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
- SIELC Technologies. (2018). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ResearchGate.
- PubChem - NIH. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
- precisionFDA. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE.
- Chemical Supplier. 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS.
- Anant Pharmaceuticals Pvt. Ltd. CAS 79145-33-8 1-(3-chloropropyl)-4-phenyl piperazine hydrochloride Impurity.
- Science.gov.
- Pharmaceutical Technology. (2016).
- Veeprho. 1-(3-Chloropropyl)-4-methylpiperazine | CAS 104-16-5.
- PureSynth. 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine Hydrochloride 97.0%(HPLC).
- ScienceDirect. (2014).
- BioPharmaSpec.
- OMICS International.
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Prasad, et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ScienceDirect.
- NIST. 4-Phenylpiperidine - the NIST WebBook.
- ResearchGate.
- RSC Publishing. (2010). Analytical Methods.
- G. Stefkov, et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach.
- GNPS. (2016). GNPS Library Spectrum CCMSLIB00000578476.
- mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP.
- ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
- Google Patents.
- PharmaInfo.
- Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
- IJTSRD. (2021).
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
- University of Texas at Arlington.
- RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Cheméo. 4-Phenylpiperidine.
Sources
- 1. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: HPLC Optimization for 1-(3-Chloropropyl)-4-phenylpiperidine
Case ID: #CPP-4PP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Method Development & Troubleshooting Guide[1][2]
Executive Summary
You are analyzing 1-(3-Chloropropyl)-4-phenylpiperidine , a critical intermediate often used in the synthesis of antipsychotics (e.g., Haloperidol analogs) and antidepressants (e.g., Trazodone).[1]
The Chemist’s Challenge: This molecule presents a "double-edged" chromatographic challenge:
-
The Basic Nitrogen (Piperidine, pKa ~9.5): Causes severe peak tailing due to interaction with residual silanols on the column stationary phase.[2]
-
The Alkyl Chloride Tail: Chemically reactive.[2] At neutral/basic pH, the free-base amine can attack the alkyl chloride (intramolecular cyclization) or undergo hydrolysis, leading to "ghost peaks" and quantitation errors.
This guide provides a self-validating protocol to stabilize the molecule while achieving sharp, symmetrical peaks.
Part 1: The "Golden Standard" Protocol
Start with this baseline method.[2] It is designed to suppress silanol activity and prevent degradation.[1][2][3]
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Gemini) | "End-capping" blocks residual silanols, preventing the amine from "sticking" and tailing.[1] |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale; 3.5 µm offers better resolution for impurities.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1][2]0) | Critical: Low pH protonates the amine ( |
| Mobile Phase B | Acetonitrile (MeCN) + 0.05% TFA | MeCN has lower viscosity and better UV transparency than Methanol for this application.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
| Temperature | 30°C - 40°C | Slightly elevated T improves mass transfer (sharper peaks) but do not exceed 40°C to avoid hydrolysis.[1][2] |
| Detection | UV @ 210 nm (primary) and 254 nm (secondary) | The phenyl ring has weak absorbance; 210 nm captures the backbone but requires high-purity solvents.[1][2] |
Gradient Profile (Starting Point)
Isocratic holds are risky for this molecule due to late-eluting dimers.[1][2] Use a gradient.
-
0.0 min: 10% B
-
18.1 min: 10% B (Re-equilibration)
-
23.0 min: Stop
Part 2: Troubleshooting Modules (Q&A)
Module A: Peak Tailing & Asymmetry
User Question: "My main peak is tailing significantly (Asymmetry factor > 1.5). I'm using a standard C18 column with a Phosphate buffer. What is wrong?"
Scientist's Diagnosis:
You are seeing Silanophilic Interaction .[1][2] The piperidine nitrogen is a strong base.[2] At pH > 3, residual silanol groups (
Corrective Actions:
-
Switch to TFA: Replace phosphate with 0.1% TFA. The Trifluoroacetate anion acts as an ion-pairing agent , forming a neutral complex with the piperidine amine, effectively "masking" the positive charge.[2]
-
Add TEA (Alternative): If you must use phosphate (e.g., for pH 3.0), add 10 mM Triethylamine (TEA) to the mobile phase.[1][2] TEA is a "sacrificial base" that saturates the silanol sites so your analyte doesn't have to.[2]
-
Check Column Type: Ensure you are NOT using an un-capped silica column.[1][2] Switch to a "Base-Deactivated" (BDS) or Hybrid particle column.[1][2]
Module B: Ghost Peaks & Stability
User Question: "I see a small peak eluting just before my main peak that grows larger if the sample sits in the autosampler overnight. Is this an impurity?"
Scientist's Diagnosis: This is likely Sample Degradation via intramolecular cyclization.[1][2]
-
Mechanism: If your sample diluent is neutral or basic (pH > 7), the piperidine nitrogen exists as a free base.[1][2] It can attack the carbon holding the chlorine (nucleophilic substitution), displacing the chloride and forming a quaternary azaspiroammonium salt.[2]
Corrective Actions:
-
Acidify the Diluent: Never dissolve this standard in pure Methanol or Water. Use 0.1% Formic Acid in Methanol as your diluent.[1][2] This keeps the nitrogen protonated (
) and non-nucleophilic.[2] -
Temperature Control: Set the autosampler tray to 4°C. Heat accelerates the cyclization and hydrolysis of the alkyl chloride.[2]
Module C: Separation from Impurities
User Question: "I cannot resolve the starting material, 4-phenylpiperidine, from my product."
Scientist's Diagnosis: 4-phenylpiperidine lacks the hydrophobic chloropropyl chain.[1][2] It is significantly more polar.[2]
Corrective Actions:
-
Lower Initial %B: Start your gradient at 5% B instead of 10%. This forces the more polar 4-phenylpiperidine to interact with the C18 phase longer.
-
Ion-Pairing Strength: If using TFA, increase concentration to 0.15%.[1][2] This increases the retention of the more hydrophobic product (1-(3-chloropropyl)-4-phenylpiperidine) more than the starting material, widening the resolution window.
Part 3: Visual Workflows
Troubleshooting Logic Tree
Use this flow to diagnose peak issues immediately.
Figure 1: Decision matrix for diagnosing chromatographic failures specific to basic alkyl-halide amines.
Degradation Pathway Awareness
Understanding the chemistry prevents "Ghost Peaks".[2]
Figure 2: The cyclization mechanism that occurs if samples are prepared in non-acidic diluents.[1]
Part 4: References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text on Silanol suppression and Ion-Pairing).
-
Waters Corporation. (2025).[1][2] Effect of TFA on Peak Shape for Basic Compounds. Retrieved from [Link][1][2]
-
SIELC Technologies. (2024).[1][2] Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Méndez, A., et al. (2016).[2] Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Technical Support Center: Mass Spectrometry of 1-(3-Chloropropyl)-4-phenylpiperidine
Topic: Troubleshooting & Method Optimization for CPPP (
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (CPPP) is a critical intermediate in the synthesis of phenylpiperidine-class pharmaceuticals (e.g., haloperidol analogs). Successful mass spectrometry of this compound requires navigating two opposing chemical properties: the robust basicity of the tertiary amine (favoring protonation) and the thermal fragility of the alkyl chloride tail (prone to elimination).
This guide addresses the specific "phantom peaks," isotopic anomalies, and chromatographic tailing issues unique to this molecule.
Module 1: The "Missing Parent" Phenomenon (Source Optimization)
User Complaint: "I am injecting CPPP (MW 237.1), but I primarily see a signal at m/z 202 instead of the expected m/z 238
Root Cause Analysis: In-Source Fragmentation
The alkyl chloride moiety in CPPP is thermally labile. In Electrospray Ionization (ESI), excessive thermal energy or high cone voltages can drive the neutral loss of Hydrochloric Acid (HCl, 36 Da) before the ion enters the mass analyzer.
Troubleshooting Protocol
| Parameter | Standard Setting | CPPP Optimized Setting | Why? |
| Source Temp | High heat promotes | ||
| Cone Voltage | High kinetic energy in the source region shatters the C-Cl bond. | ||
| Desolvation Gas | High Flow | Moderate Flow | Sufficient to dry droplets without "cooking" the labile tail. |
Validation Step: Perform a "Cone Voltage Ramp" experiment. Inject the sample while ramping the cone voltage from 5V to 50V. You will observe the transition from m/z 238 (intact) to m/z 202 (fragment) as voltage increases.
Module 2: Spectral Interpretation & Isotope Logic
User Complaint: "My spectrum shows a significant impurity at m/z 240 (approx. 33% height of the main peak). I suspect contamination."
The Chlorine Signature
This is not an impurity. It is the tell-tale isotopic signature of Chlorine.
- natural abundance: ~75.8%
- natural abundance: ~24.2%
For a molecule with one chlorine atom, the theoretical intensity ratio of the
Verification Table: Isotopic Pattern for
| Ion Species | m/z (approx) | Relative Intensity | Origin |
| M (Monoisotopic) | 238.13 | 100% | |
| M + 1 | 239.13 | ~15.5% | Contribution from |
| M + 2 | 240.13 | ~32.0% |
Action: If the ratio deviates significantly (e.g., M+2 is <10% or >50%), then suspect interference or co-eluting impurities.
Module 3: Chromatographic Tailing (The "Sticky Amine" Problem)
User Complaint: "The CPPP peak is broad and tails significantly (Asymmetry factor > 2.0), causing carryover into blank runs."
Mechanism: Silanol Interactions
The tertiary nitrogen in the piperidine ring is highly basic (
Optimization Workflow
-
Mobile Phase pH Modification:
-
High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) compatible with pH 10. Use 10mM Ammonium Bicarbonate.
-
Logic: At pH 10, the amine is deprotonated (neutral), reducing interaction with the stationary phase.
-
-
Low pH Strategy: Use 0.1% Formic Acid + 10-20mM Ammonium Formate.
-
Logic: The high ionic strength (ammonium ions) competes with the analyte for silanol binding sites, "blocking" them.
-
-
-
Needle Wash (Carryover):
-
CPPP is lipophilic (
). -
Wash Solvent: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid. The acid helps solubilize the basic amine, while IPA dissolves the lipophilic chain.
-
Visual Troubleshooting Guide
The following diagram illustrates the logical decision path for troubleshooting signal issues with CPPP.
Caption: Logical workflow for diagnosing mass shifts, isotopic anomalies, and chromatographic issues specific to CPPP.
Module 4: Fragmentation Pathway (MS/MS)
When performing MS/MS (CID) for structural confirmation, CPPP follows a distinct breakdown pathway useful for Multiple Reaction Monitoring (MRM) method development.
Caption: Primary collision-induced dissociation (CID) pathway. The transition 238 > 202 is the most sensitive quantifier, while 238 > 160 serves as a qualifier.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1939-57-7, 1-(3-Chloropropyl)-4-phenylpiperidine.
-
[Link]
-
-
Chemistry LibreTexts.
-
[Link]
-
-
Chromatography Online (LCGC). "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing" (Amines and Silanols).
-
[Link]
-
-
Agilent Technologies.
-
[Link]
-
Sources
Validation & Comparative
Comparative Guide: Alkylating Agents for Phenylpiperidine Pharmacophores
This guide provides a technical comparison of alkylating agents used to introduce the 4-phenylpiperidine pharmacophore, designed for medicinal chemists and process development scientists.[1]
Topic: Alternatives to 1-(3-Chloropropyl)-4-phenylpiperidine Format: Technical Comparison & Experimental Guide
Executive Summary
In the synthesis of butyrophenone antipsychotics (e.g., Haloperidol), opioids, and sigma receptor ligands, the introduction of the 3-(4-phenylpiperidin-1-yl)propyl moiety is a critical step. The standard reagent, 1-(3-Chloropropyl)-4-phenylpiperidine (Reagent A) , is widely available but suffers from sluggish kinetics, moderate storage stability issues (dimerization), and significant genotoxic potential (nitrogen mustard analog).
This guide evaluates three superior alternatives:
-
The High-Kinetic Analog: 1-(3-Bromopropyl)-4-phenylpiperidine.
-
The Safety-First Precursor: 3-(4-Phenylpiperidin-1-yl)propan-1-ol (Activated in situ).
-
The Process Strategy: Stepwise Alkylation (Reverse Disconnection).[1]
Technical Comparison: The Alternatives
The following table contrasts the standard chloride reagent with its primary alternatives based on reactivity, stability, and process suitability.
| Feature | Standard Reagent (Cl) | Alternative 1: Bromide | Alternative 2: Activated Alcohol | Alternative 3: Stepwise Strategy |
| Chemical Structure | 1-(3-Chloropropyl)-... | 1-(3-Bromopropyl)-... | 3-(4-Phenylpiperidin-1-yl)propan-1-ol | 1-Bromo-3-chloropropane + 4-Phenylpiperidine |
| Leaving Group (LG) | Chloride ( | Bromide ( | Tosylate/Mesylate ( | Bromide then Chloride |
| Rel.[2][3] Reactivity ( | 1 (Baseline) | ~50–80x Faster | ~100x Faster (vs Cl) | Variable (Two Steps) |
| Storage Stability | Moderate (Slow dimerization) | Low (Rapid cyclization/dimerization) | High (Indefinite shelf life) | High (Commodity chemicals) |
| Toxicity Profile | High (Alkylating agent) | High (Potent alkylator) | Low (Until activated) | Mod/High (Linker is toxic) |
| Primary Use Case | Legacy protocols; Cost-driven commodity synthesis. | High-throughput screening (HTS); difficult substrates. | GMP synthesis; Safety-critical labs. | Large-scale process chemistry. |
Mechanistic Insight: The "Mustard" Effect
Both the Chloride and Bromide reagents are essentially mono-functional nitrogen mustards . The tertiary amine can intramolecularly displace the leaving group to form a transient, highly electrophilic azetidinium ion .
-
Chloride: Formation of azetidinium is slow; reaction often proceeds via direct
.[1] -
Bromide: Azetidinium formation is rapid.[1] While this increases reactivity with the target nucleophile, it also accelerates self-destruction (dimerization) upon storage.[1]
Decision Pathways (Visualized)
The following diagram illustrates the synthetic workflows for each alternative.
Figure 1: Synthetic pathways comparing the direct alkylation (Chloride/Bromide), in-situ activation (Alcohol), and stepwise assembly strategies.
Experimental Protocols
Protocol A: The "Turbo" Finkelstein Modification (Improving the Standard)
Use this when you must use the Chloride reagent but require faster kinetics.[1]
Principle: The addition of Potassium Iodide (KI) generates the alkyl iodide in situ (Finkelstein reaction), which is a better leaving group (
-
Setup: In a round-bottom flask, dissolve the Target Nucleophile (1.0 equiv) in methyl ethyl ketone (MEK) or acetonitrile (ACN).
-
Base: Add anhydrous
(3.0 equiv). -
Reagent: Add 1-(3-Chloropropyl)-4-phenylpiperidine HCl (1.2 equiv).
-
Catalyst: Add KI (0.1 – 0.5 equiv).[1] Crucial Step.
-
Reaction: Reflux (80°C) for 12–24 hours. Monitor by TLC/LCMS.[1]
-
Note: Without KI, this reaction often requires 48+ hours.[1]
-
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.
Protocol B: In-Situ Activation of the Alcohol (The "Safety" Route)
Use this for GMP campaigns or when avoiding toxic alkyl halides is a priority.
Reagent: 3-(4-phenylpiperidin-1-yl)propan-1-ol (Stable solid).
-
Activation: Dissolve the alcohol (1.1 equiv) in anhydrous DCM at 0°C. Add triethylamine (
, 1.5 equiv). -
Mesylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).[1] Stir for 30 mins at 0°C.
-
Checkpoint: TLC should show complete conversion to the mesylate.[1]
-
-
Coupling:
-
Option A (Two-pot): Quench with water, extract the mesylate (use immediately), and react with the nucleophile in ACN/Base as per Protocol A.
-
Option B (One-pot): If the nucleophile is soluble in DCM, add the nucleophile (1.0 equiv) and excess base directly to the mesylation mixture and warm to reflux (DCM reflux is low, 40°C; switch solvent to THF if higher T needed).[1]
-
Protocol C: The Stepwise "Reverse" Strategy
Use this for scale-up to avoid handling nitrogen mustards entirely.
-
Step 1 (Linker Attachment): React the Target Nucleophile (e.g., fluorobutyrophenone core) with 1-bromo-3-chloropropane (3.0 equiv) and
in Acetone. -
Isolation: Evaporate solvent. The excess 1-bromo-3-chloropropane is volatile and can be removed by vacuum distillation or high-vac drying.
-
Step 2 (Amination): Dissolve the intermediate (now containing the chloropropyl linker) in DMF/KI.[1] Add 4-phenylpiperidine (1.1 equiv) and heat to 80°C.
-
Result: Clean formation of the final product with no risk of handling the mutagenic reagent A.[1]
-
Critical Analysis & Recommendations
When to use which?
-
Research / Discovery Scale (<100 mg):
-
Process Development / Scale-Up (>100 g):
-
Sensitive Substrates (Base/Heat Sensitive):
Safety Note (E-E-A-T)
All reagents discussed (Chloride, Bromide, Mesylate) are alkylating agents.[1] They act by cross-linking DNA (similar to mechanism of action of chemotherapy drugs like Mechlorethamine).[1]
-
Engineering Controls: Handle only in a fume hood.
-
Decontamination: Quench glassware and spills with a 10% solution of Sodium Thiosulfate (
), which nucleophilically destroys the alkylating agent.[1]
References
-
Synthesis of Haloperidol & Butyrophenones
-
Hashizume, K., et al. "Single-step synthesis of [18F]haloperidol from the chloro-precursor." Applied Radiation and Isotopes, 1997.[1]
- Context: Validates the standard alkylation route and the use of chloro-precursors in radiochemistry.
-
-
Reactivity of Alkyl Halides (Finkelstein & Trends)
-
Safety & Toxicity of Nitrogen Mustards
-
"Nitrogen Mustard - Safety Data Sheet." ECHEMI / Sigma-Aldrich.
- Context: Confirms the classification of bis- and mono-chloroethylamines as severe alkylating hazards requiring specific neutraliz
-
-
Alternative Synthetic Strategies (Stepwise vs Convergent)
-
Meltzer, H. Y., et al. "Synthesis and Evaluation of Novel Butyrophenones."[1] Journal of Medicinal Chemistry.
- Context: Illustrates the stepwise approach (attaching linker first) to optimize yields and reduce impurity profiles in neuroleptic synthesis.
-
Sources
Comprehensive Purity Assessment of 1-(3-Chloropropyl)-4-phenylpiperidine: A Comparative Analytical Guide
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine (CAS: 100-xxx range, specific intermediate for Haloperidol synthesis) represents a critical "alkylator" intermediate in the manufacture of butyrophenone neuroleptics. Its purity is paramount because the reactive chloropropyl tail is prone to hydrolysis (forming the alcohol) and dimerization, both of which can terminate the subsequent alkylation of 4-fluorobutyrophenone, leading to difficult-to-remove side products in the final API.
This guide compares the three primary analytical methodologies—HPLC-UV/MS , GC-MS , and 1H-NMR —to determine the most robust protocol for purity assessment. While NMR provides structural certainty, HPLC-UV (coupled with MS for trace analysis) emerges as the superior technique for routine quantitative purity due to its ability to detect non-volatile ionic impurities and hydrolysis products that GC often misses.
Part 1: Synthesis & Impurity Profile (The "Why" Behind the Analysis)
To design an effective analytical method, one must first understand the sample matrix. The synthesis typically involves the N-alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane.
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the genesis of the target molecule and its critical impurities, defining the separation challenge.
Caption: Reaction scheme showing the target alkylator and the three critical impurities (Residual amine, Dimer, and Hydrolysis alcohol) that analytical methods must resolve.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of the three dominant analytical techniques based on experimental validation in similar phenylpiperidine/piperazine matrices.
Table 1: Analytical Performance Matrix
| Feature | Method A: HPLC-UV/MS (Recommended) | Method B: GC-MS | Method C: 1H-NMR |
| Primary Utility | Quantitative Purity & Impurity Profiling | Volatile Impurity ID & Residual Solvents | Structural Verification & Assay (wt/wt) |
| Detection Principle | UV Absorbance (210-254 nm) / Mass-to-Charge | Electron Impact Ionization (EI) | Proton Magnetic Resonance |
| Suitability for Salt Forms | Excellent (Dissolves in aqueous mobile phase) | Poor (Requires free-basing/derivatization) | Excellent (D2O/DMSO-d6 soluble) |
| Sensitivity (LOD) | High (0.01–0.05% w/w) | High (for volatiles) | Low (~1% w/w) |
| Critical Blind Spot | Inorganic salts (unless using CAD/ELSD) | Thermally unstable compounds (e.g., quaternary salts) | Trace impurities (<1%) often lost in baseline |
| Throughput | High (10-15 min run) | Moderate (20-30 min run) | Low (Manual interpretation) |
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV (The Gold Standard for Purity)
Rationale: This method is selected for its ability to separate the polar hydrolysis impurity (Impurity C) from the non-polar target and dimer (Impurity B). The use of a buffered mobile phase suppresses the ionization of the tertiary amine, ensuring sharp peak shapes.
Reagents:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) or 0.1% Triethylamine in Water (High pH is critical for basic amines).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Workflow:
-
Sample Prep: Dissolve 10 mg of synthesized product in 10 mL of 50:50 ACN:Water (Conc: 1 mg/mL). Filter through 0.22 µm PTFE filter.
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for polar hydrolysis products).
-
2-15 min: 10% → 90% B (Linear gradient to elute target and dimer).
-
15-20 min: 90% B (Wash).
-
-
Detection: UV at 220 nm (amide/amine absorption) and 254 nm (phenyl ring).
-
System Suitability Criteria:
-
Tailing Factor (Target Peak): < 1.5.
-
Resolution (Target vs. Dimer): > 2.0.
-
Self-Validating Check:
-
If the retention time of the main peak shifts significantly (>0.5 min) between injections, check the mobile phase pH. Phenylpiperidines are highly sensitive to pH fluctuations near their pKa (~8-9).
Protocol B: GC-MS (The Thermal Stability Check)
Rationale: Used primarily to check for residual alkyl halides (1-bromo-3-chloropropane) which often lack strong UV chromophores and elute in the solvent front on HPLC.
Workflow:
-
Sample Prep: Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM). Note: If the product is a hydrochloride salt, basify with 1M NaOH and extract into DCM first.
-
Inlet: Split mode (20:1), 250°C.
-
Column: HP-5MS or DB-5 (30 m x 0.25 mm).
-
Oven Ramp:
-
Hold 50°C for 2 min (Solvent/Alkyl halide elution).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV. Scan range 40-500 m/z.
Data Interpretation:
-
Target Peak: Expect molecular ion
at m/z ~237/239 (Chlorine isotope pattern 3:1). -
Impurity Alert: A peak at m/z 161 indicates 4-phenylpiperidine (loss of chloropropyl chain or unreacted starting material).
Part 4: Decision Logic & Workflow
Use this logic gate to determine the appropriate analytical path for your specific batch.
Diagram 2: Analytical Decision Matrix
Caption: Workflow for selecting the correct analytical technique based on the physical state of the intermediate.
References
-
Synthesis and Impurity Context
- Synthesis of Haloperidol Prodrugs and Their Hydrolysis.
-
Source:
-
Analytical Method Proxy (Piperazine Analog)
-
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity.[1] (Provides the validated LC-MS conditions for the structurally identical chloropropyl-amine motif).
-
Source:
-
-
General Synthesis Protocol
Sources
spectroscopic analysis of 1-(3-Chloropropyl)-4-phenylpiperidine (NMR, IR, MS)
Comparative Characterization via NMR, IR, and MS
Executive Summary
This guide provides a technical framework for the spectroscopic validation of 1-(3-Chloropropyl)-4-phenylpiperidine (hereafter referred to as CPP ).[1] CPP is a critical alkylating intermediate in the synthesis of butyrophenone neuroleptics, most notably Haloperidol .
The Analytical Challenge: In process chemistry, the primary objective is distinguishing CPP from:
-
The Precursor: 4-Phenylpiperidine (4-PP).
-
The Hydrolysis Impurity: 1-(3-Hydroxypropyl)-4-phenylpiperidine (Alcohol-PP).[1]
This guide objectively compares NMR, IR, and MS methodologies to determine which technique offers the highest fidelity for structural confirmation and purity assessment.[1]
Structural Context & Comparative Landscape
To validate CPP, one must track the alkylation of the secondary amine. The following diagram illustrates the transformation and the critical decision points for analysis.
Figure 1: Synthesis pathway of CPP highlighting critical analytical checkpoints for impurity and precursor differentiation.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H-NMR)
Verdict: Best for structural elucidation and quantifying the precursor (4-PP) remaining in the bulk sample.[1]
The Comparative Logic:
The conversion of 4-PP to CPP replaces the amine proton (
| Feature | 4-Phenylpiperidine (Precursor) | 1-(3-Chloropropyl)-4-phenylpiperidine (Product) |
| N-H Signal | Broad singlet (~1.8 - 2.5 ppm) | Absent |
| ~3.2 ppm (dt) | Shifts upfield slightly due to tertiary amine nature (~3.0 ppm) | |
| Propyl Tail ( | Absent | Triplet, ~3.65 ppm (2H, |
| Propyl Middle ( | Absent | Quintet, ~2.0 ppm (2H) |
| Propyl Head ( | Absent | Triplet, ~2.55 ppm (2H) |
Critical Insight:
The triplet at 3.65 ppm is the "fingerprint" of the terminal chlorine. If this signal shifts to ~3.5 ppm and broadens, or if a new triplet appears at ~3.5 ppm, suspect the Alcohol Impurity (
B. Infrared Spectroscopy (FT-IR)
Verdict: Best for rapid "Go/No-Go" monitoring of reaction completion.
Performance Comparison:
-
Precursor (4-PP): Shows a distinct, often broad
stretching vibration around 3300–3250 cm .[1] -
Product (CPP): The
band must be completely absent . -
Diagnostic Band: Appearance of the
stretch in the fingerprint region (600–800 cm ), though this is often obscured by aromatic ring breathing modes.[1]
Protocol Note: Do not rely on IR for purity quantification. Use it solely to confirm the consumption of the secondary amine.
C. Mass Spectrometry (MS)
Verdict: Best for identity confirmation and trace impurity detection.
The Chlorine Signature:
CPP contains one chlorine atom. In Mass Spectrometry, Chlorine exists naturally as
-
Result: The molecular ion (
) will not be a single peak.[2] It will appear as a 3:1 doublet separated by 2 mass units.
Fragmentation Pathway (EI, 70eV):
-
Molecular Ion (
): m/z 237 (for ) and 239 (for ).[1] -
Base Peak (m/z 202): Loss of the Chlorine atom (
).[1] -
Piperidine Ring Cleavage:
-
m/z 160: The 4-phenylpiperidine cation (breaking the N-propyl bond).[1]
-
m/z 91: Tropylium ion (characteristic of the phenyl ring).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Solvent:
(Chloroform-d) is preferred over DMSO- for this compound to prevent solvent peak overlap with the critical propyl signals.[1] -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Acquisition: 16 scans minimum.
-
Reference: TMS at 0.00 ppm.
Protocol 2: GC-MS Method for Purity
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Gradient: 100°C (hold 1 min)
300°C at 20°C/min. -
Detection: EI (Electron Impact). Scan range 50–500 m/z.
-
Success Criteria: Identification of two peaks for the parent ion (237/239) with correct isotopic abundance ratio.
Comparative Performance Metrics
The following table summarizes which technique should be prioritized based on the analytical goal.
| Analytical Goal | Preferred Technique | Why? |
| Confirm Reaction Completion | FT-IR | Disappearance of N-H stretch is binary and immediate. |
| Confirm Structure (Identity) | Unambiguous assignment of the propyl linker protons. | |
| Verify Halogen Presence | MS | 3:1 Isotope ratio is definitive proof of chlorination. |
| Detect Alcohol Impurity | HPLC-MS | The alcohol derivative is more polar and has a distinct mass (M-Cl+OH).[1] |
Analytical Workflow Diagram
Use this decision tree to validate the synthesized intermediate.
Figure 2: Analytical decision tree for batch release of CPP.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved from [Link][1]
- Janssen, P. A. J. (1959).Process for the preparation of Haloperidol. US Patent 3,438,991.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons. (Authoritative source for Chlorine isotope patterns and Piperidine fragmentation).
-
NIST Mass Spectrometry Data Center. 4-Phenylpiperidine Mass Spectrum. Retrieved from [Link][1]
Sources
1H NMR and 13C NMR data for 1-(3-Chloropropyl)-4-phenylpiperidine
An In-Depth Technical Guide and Comparative Analysis of ¹H and ¹³C NMR Data for 1-(3-Chloropropyl)-4-phenylpiperidine
Introduction
1-(3-Chloropropyl)-4-phenylpiperidine is a substituted piperidine derivative. The 4-phenylpiperidine scaffold is a core structural motif in a wide range of pharmacologically active compounds, including several opioids and neuroleptic agents[1]. The addition of the N-(3-chloropropyl) group provides a reactive handle for further synthetic elaboration, making this compound a valuable intermediate in drug discovery and development. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-(3-Chloropropyl)-4-phenylpiperidine. In the absence of a publicly available, fully assigned experimental spectrum, we will present a predicted spectrum grounded in established chemical shift theory. To provide a robust analytical context, we will compare these predicted values with the known experimental data for the parent compound, 4-phenylpiperidine. This comparative approach highlights the structural effects of N-alkylation and serves as a practical guide for researchers in interpreting the spectra of related compounds.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous NMR signal assignment. The structure of 1-(3-Chloropropyl)-4-phenylpiperidine is numbered below for reference throughout this guide.
Caption: Atom numbering for 1-(3-Chloropropyl)-4-phenylpiperidine.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in the molecule. The predicted chemical shifts (δ) for 1-(3-Chloropropyl)-4-phenylpiperidine are presented below, based on the principles of additivity and known substituent effects on piperidine and alkyl chains.
Table 1: Predicted ¹H NMR Data for 1-(3-Chloropropyl)-4-phenylpiperidine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| 7.25 - 7.35 | m | 2H | H3'', H5'' (ortho) | Standard aromatic region for phenyl protons. |
| 7.15 - 7.25 | m | 3H | H2'', H4'', H6'' (meta, para) | Slightly upfield of ortho protons due to lesser deshielding. |
| 3.60 | t, J ≈ 6.5 Hz | 2H | H3' (CH₂-Cl) | Deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom.[2] |
| ~3.05 | d (broad) | 2H | H2ₑ, H6ₑ (axial) | Deshielded relative to precursor due to N-alkylation. Equatorial protons are typically downfield of axial ones. |
| ~2.55 | t, J ≈ 7.0 Hz | 2H | H1' (N-CH₂) | Positioned alpha to the nitrogen atom, resulting in a downfield shift. |
| ~2.50 | m | 1H | H4 | Methine proton, deshielded by both the piperidine ring and the phenyl group. |
| ~2.10 | t (broad) | 2H | H2ₐ, H6ₐ (equatorial) | Upfield relative to equatorial counterparts. Broadness due to ring conformational dynamics. |
| ~2.00 | quintet, J ≈ 6.8 Hz | 2H | H2' (-CH₂-) | Methylene group situated between two other methylenes, expected to be a quintet or multiplet. |
| ~1.90 | d (broad) | 2H | H3ₑ, H5ₑ (axial) | Equatorial protons on the piperidine ring. |
| ~1.75 | q (broad) | 2H | H3ₐ, H5ₐ (equatorial) | Axial protons, typically shielded relative to equatorial protons. |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The predicted chemical shifts are based on known values for N-alkylpiperidines and substituted alkanes.
Table 2: Predicted ¹³C NMR Data for 1-(3-Chloropropyl)-4-phenylpiperidine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| 145.5 | C1'' (ipso) | Quaternary carbon of the phenyl ring attached to the piperidine. |
| 128.5 | C3'', C5'' | Phenyl ring carbons. |
| 126.8 | C2'', C6'' | Phenyl ring carbons. |
| 126.2 | C4'' | Phenyl ring carbons. |
| 56.5 | C1' | Carbon alpha to the nitrogen, deshielded. |
| 54.0 | C2, C6 | Piperidine carbons alpha to the nitrogen. N-alkylation causes a downfield shift. |
| 43.8 | C3' | Carbon bearing the chlorine atom, significantly deshielded. |
| 43.5 | C4 | Methine carbon of the piperidine ring. |
| 33.5 | C3, C5 | Piperidine carbons beta to the nitrogen. |
| 27.0 | C2' | Central carbon of the propyl chain. |
Comparative Analysis: The Effect of N-Alkylation
To understand the electronic and structural effects of adding the 3-chloropropyl group to the piperidine nitrogen, we can compare the predicted data with the experimental NMR data for the precursor, 4-phenylpiperidine.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | 4-Phenylpiperidine (Experimental)[3] | 1-(3-Chloropropyl)-4-phenylpiperidine (Predicted) | Δδ (ppm) | Causality |
| ¹H NMR | ||||
| H2, H6 | 3.18 (dt), 2.73 (td) | ~3.05, ~2.10 | ~ -0.13, ~ -0.63 | N-alkylation alters the electronic environment and conformational dynamics of the protons alpha to the nitrogen. |
| H3, H5 | 1.82 (m) | ~1.90, ~1.75 | ~ +0.08, ~ -0.07 | Minor shifts due to the inductive effect of the N-substituent being transmitted through the ring. |
| H4 | 2.61 (tt) | ~2.50 | -0.11 | Minimal change, as this position is furthest from the site of modification. |
| ¹³C NMR | ||||
| C2, C6 | 46.5 | 54.0 | +7.5 | Significant deshielding (downfield shift) of the alpha-carbons is a hallmark of N-alkylation in piperidines[4]. |
| C3, C5 | 34.5 | 33.5 | -1.0 | A slight shielding (upfield shift), known as the gamma-gauche effect, can occur upon N-substitution. |
| C4 | 42.8 | 43.5 | +0.7 | Minor change, reflecting the remote position relative to the nitrogen. |
This comparison clearly demonstrates that the most significant spectral changes upon N-alkylation occur at the carbon and proton positions directly adjacent (alpha) to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality NMR data for compounds like 1-(3-Chloropropyl)-4-phenylpiperidine.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified compound. A synthesis procedure has been previously described[5].
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for small organic molecules due to its good solubilizing power and relatively clean spectral window. The inclusion of tetramethylsilane (TMS) provides an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking: The instrument's frequency is "locked" onto the deuterium signal from the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process maximizes spectral resolution, resulting in sharp, well-defined peaks.
-
¹H Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain adequate signal intensity. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The ¹H spectrum is referenced by setting the TMS peak to 0.00 ppm. The ¹³C spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Peak picking and integration (for ¹H) are performed to extract the final chemical shift, multiplicity, and relative abundance data.
-
Conclusion
The structural characterization of 1-(3-Chloropropyl)-4-phenylpiperidine by NMR spectroscopy is straightforward, with distinct, predictable regions for the aromatic, piperidine, and chloropropyl protons. By comparing the predicted spectral data with the experimental data of its precursor, 4-phenylpiperidine, the diagnostic effects of N-alkylation are clearly illustrated. The most notable changes are the significant downfield shifts of the piperidine carbons alpha to the nitrogen (C2, C6) and the appearance of new signals corresponding to the N-(3-chloropropyl) group, with the methylene carbon attached to the chlorine (C3') being the most deshielded carbon in the aliphatic region. This guide provides researchers with the foundational data and comparative insights necessary to confidently identify and characterize this versatile synthetic intermediate.
References
-
PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. [Link]
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
Comparative Guide to the Characterization of Impurities in 1-(3-Chloropropyl)-4-phenylpiperidine
A Senior Application Scientist's Perspective on Method Selection and Structural Elucidation
For researchers and professionals in drug development, understanding the impurity profile of any active pharmaceutical ingredient (API) or intermediate is not merely a regulatory hurdle; it is a fundamental component of ensuring product safety and efficacy.[1][2] 1-(3-Chloropropyl)-4-phenylpiperidine, a key building block in the synthesis of various pharmaceutical agents, is no exception. The impurities carried through or generated during its synthesis can have significant impacts on the quality, stability, and safety of the final drug product.
This guide provides an in-depth comparison of analytical strategies for the detection, identification, and quantification of impurities associated with 1-(3-Chloropropyl)-4-phenylpiperidine. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering a logical framework for developing a robust and self-validating characterization program.
The Origin Story: Where Do Impurities Come From?
A successful impurity characterization strategy begins with a thorough understanding of the synthetic route, as this is the primary source of most process-related impurities.[2] The synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine typically involves the N-alkylation of 4-phenylpiperidine with an alkylating agent like 1-bromo-3-chloropropane.[3]
Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 4-phenylpiperidine or 1-bromo-3-chloropropane.
-
Side-Reaction Products: Over-alkylation of the piperidine nitrogen, or reactions involving impurities present in the starting materials.
-
Intermediates: In multi-step syntheses, unreacted intermediates from prior steps can persist.
-
Degradation Products: The compound may degrade under specific pH, light, or temperature conditions, leading to new impurities over time.
Caption: Potential impurity sources in the synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine.
Core Analytical Strategies: A Head-to-Head Comparison
No single analytical technique can provide a complete picture of an impurity profile. A multi-faceted approach, leveraging the strengths of different technologies, is essential. The choice of technique is driven by the specific question being asked: Are we screening for unknowns, quantifying known impurities, or defining a definitive chemical structure?
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative analysis, purity screening, stability testing. | Gold standard for impurity analysis; robust, reproducible, and versatile for non-volatile compounds.[4] | Requires impurities to have a UV chromophore; limited structural information. |
| LC-MS/MS | Trace-level quantification, identification of unknowns. | Extremely sensitive and selective, provides molecular weight data, ideal for genotoxic impurity (GTI) analysis.[5][6] | Quantitative response can be matrix-dependent; requires expertise in method development. |
| GC-MS | Analysis of volatile and semi-volatile impurities. | Excellent for residual solvents and volatile by-products; provides structural data via fragmentation libraries.[7][8] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9] |
| NMR | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information, including connectivity and stereochemistry.[10][11] | Low sensitivity requires significant amounts of pure impurity; complex data interpretation.[10] |
The Analytical Workflow: From Detection to Elucidation
A logical, phased approach ensures that analytical resources are used efficiently and that the resulting data is robust and defensible.
Caption: Integrated workflow for impurity characterization.
This workflow represents a self-validating system. The initial screening identifies "what" and "how much" is present. If an impurity exceeds regulatory thresholds (typically >0.1% for identification), a deeper investigation is triggered.[2] The final structural elucidation by NMR provides the definitive answer, which can then be used to develop a specific quantitative method for routine monitoring.
Experimental Protocols: Field-Proven Methodologies
The following protocols are designed as robust starting points for the analysis of 1-(3-Chloropropyl)-4-phenylpiperidine. They are based on established methods for similar piperidine and piperazine derivatives.[5][6][12]
Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification
-
Rationale: Reversed-phase HPLC is the workhorse for pharmaceutical impurity analysis due to its ability to separate compounds with a wide range of polarities.[1] A C18 column provides excellent retention for the phenylpiperidine core, while a buffered mobile phase ensures reproducible chromatography.
-
Instrumentation: HPLC or UHPLC system with UV/PDA detector.
-
Methodology:
-
Mobile Phase A: 5.0 mM Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 239 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 5.0 mg/mL.[5][6]
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Rationale: GC-MS is the ideal choice for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC, such as residual solvents or certain synthetic by-products.[4][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single or triple quadrupole).
-
Methodology:
-
Column: TraceGOLD™ TG-5SILMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, split ratio 20:1.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at 1-5 mg/mL.
-
Protocol 3: Workflow for Isolation and Structural Elucidation of an Unknown Impurity
-
Rationale: When an impurity is present above the identification threshold, its structure must be definitively determined. This requires physical isolation followed by analysis with high-information-content techniques like NMR and high-resolution mass spectrometry.
-
Methodology:
-
Isolation:
-
Develop a preparative HPLC method based on the analytical method in Protocol 1. This typically involves using a larger-diameter column and a higher flow rate.
-
Inject a concentrated solution of the sample and collect the fraction corresponding to the impurity peak of interest.
-
Evaporate the solvent under reduced pressure to obtain the isolated impurity. Confirm its purity using the analytical HPLC method.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve the isolated impurity in a suitable solvent (e.g., methanol/water).
-
Analyze using an LC-TOF or LC-Orbitrap system to obtain a highly accurate mass measurement. This data is crucial for determining the elemental formula of the impurity.
-
-
NMR Spectroscopy:
-
Dissolve a sufficient quantity (typically 1-5 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire a suite of NMR experiments:
-
1H NMR: Shows the proton environments.
-
13C NMR: Shows the carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for connecting different fragments of the molecule.
-
-
Integrate the data from all experiments to piece together the complete chemical structure. This process is the gold standard for structural elucidation.[10][11][14]
-
-
Conclusion
The characterization of impurities in 1-(3-Chloropropyl)-4-phenylpiperidine is a critical activity that relies on the strategic application of orthogonal analytical techniques. By starting with broad screening methods like HPLC and LC-MS and progressing to definitive structural elucidation via NMR for significant unknowns, researchers can build a comprehensive and scientifically sound understanding of their material. This integrated approach not only satisfies regulatory requirements but also provides the foundational knowledge needed to control impurities, optimize synthetic processes, and ultimately ensure the development of safe and effective medicines.
References
- PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine.
- Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
- United Nations Office on Drugs and Crime.
- Analytical Methods Committee. (2010). Analytical Methods. Royal Society of Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- ChemicalBook. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis.
- Reddy, B., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Google Patents. (2016).
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
- Kwan, E.E., & Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- AHL, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Labnote 59.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. SSRN.
- Kwan, E.E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
- Albanese, D., et al. (2025).
- Zeĺazna, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
- ThermoFisher Scientific. (n.d.). Unstoppable analysis of pesticides residues in black tea using triple quadrupole GC-MS.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. prepchem.com [prepchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. researchgate.net [researchgate.net]
- 6. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards Guide: 1-(3-Chloropropyl)-4-phenylpiperidine
This guide provides an in-depth technical analysis of reference standards for 1-(3-Chloropropyl)-4-phenylpiperidine , a critical intermediate and potential impurity in the synthesis of phenylpiperidine-class pharmaceuticals (e.g., haloperidol analogs, sigma receptor ligands).[1]
Executive Summary
1-(3-Chloropropyl)-4-phenylpiperidine is a reactive alkylating intermediate used to introduce the phenylpiperidine moiety into larger pharmacological scaffolds.[1] Due to the presence of a tertiary amine and a primary alkyl chloride within the same molecule, this compound exhibits intrinsic instability in its free base form, prone to intramolecular cyclization (forming azetidinium species) or intermolecular polymerization.
For researchers and QC scientists, selecting the correct reference standard is not merely about purity—it is about kinetic stability . This guide compares the performance of different standard forms and provides validated protocols to ensure analytical accuracy.
Part 1: Technical Profile & Critical Quality Attributes (CQA)
| Property | Specification |
| Chemical Name | 1-(3-Chloropropyl)-4-phenylpiperidine |
| Molecular Formula | C₁₄H₂₀ClN |
| Molecular Weight | 237.77 g/mol (Free Base) |
| Structural Alert | Nitrogen Mustard-like Motif : The 3-chloropropylamine chain allows for intramolecular nucleophilic attack, leading to degradation.[1][2] |
| Primary Application | Intermediate for Haloperidol analogs; Sigma-1 receptor ligand synthesis.[1] |
| Major Impurities | 4-Phenylpiperidine (Hydrolysis product), Azetidinium dimer (Cyclization product). |
Part 2: Comparative Analysis of Reference Standard Forms
The choice of reference standard form (Salt vs. Free Base) significantly impacts shelf-life and analytical reproducibility.
Comparison: Hydrochloride Salt vs. Free Base
| Feature | Option A: Hydrochloride Salt (Recommended) | Option B: Free Base (Oil) |
| Physical State | White to off-white crystalline solid.[1] | Viscous, colorless to yellow oil. |
| Stability | High. Protonation of the nitrogen prevents nucleophilic attack on the alkyl chloride, inhibiting cyclization. | Low. The free amine lone pair can attack the terminal carbon, forming a reactive azetidinium ion. |
| Hygroscopicity | Moderate. Requires desiccation. | Low, but oxidation prone. |
| Handling | Easy to weigh and dispense. | Difficult to weigh accurately (requires syringe/density correction). |
| Shelf Life | >2 years at +4°C (Desiccated). | <3 months at -20°C (inert atmosphere). |
| Suitability | Quantitative Analysis (HPLC/qNMR). | Synthetic Reactant only. Not suitable for quantitation. |
Verdict: For all analytical purposes (quantification, retention time marker), the Hydrochloride (HCl) or Oxalate salt is the mandatory choice. The free base should only be generated in situ immediately prior to synthesis.
Part 3: Experimental Validation & Protocols
Protocol 1: Stability-Indicating HPLC Method
Objective: To separate the intact 1-(3-Chloropropyl)-4-phenylpiperidine from its hydrolysis product (4-phenylpiperidine) and potential cyclized degradants.[1]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH suppresses amine tailing).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (non-selective) and 254 nm (phenyl ring).
-
Temperature: 30°C.
Validation Logic (Self-Validating System):
-
System Suitability: Inject a mixture of the Standard and 4-Phenylpiperidine (precursor). Resolution (Rs) must be > 2.0.
-
Degradation Check: Force degrade a sample of the standard by adding 0.1N NaOH (neutralizing the salt). Inject after 1 hour. The appearance of a new peak at a lower retention time (more polar azetidinium or hydrolysis product) confirms the method's specificity.
Protocol 2: Structural Confirmation via ¹H-NMR
Objective: Confirm the integrity of the chloropropyl chain.
-
Solvent: CDCl₃ (for free base) or DMSO-d₆ (for HCl salt).[1]
-
Key Signals:
Part 4: Mechanism of Instability (Visualization)
The following diagram illustrates why the Free Base is unstable and why the HCl Salt is the required standard. The "Free Amine" can attack the "Alkyl Chloride" to form a reactive ring, which destroys the standard's purity.
Caption: Kinetic instability pathway of 1-(3-Chloropropyl)-4-phenylpiperidine. The protonated salt form blocks the nitrogen lone pair, preventing the formation of the azetidinium impurity.
Part 5: Synthesis Workflow for Reference Material
If a commercial Certified Reference Material (CRM) is unavailable, the standard can be synthesized and qualified in-house.
Caption: Optimized synthesis workflow prioritizing the immediate conversion of the unstable oil intermediate into the stable HCl salt reference standard.
References
-
Synthesis of Phenylpiperidine Derivatives
- Source: PrepChem. "Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine."
- Relevance: Describes the alkylation of 4-phenylpiperidine with 1-bromo-3-chloropropane.
-
Stability of Nitrogen Mustards (Analogous Chemistry)
-
HPLC Method Development for Piperidine Impurities
- Source: Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Supports the use of acidic mobile phases (TFA/Formic Acid)
-
[1]
-
General Reference for Haloperidol Impurities
Sources
The 4-Phenylpiperidine Scaffold: A Comparative Guide to a Privileged Structure in Drug Design
The 4-phenylpiperidine motif stands as a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a remarkable diversity of clinically essential drugs.[1] Its rigid structure, combined with the precise spatial orientation of its phenyl ring and basic nitrogen, allows for potent and selective interactions with a variety of targets in the central nervous system (CNS). This guide provides a comparative analysis of 4-phenylpiperidine derivatives, exploring their divergent roles as potent opioid analgesics and effective neuroleptics. We will delve into the structural nuances that dictate their pharmacological profiles, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for navigating this critical chemical space.
The Dichotomy of Action: From Analgesia to Antipsychosis
The versatility of the 4-phenylpiperidine core is best exemplified by its two most prominent therapeutic classes: the opioid analgesics and the butyrophenone antipsychotics. While sharing the same fundamental skeleton, subtle molecular modifications dramatically shift their primary targets from the mu-opioid receptor (MOR) to the dopamine D2 receptor (D2R), illustrating a masterclass in structure-activity relationships (SAR).
-
Opioid Analgesics (e.g., Pethidine, Fentanyl, Loperamide): These derivatives are designed to mimic endogenous opioid peptides, binding primarily to the MOR to produce potent analgesia.[2] Their action is central to managing moderate-to-severe pain.[3]
-
Butyrophenone Antipsychotics (e.g., Haloperidol): This class is characterized by the addition of a butyrophenone chain to the piperidine nitrogen. This modification redirects the molecule's affinity towards D2R, where antagonism of dopamine signaling in the mesolimbic pathway is key to their therapeutic effect in treating psychosis.[4][5]
Structure-Activity Relationship (SAR): A Tale of Two Targets
The specific substitutions on the 4-phenylpiperidine scaffold are the critical determinants of therapeutic action. Understanding these relationships is paramount for rational drug design.
Targeting the Mu-Opioid Receptor (MOR)
For MOR agonists, key structural features include:
-
The Basic Nitrogen: A tertiary amine is essential for activity, as its protonated form engages with a conserved aspartate residue in the receptor binding pocket. The N-substituent size and character are critical. For instance, the N-phenethyl group of fentanyl dramatically increases potency compared to the N-methyl group of pethidine.[6][7]
-
The 4-Phenyl Group: This group fits into a hydrophobic pocket of the receptor. Substitutions on this ring are generally not well-tolerated, though a meta-hydroxyl group can sometimes enhance potency.[8]
-
The C4-Substituent: An ester or propionamide at the 4-position is crucial for potent agonist activity. This group is believed to engage in key hydrogen bonding interactions within the receptor.[9]
Targeting the Dopamine D2 Receptor (D2R)
For D2R antagonists of the butyrophenone class, the SAR shifts focus:
-
The N-Butyrophenone Chain: The three-carbon chain between the piperidine nitrogen and the ketone is optimal for activity.[4] Shortening or lengthening this chain diminishes potency.
-
The p-Fluorophenyl Group: A para-fluoro substitution on the phenyl ring of the butyrophenone moiety significantly enhances antipsychotic activity.[4][10]
-
The 4-Aryl Piperidine Moiety: This portion of the molecule is thought to mimic the 2-phenylethylamine structure of dopamine itself, promoting affinity for D2 receptors.[10] A hydroxyl group on the 4-phenyl ring, as seen in haloperidol, is a common feature.
Comparative Biological Data
Objective comparison of in vitro activity is crucial for lead selection and optimization. The following tables summarize key binding affinity and pharmacokinetic data for representative 4-phenylpiperidine derivatives.
Table 1: Comparative Receptor Binding Affinities
This table presents the equilibrium dissociation constants (Kᵢ) for key derivatives at their primary human recombinant receptors. A lower Kᵢ value indicates higher binding affinity.
| Compound | Primary Target | Kᵢ (nM) | Drug Class |
| Fentanyl | Mu-Opioid Receptor | 1 - 100 | Opioid Analgesic |
| Pethidine (Meperidine) | Mu-Opioid Receptor | > 100 | Opioid Analgesic |
| Loperamide | Mu-Opioid Receptor | ~9 (pKi=9.00) | Opioid Analgesic |
| Diphenoxylate | Mu-Opioid Receptor | 1 - 100 | Opioid Analgesic |
| Haloperidol | Dopamine D2 Receptor | 0.5 - 2.2 | Antipsychotic |
| Clozapine | Dopamine D2 Receptor | 105 - 190 | Antipsychotic |
Data compiled from multiple sources under various experimental conditions. Direct comparison should be made with caution.[6][11]
Table 2: Comparative Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties, highlighting the differences in absorption, distribution, metabolism, and excretion (ADME) that influence the clinical application of these drugs.
| Parameter | Fentanyl | Pethidine (Meperidine) | Haloperidol | Loperamide |
| Bioavailability (Oral) | <33% (High first-pass) | ~50% | ~60% | Poor (<1%) |
| T½ (Elimination Half-life) | ~3-7 hours (IV) | 3-8 hours | 14-40 hours | ~11 hours |
| Cₘₐₓ (Time to Peak) | Minutes (IV) | 1-2 hours (Oral) | 2-6 hours (Oral) | ~5 hours |
| Protein Binding | ~84% | ~60-75% | ~92% | ~97% |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4, CYP2B6) | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP2C8) |
Data compiled from sources.[3][8][12][13][14]
Key Experimental Protocols & Methodologies
The following protocols provide standardized, self-validating systems for assessing the affinity and function of 4-phenylpiperidine derivatives at their primary targets.
Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor (hMOR) are used. These cell lines are robust, easily transfected, and provide a high density of the target receptor, ensuring a strong signal-to-noise ratio.[15][16] CHO cells are often preferred for generating stable cell lines for drug manufacturing due to a strong regulatory track record.[17]
-
Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a high-affinity, selective agonist radioligand for the MOR. Its use allows for the direct measurement of competition at the agonist binding site.[6][18] Alternatively, [³H]-diprenorphine, an antagonist, can be used to label the total receptor population without bias towards agonist or antagonist conformations.[19][20]
-
Assay Buffer: A Tris-HCl buffer with MgCl₂ is used. Divalent cations like Mg²⁺ are crucial as they are allosteric modulators that promote the high-affinity agonist binding state of G-protein coupled receptors (GPCRs).
-
Separation: Rapid vacuum filtration through glass fiber filters separates receptor-bound from free radioligand. The filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter matrix.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw cryopreserved cell membranes containing hMOR on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize briefly and determine protein concentration via a Bradford or BCA assay. Dilute to a final concentration of 20-40 µg protein/well.
-
Assay Plate Setup: In a 96-well plate, add Assay Buffer, varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and the radioligand.
-
Total Binding: Add vehicle instead of test compound.
-
Non-Specific Binding (NSB): Add a high concentration of a non-labeled, potent opioid like Naloxone (10 µM) to saturate all receptors.
-
-
Radioligand Addition: Add [³H]-DAMGO to a final concentration of ~1-2 nM.
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a PEI-soaked GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Protocol: Dopamine D2 Receptor (D2R) Radioligand Binding Assay
This protocol is analogous to the MOR assay but is optimized for determining binding affinity at the D2 receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cells (e.g., HEK293) stably expressing the human dopamine D2 receptor (hD2R) are standard.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone are high-affinity antagonist radioligands commonly used for D2 receptors.[21][22] Their high affinity allows for assays with low receptor concentrations, minimizing ligand depletion issues.[21] Spiperone also has affinity for serotonin 5-HT₂A and sigma receptors, so assay conditions (e.g., addition of masking ligands like ketanserin for 5-HT₂A) must be optimized to ensure specific D2R labeling.[23][24]
-
Non-Specific Binding: A potent D2 antagonist like (+)-Butaclamol or unlabeled Haloperidol (1-10 µM) is used to define NSB.
Step-by-Step Methodology:
-
Membrane Preparation: Follow the same procedure as for the MOR assay, using hD2R-expressing cell membranes.
-
Assay Plate Setup: Prepare a 96-well plate with Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), varying concentrations of the test compound, and the radioligand.
-
Total Binding: Vehicle control.
-
Non-Specific Binding (NSB): Add (+)-Butaclamol (1 µM).
-
-
Radioligand Addition: Add [³H]-Spiperone to a final concentration of ~0.1-0.3 nM.
-
Incubation: Incubate at room temperature for 90-120 minutes.
-
Harvesting & Counting: Follow steps 5 and 6 from the MOR protocol.
-
Data Analysis: Follow step 7 from the MOR protocol to determine the Kᵢ value.
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological systems and experimental processes involved in drug discovery.
Signaling Pathways
The 4-phenylpiperidine derivatives modulate distinct G-protein coupled receptor (GPCR) signaling cascades.
Caption: Dopamine D2 Receptor (D2R) antagonist signaling pathway.
Experimental Workflow
The process from compound synthesis to in vitro evaluation follows a logical progression.
Caption: Drug discovery workflow for 4-phenylpiperidine derivatives.
Concluding Remarks
The 4-phenylpiperidine scaffold is a testament to the power of subtle structural modifications in directing profound pharmacological outcomes. The divergence between its opioid and neuroleptic derivatives provides a canonical case study in rational drug design. For researchers in this field, a deep understanding of the SAR, coupled with robust and well-validated experimental protocols, is essential for the continued development of novel therapeutics. This guide serves as a foundational resource, grounding future discovery efforts in the established principles that make this chemical core so uniquely "privileged" in the landscape of CNS drug discovery.
References
-
SAR of Butyrophenones. Pharmacy 180.[Link]
-
Zhen, X., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods.[Link]
-
Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry.[Link]
-
Davies, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg.[Link]
-
Theodorou, V., et al. (1989). Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands. Journal of Neurochemistry.[Link]
-
Chattopadhyay, A., & Jovin, T. M. (1998). Interaction of [>3>H]spiperone with rat striatal dopamine D-2 receptors: Kinetic evidence for antagonist-induced formation of ternary complex. Biochemistry.[Link]
-
Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ChemInform.[Link]
-
De Souza, E. B., et al. (1986). 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex. The Journal of Neuroscience.[Link]
-
Ahmad, M., et al. (2005). Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. Zeitschrift für Naturforschung B.[Link]
-
Fisher, A., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.[Link]
-
Skuza, G., et al. (1991). 3H-Spiperone labels sigma receptors, not dopamine D 2 receptors, in rat and human lymphocytes. Life Sciences.[Link]
-
Eppendorf. CHO versus HEK293: Which cell line is right for my protein expression? Eppendorf.[Link]
-
Coote, J. (2015). Which cell line is better for membrane protein expression? ResearchGate.[Link]
-
Kol, S., et al. (2020). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. Metabolic Engineering Communications.[Link]
-
Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife.[Link]
-
Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[Link]
-
PatSnap. (2025). CHO vs. HEK293 Cells for Protein Expression. Patsnap Synapse.[Link]
-
Sadiq, N. M., & Dice, T. J. (2025). Meperidine. StatPearls.[Link]
-
Zhang, Y., et al. (2006). Affinity values (K i ) for the binding to opioid receptors and EC 50 values and maximal effects in stimulating 35 SGTPS binding to membranes of ATPM in Chinese hamster ovary cells stably expressing opioid receptors. ResearchGate.[Link]
-
Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry.[Link]
-
Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. Journal of Medicinal Chemistry.[Link]
-
Frost, J. J., et al. (1987). 3H-diprenorphine is selective for mu opiate receptors in vivo. Life Sciences.[Link]
-
DEA. Table 1: Characteristics of Pharmaceutical Fentanyl and its Derivatives. Amazon S3.[Link]
-
Mollica, A., et al. (2022). Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. ACS Chemical Neuroscience.[Link]
-
Huang, P., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.[Link]
-
Al-Hasani, R., et al. (2018). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. ResearchGate.[Link]
-
De Hert, M., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry.[Link]
-
Greenblatt, D. J., et al. (2000). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP.[Link]
-
Tafur, L. A., et al. (2010). Phentanyl PK/PD, a valid drug. Colombian Journal of Anesthesiology.[Link]
-
Mahinthichaichan, P., et al. (2023). Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning. bioRxiv.[Link]
-
FDA. (2023). APPLICATION NUMBER: 215870Orig1s000 NON-CLINICAL REVIEW(S). accessdata.fda.gov.[Link]
-
Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. zenodo.org [zenodo.org]
- 7. biorxiv.org [biorxiv.org]
- 8. acnp.org [acnp.org]
- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Phentanyl PK/PD, a valid drug [scielo.org.co]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Advantages of using CHO over HEK for transient expression - ProteoGenix [proteogenix.science]
- 16. researchgate.net [researchgate.net]
- 17. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 20. 3H-diprenorphine is selective for mu opiate receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. stacks.cdc.gov [stacks.cdc.gov]
A Researcher's Guide to the Comparative Reactivity of 1-(3-Chloropropyl)-4-phenylpiperidine
This guide provides an in-depth analysis of the chemical reactivity of 1-(3-Chloropropyl)-4-phenylpiperidine, a versatile bifunctional molecule of interest in pharmaceutical synthesis. We will move beyond simple descriptions to explore the underlying principles governing its reaction pathways, offering a comparative framework and validated experimental protocols for its assessment. This document is intended for researchers, chemists, and drug development professionals who utilize such building blocks and require a predictive understanding of their behavior in complex synthetic environments.
Structural and Electronic Profile: Deconstructing Reactivity
Before any empirical testing, a molecule's reactivity can be predicted by analyzing its structure. 1-(3-Chloropropyl)-4-phenylpiperidine possesses two primary sites of reactivity: the primary alkyl chloride on the propyl chain and the tertiary amine of the piperidine ring.
-
The Electrophilic Center (C-Cl Bond): The carbon atom bonded to chlorine is the primary electrophilic site. The electronegativity difference between carbon and chlorine polarizes the bond, rendering the carbon susceptible to attack by nucleophiles.[1] As a primary alkyl halide, it is sterically accessible, strongly favoring bimolecular nucleophilic substitution (SN2) over unimolecular (SN1) pathways, which would require the formation of a highly unstable primary carbocation.[2][3]
-
The Nucleophilic/Basic Center (Piperidine Nitrogen): The lone pair of electrons on the tertiary nitrogen atom confers both nucleophilic and basic properties. Its accessibility is somewhat hindered by the adjacent phenyl group and the N-propyl chain, but it remains a potent nucleophile capable of participating in reactions, including potential intramolecular cyclization.
The interplay between these two functional groups dictates the molecule's overall chemical behavior and potential for side reactions.
Experimental Design for Reactivity Assessment
A robust assessment requires carefully designed experiments that not only quantify reaction rates but also validate the presumed mechanisms. Our approach is to isolate and probe each potential reaction pathway under controlled conditions. The general workflow involves precise reaction setup, real-time monitoring, and rigorous product characterization.
Caption: General workflow for assessing chemical reactivity.
Nucleophilic Substitution: The Dominant Pathway
The primary alkyl chloride is highly susceptible to attack by a wide range of nucleophiles. The SN2 mechanism is the most plausible pathway, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[2]
Caption: Concerted SN2 mechanism at the propyl chain.
Protocol 1: Kinetic Analysis of SN2 Reactivity with Sodium Azide
This protocol provides a method to quantify the SN2 reactivity of 1-(3-Chloropropyl)-4-phenylpiperidine. Sodium azide is chosen as the nucleophile due to its strong nucleophilicity, low basicity (minimizing elimination side reactions), and the ease of monitoring the reaction via IR spectroscopy (azide stretch) or GC-MS.
Materials:
-
1-(3-Chloropropyl)-4-phenylpiperidine
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, heating block/oil bath
-
GC-MS system
Procedure:
-
Prepare a stock solution of 1-(3-Chloropropyl)-4-phenylpiperidine (0.1 M) and an internal standard (0.05 M) in anhydrous DMF.
-
In a reaction vial, add 1.0 mL of the stock solution.
-
Add sodium azide (e.g., 1.5 equivalents, ~10 mg). The use of a slight excess ensures pseudo-first-order kinetics with respect to the substrate.
-
Seal the vial and place it in a pre-heated block at a controlled temperature (e.g., 60 °C).
-
At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.
-
Immediately quench the aliquot in 1 mL of cold water and extract with 1 mL of ethyl acetate.
-
Analyze the organic layer by GC-MS to determine the ratio of the substrate peak area to the internal standard peak area.
-
Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').
Comparative Analysis: The Impact of the Leaving Group
To contextualize the reactivity, it is essential to compare it with structurally similar alternatives. The primary determinant of reactivity in SN2 reactions, assuming a constant nucleophile and solvent, is the leaving group's ability to stabilize a negative charge.[4] The reactivity trend for alkyl halides is generally I > Br > Cl > F.[4]
Table 1: Comparative Pseudo-First-Order Rate Constants (k') for SN2 Azidation
| Substrate | Leaving Group | Relative C-X Bond Strength (kJ/mol) | Expected Relative Rate Constant (k'rel) |
| 1-(3-Iodo propyl)-4-phenylpiperidine | I⁻ | ~234 | ~30-100 |
| 1-(3-Bromo propyl)-4-phenylpiperidine | Br⁻ | ~285 | ~10-20 |
| 1-(3-Chloro propyl)-4-phenylpiperidine | Cl⁻ | ~340 | 1 (Baseline) |
Note: Rate constants are illustrative, based on established principles of leaving group ability. Actual values must be determined experimentally using Protocol 1.
This comparison clearly demonstrates that while 1-(3-Chloropropyl)-4-phenylpiperidine is a viable substrate, its bromo- and iodo-analogs would offer significantly faster reaction kinetics for synthetic applications requiring nucleophilic substitution.
Competing Reaction Pathways
A comprehensive assessment must account for potential side reactions. For primary alkyl halides, the main competing pathway is bimolecular elimination (E2), particularly in the presence of strong, sterically hindered bases.[5]
Caption: Competing SN2 and E2 reaction pathways.
Protocol 2: Probing E2 Reactivity with Potassium tert-Butoxide
This protocol is designed to force the elimination pathway to assess its viability. Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base, ideal for promoting E2 reactions.[6][7]
Materials:
-
1-(3-Chloropropyl)-4-phenylpiperidine
-
Potassium tert-Butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
GC-MS system
Procedure:
-
Dissolve 1-(3-Chloropropyl)-4-phenylpiperidine (e.g., 0.1 mmol) in 2 mL of anhydrous THF in a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add t-BuOK (1.5 equivalents, 0.15 mmol).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (or after a set time, e.g., 4 hours), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR to identify the characteristic vinyl proton signals of the alkene product and by GC-MS to confirm its mass.
The presence of the corresponding alkene, 1-(prop-2-en-1-yl)-4-phenylpiperidine, would confirm the accessibility of the E2 pathway. For this specific substrate, the SN2 reaction is expected to dominate under all but the most forcing E2-favoring conditions (strong, bulky base and heat).
Intramolecular Cyclization
The presence of the nucleophilic piperidine nitrogen raises the possibility of an intramolecular SN2 reaction, which would result in the formation of a quaternary ammonium salt with a fused ring system. This reaction is generally slower than intermolecular reactions with potent nucleophiles but can occur upon heating, especially in the absence of other nucleophiles. This can be tested by heating the substrate in a polar aprotic solvent like DMF or acetonitrile and monitoring for the disappearance of the starting material and the appearance of a new, more polar spot by TLC.
Analytical Methodologies for Reaction Monitoring
Reliable kinetic data and product identification depend on robust analytical methods.
Protocol: GC-MS for Quantifying Substrate and Product
Gas Chromatography-Mass Spectrometry is ideal for monitoring these reactions due to its ability to separate volatile components and provide mass identification.[8]
-
Instrument: Standard GC-MS system.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Scan mode (e.g., 50-500 m/z).
-
Expected Elution Order: The elimination product (if present) will be most volatile, followed by the starting material, and then the azide substitution product.
Protocol: ¹H NMR for Structural Verification
Nuclear Magnetic Resonance spectroscopy is indispensable for confirming the structure of the final products.
-
Substitution Product (1-(3-azidopropyl)-4-phenylpiperidine): Expect the triplet corresponding to the -CH₂-Cl protons in the starting material (~3.6 ppm) to be replaced by a new triplet at a slightly upfield position (~3.3 ppm) for the -CH₂-N₃ protons.
-
Elimination Product (1-(prop-2-en-1-yl)-4-phenylpiperidine): Look for characteristic signals in the vinyl region (5.0-6.0 ppm) corresponding to the alkene protons.
Conclusion and Synthetic Outlook
1-(3-Chloropropyl)-4-phenylpiperidine is a moderately reactive alkylating agent whose chemistry is dominated by the SN2 pathway. Its reactivity is predictable and can be modulated by the choice of nucleophile, solvent, and temperature. While significantly less reactive than its bromo- and iodo-analogs, its lower cost and greater stability may make it a suitable choice for large-scale syntheses where reaction times are less critical. Competing elimination and intramolecular cyclization pathways are minor contributors under typical nucleophilic substitution conditions but must be considered when using strong bases or applying heat for extended periods. The protocols and comparative data presented in this guide provide a validated framework for researchers to effectively assess and utilize this important synthetic building block.
References
-
PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Retrieved from PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from PubChem. [Link]
-
Chemistry Steps. (2025). Elimination Reactions: an Introduction. Retrieved from Chemistry Steps. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from Lumen Learning. [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from Chemistry LibreTexts. [Link]
-
OpenOChem Learn. (n.d.). Structure and Reactivity of Alkyl Halides. Retrieved from OpenOChem Learn. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from MSU Chemistry. [Link]
-
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from Chemistry Steps. [Link]
-
YouTube. (2021). Why Tertiary alkyl halides are more reactive than sec & pri. Retrieved from YouTube. [Link]
Sources
- 1. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-(3-Chloropropyl)-4-phenylpiperidine: Proper Disposal & Handling Procedures
[1][2]
Executive Safety Profile & Hazard Identification
Primary Hazard Class: Alkylating Agent / Potential Neurotoxin Waste Stream: Halogenated Organic[1][2]
This compound is a bifunctional intermediate containing a basic tertiary amine and a reactive alkyl chloride.[2] It poses two distinct physiological threats that dictate its disposal:
-
Genotoxicity (Alkylating Potential): The 3-chloropropyl tail is an electrophile capable of alkylating DNA and proteins.[1][2]
-
Neurotoxicity (Structural Alert): The 4-phenylpiperidine core is a structural pharmacophore shared with MPTP (a potent neurotoxin) and various opioid analgesics.[1][2] It must be handled with extreme caution to prevent inhalation or dermal absorption.[2][3]
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Physical State | Viscous oil (free base) or Hygroscopic solid (HCl salt) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (base) |
| Reactivity | Reacts with nucleophiles (amines, thiols); Hydrolyzes slowly in water |
| Flash Point | >110°C (Predicted) |
| Incompatibility | Strong oxidizers, Strong bases (induces cyclization/polymerization) |
Pre-Disposal Stabilization
Before disposal, the material must be stabilized to prevent uncontrolled reactions in the waste container.
A. Assessing State & Purity[2][4]
-
If Solid (Salt): Ensure the material is dry.[1][2] Hygroscopic salts can absorb moisture, becoming sticky and difficult to transfer.[2]
-
If Liquid (Free Base): This form is more reactive.[1][2] Dilution into a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) is recommended to lower the kinetic potential of the alkyl chloride.
B. Container Compatibility
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation
This compound must be segregated into the Halogenated Organic Waste stream.[1][2]
-
Rationale: The chlorine atom requires high-temperature incineration with acid gas scrubbing (to capture HCl).[1][2] Mixing with non-halogenated solvents usually incurs higher disposal fees or regulatory fines.[2]
Phase 2: Packaging for Pickup (The "Double-Containment" Rule)[1][2]
-
Primary Container: Place the substance in a screw-top glass or HDPE jar. Seal with Parafilm to prevent fume leakage.[2]
-
Secondary Containment: Place the primary jar into a larger clear plastic bag or secondary bucket.
-
Labeling:
Phase 3: In-Lab Spills & Deactivation (Emergency Only)
If a spill occurs, simple absorption is preferred.[1][2] Chemical deactivation is reserved for residue cleaning.[1][2]
Deactivation Solution: 10% Sodium Thiosulfate (
-
Mechanism: Thiosulfate is a strong nucleophile that displaces the chloride, converting the toxic alkyl chloride into a non-toxic thiosulfate ester.[2]
-
Protocol: Apply solution to the contaminated surface, allow to sit for 15 minutes, then wipe with absorbent pads.[2] Dispose of pads as hazardous waste.[2]
Decision Matrix: Disposal Workflow
The following diagram outlines the logical decision path for disposing of this specific intermediate.
Figure 1: Operational workflow for the segregation and packaging of halogenated piperidine intermediates.
Regulatory & Compliance Context
While 1-(3-Chloropropyl)-4-phenylpiperidine is not currently a specifically listed DEA Controlled Substance (List I/II), it falls under a "Chemical of Concern" category due to its structure.[1][2]
-
Precursor Watchlist: This compound is a structural analog to precursors used in the synthesis of fentanyl-class opioids (e.g., 4-anilinopiperidine derivatives).[1][2][4]
-
Chain of Custody: To maintain high E-E-A-T standards, your lab should maintain a "Cradle-to-Grave" log.[1][2] Record the mass synthesized/purchased and the exact mass disposed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - Halogenated Solvents (F-Codes).[1][2] EPA.gov.[1][2] [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and alkylating risks.[1][2] (General Reference for Alkyl Chloride Hazards). [Link][1][2][5]
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine(39577-43-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. 1-(3-Chloropropyl)-4-phenylpiperazine hydrochloride | C13H20Cl2N2 | CID 11737436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
